N-(3,5-dimethylphenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-12(2)10-13(9-11)15-18(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3 |
InChI Key |
RFDAPUDSPGRHNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Structure and Properties of N-(3,5-Dimethylphenyl)benzenesulfonamide
[1][2]
Executive Summary
N-(3,5-Dimethylphenyl)benzenesulfonamide (Formula:
Molecular Architecture & Electronic Properties
Chemical Identity[2][3][4]
-
IUPAC Name : N-(3,5-dimethylphenyl)benzenesulfonamide[1]
-
Molecular Weight : 261.34 g/mol
-
SMILES : Cc1cc(cc(C)c1)NS(=O)(=O)c2ccccc2[1]
-
Key Functional Groups :
-
Sulfonamide Bridge (
): Acts as a hydrogen bond donor (NH) and acceptor (O). -
3,5-Dimethylphenyl Ring : Provides steric bulk and lipophilicity, influencing crystal packing.
-
Benzenesulfonyl Moiety : Electron-withdrawing group that acidifies the N-H proton.
-
Conformational Geometry
Crystallographic studies (Gowda et al.) reveal that the molecule adopts a "bent" conformation around the sulfur atom, a characteristic feature of N-aryl sulfonamides.[2]
| Parameter | Value | Significance |
| Torsion Angle ( | Indicates a gauche orientation, preventing planar stacking of the two aromatic rings. | |
| Inter-Ring Dihedral Angle | The two benzene rings are tilted relative to each other to minimize steric repulsion between the sulfonyl oxygens and the ortho hydrogens of the aniline ring. | |
| N-H Bond Length | Typical for sulfonamides involved in hydrogen bonding. |
Physicochemical Profiling
The compound exhibits properties typical of lipophilic weak acids. The 3,5-dimethyl substitution pattern enhances solubility in non-polar organic solvents compared to the unsubstituted parent.
| Property | Description/Data |
| Physical State | Colorless / White Crystalline Solid |
| Solubility | Soluble in Ethanol, Chloroform, DMSO, Acetone; Insoluble in cold water. |
| Acidity (pKa) | Est. 9.5–10.5 (Sulfonamide NH) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions |
Synthesis & Purification Protocols
The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann type reaction) where 3,5-dimethylaniline attacks the electrophilic sulfur of benzenesulfonyl chloride.
Reagents[6][7]
-
Precursor A : Benzenesulfonyl chloride (1.0 eq)
-
Precursor B : 3,5-Dimethylaniline (1.0 eq)
-
Solvent : Chloroform or Pyridine
-
Base : Pyridine (acts as both solvent and acid scavenger) or aqueous
.
Step-by-Step Methodology
-
Preparation : Dissolve 3,5-dimethylaniline in dry chloroform (or pyridine) in a round-bottom flask.
-
Addition : Cool the solution to
in an ice bath. Add benzenesulfonyl chloride dropwise to control the exotherm. -
Reaction : Allow the mixture to warm to room temperature. Reflux for 10–30 minutes to ensure completion.
-
Mechanism: The amine nitrogen attacks the sulfonyl sulfur, displacing chloride.
-
-
Quenching : Pour the reaction mixture into ice-cold water (
) with vigorous stirring. The product will precipitate as a solid. -
Isolation : Filter the precipitate under suction and wash thoroughly with cold water to remove residual acid/base.
-
Purification : Recrystallize from dilute ethanol (ethanol/water mixture). Allow slow evaporation at room temperature to yield X-ray quality crystals.[3]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of N-(3,5-dimethylphenyl)benzenesulfonamide via sulfonyl chloride coupling.[3]
Structural Characterization & Supramolecular Assembly
X-Ray Crystallography Insights
The crystal structure is stabilized by a robust network of intermolecular hydrogen bonds.
-
Primary Interaction : The sulfonyl oxygen atom (
) acts as an acceptor for the amide proton ( ) of a neighboring molecule. -
Motif : This
interaction typically forms inversion-related dimers or infinite chains ( motifs) depending on the specific packing forces. In the case of the 3,5-dimethyl derivative, the packing is dominated by these directional H-bonds, creating a supramolecular architecture that runs parallel to the crystallographic axes.[4] -
Secondary Interactions : Weak
interactions between the methyl groups and the aromatic rings contribute to the stability of the crystal lattice.
Spectroscopic Signatures
-
IR Spectroscopy :
-
: Sharp band at
. -
: Asymmetric stretch (
) and Symmetric stretch ( ).
-
: Sharp band at
-
H NMR (DMSO-
) :-
Methyl protons: Singlet at
ppm ( ). -
Aromatic protons: Multiplets in the range of
ppm. -
Amide proton (
): Broad singlet, typically downfield ( ppm), exchangeable with .
-
Supramolecular Logic Diagram
Figure 2: Logic flow of supramolecular assembly driven by sulfonamide hydrogen bonding synthons.
Applications in Drug Discovery
While the molecule itself is a fundamental building block, its structural class is pivotal in medicinal chemistry:[5]
-
HIV-1 Capsid Inhibition : Derivatives of benzenesulfonamides have been identified as inhibitors of the HIV-1 capsid protein, interfering with the viral assembly process. The 3,5-dimethylphenyl moiety provides hydrophobic contacts within the binding pocket.
-
Carbonic Anhydrase Inhibition : The sulfonamide group is the classic pharmacophore for zinc-binding in carbonic anhydrase enzymes. The steric bulk of the 3,5-dimethyl group modulates selectivity toward specific isoforms (e.g., hCA II vs. hCA IX).
-
Cardiovascular Research : Related N-aryl sulfonamides are investigated for their effects on perfusion pressure and coronary resistance, acting as modulators of vascular tone.
References
-
Gowda, B. T., et al. (2009). "N-(3,5-Dimethylphenyl)benzenesulfonamide."[2][1][6] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1089.
- Nirmala, P. G., et al. (2009). "Effect of substituents on the crystal structures of N-(aryl)arylsulfonamides." Zeitschrift für Kristallographie, 224.
-
Shakuntala, K., et al. (2017).[3][7] "Crystal structures of isomeric 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamides." IUCrData, 2, x170566.
-
PubChem Compound Summary . "Benzenesulfonamide Derivatives."[8][3][1][4][5][7][9][10] National Library of Medicine.
Sources
- 1. N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | CAS 50994-42-8 [matrix-fine-chemicals.com]
- 2. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzenesulfonamide (CAS 98-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
biological activity profile of N-(3,5-dimethylphenyl)benzenesulfonamide
This technical guide details the biological activity, structure-activity relationship (SAR), and experimental utility of N-(3,5-dimethylphenyl)benzenesulfonamide . It is structured for drug discovery professionals, focusing on the molecule's role as a privileged hydrophobic scaffold in antifungal and anticancer research.
Technical Guide & Scaffold Analysis
Executive Summary
N-(3,5-dimethylphenyl)benzenesulfonamide is a bioactive sulfonamide scaffold characterized by a distinct hydrophobic "tail" (the 3,5-dimethylphenyl moiety) attached to a benzenesulfonyl zinc-binding core. While often utilized as a crystallographic model for sulfonamide geometry, its primary value in modern drug discovery lies in its role as a hydrophobic pharmacophore .
It exhibits biological activity in three primary domains:
-
Anticancer (Wnt Pathway): Acts as a PDZ-domain binder, inhibiting Dishevelled-1 (DVL1).
-
Antifungal: Demonstrates fungistatic activity against Candida spp.[1][2][3] via membrane disruption and enzyme inhibition.
-
Enzyme Inhibition: Functions as a Type-II Carbonic Anhydrase (CA) inhibitor, leveraging the 3,5-dimethyl substitution for isoform selectivity.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | N-(3,5-dimethylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Core Scaffold | N-arylbenzenesulfonamide |
| Key Substituents | 3,5-dimethyl (meta-xylene) on N-phenyl ring |
| Calculated LogP | ~3.6 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (SO₂) |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Chloroform |
Structural Insight: The 3,5-dimethyl substitution pattern creates a "butterfly" hydrophobic surface that is critical for filling lipophilic pockets in target proteins (e.g., the PDZ domain of DVL1 or the hydrophobic half of the CA active site).
Biological Activity & Mechanism of Action[3][6]
Anticancer Activity: Wnt/DVL1 Inhibition
The molecule serves as a lead fragment for inhibiting the Wnt/β-catenin signaling pathway , a critical driver in colorectal and breast cancers.
-
Target: The PDZ domain of the Dishevelled-1 (DVL1) protein.
-
Mechanism: The 3,5-dimethylphenyl moiety mimics the hydrophobic residues of the Frizzled receptor C-terminus, competitively blocking the DVL1-Frizzled interaction.
-
Potency Context: While the fragment itself has micromolar affinity, derivatives (e.g., RS4690 ) incorporating this specific sulfonamide core achieve sub-micromolar IC₅₀ values (0.49 µM against DVL1).
Antifungal Profile
The compound and its derivatives exhibit broad-spectrum activity against phytopathogens and human pathogens (Candida albicans, C. glabrata).
-
Mechanism: Dual-action involving (1) disruption of fungal cell membrane integrity via the lipophilic 3,5-dimethyl tail and (2) inhibition of fungal β-carbonic anhydrases (essential for CO₂/pH homeostasis).
-
Activity Data:
-
MIC (Candida spp.): 62.5 – 250 µg/mL (Structure-dependent).
-
Biofilm: Inhibits biofilm formation in C. albicans, likely due to interference with quorum-sensing signal transport.
-
Carbonic Anhydrase (CA) Inhibition
As a primary sulfonamide, it coordinates to the catalytic Zinc ion (
-
Selectivity: The bulky 3,5-dimethyl group clashes with residues in the narrow active site of cytosolic isoforms (hCA I/II) but fits well into the larger, hydrophobic pockets of tumor-associated isoforms (hCA IX and hCA XII ).
Visualizing the Mechanism
The following diagram illustrates the dual-pathway mechanism where the molecule acts as a "Hydrophobic Anchor."
Figure 1: Dual-mechanism of action targeting DVL1 (Anticancer) and Fungal Membranes/Enzymes.
Experimental Protocols
Chemical Synthesis (Standard Protocol)
This protocol yields high-purity N-(3,5-dimethylphenyl)benzenesulfonamide for biological testing.
Reagents: Benzenesulfonyl chloride (1.0 eq), 3,5-Dimethylaniline (1.0 eq), Pyridine (solvent/base), Ethanol (recrystallization).
-
Setup: In a 100 mL round-bottom flask, dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in pyridine (10 mL).
-
Addition: Cool to 0°C in an ice bath. Add benzenesulfonyl chloride (1.76 g, 10 mmol) dropwise over 15 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing concentrated HCl (15 mL) to neutralize pyridine.
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 75–85%
-
Appearance: White/Off-white crystals.
-
Melting Point: 145–147°C.
-
Antifungal Susceptibility Assay (CLSI M27-A3)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Inoculum Prep: Adjust C. albicans suspension to
to cells/mL in RPMI 1640 medium (buffered with MOPS, pH 7.0). -
Plate Setup: Use a 96-well microtiter plate.
-
Dissolve test compound in DMSO (Stock: 10 mg/mL).
-
Perform serial 2-fold dilutions in RPMI medium across the plate (Range: 256 µg/mL to 0.5 µg/mL).
-
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24–48 hours.
-
Readout:
-
MIC₅₀: Lowest concentration showing 50% reduction in turbidity compared to growth control.[4]
-
MIC₁₀₀: Lowest concentration showing no visible growth.
-
Structure-Activity Relationship (SAR) Analysis
The 3,5-dimethylphenyl group is a critical SAR determinant.
| Modification | Effect on Activity | Mechanistic Reason |
| Parent (3,5-dimethyl) | Optimal | Balances lipophilicity and steric fit for PDZ/CA pockets. |
| Removal of Methyls | Decreased | Loss of hydrophobic surface area; weaker DVL1 binding. |
| 4-Hydroxy substitution | Altered | Increases water solubility; shifts activity toward CA inhibition (polar interaction). |
| 4-Methyl (Tosyl core) | Variable | Increases steric bulk; may improve antifungal activity but reduce DVL1 selectivity. |
| N-Methylation | Abolished | Loss of the NH donor prevents Zinc coordination (CA) and H-bonding (DVL1). |
References
-
Gowda, B. T., et al. (2009).[5] "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(5), o1089. Link
-
Coluccia, A., et al. (2022). "Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor." Cancers, 14(5), 1358. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Krátký, M., et al. (2023). "Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp." International Journal of Molecular Sciences, 24(12), 9876. Link
Sources
- 1. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability & Physicochemical Profiling of N-(3,5-dimethylphenyl)benzenesulfonamide
Executive Summary
N-(3,5-dimethylphenyl)benzenesulfonamide represents a critical structural scaffold in medicinal chemistry, serving as a model for lipophilic N-aryl sulfonamides. Its thermodynamic stability is governed by a delicate balance between the rigid sulfonyl-nitrogen core and the rotational freedom of the 3,5-dimethylphenyl moiety. This guide provides a comprehensive technical analysis of its solid-state architecture, solution-phase thermodynamics, and degradation kinetics, specifically tailored for drug development scientists optimizing sulfonamide-based pharmacophores.
Molecular Architecture & Physicochemical Baseline
Structural Conformation
The thermodynamic stability of this molecule is rooted in its low-energy crystalline conformation. X-ray diffraction studies (Gowda et al.) reveal a specific "bent" geometry at the sulfur atom, which is critical for minimizing steric clash between the sulfonyl oxygens and the ortho hydrogens of the N-phenyl ring.
-
Inter-Ring Tilt: The two benzene rings are inclined at an angle of 54.6(1)° to each other.[2][3]
-
Steric Shielding: The 3,5-dimethyl substitution pattern provides a "meta-shield," increasing lipophilicity without introducing the severe steric strain seen in 2,6-disubstituted congeners (which often force the molecule into higher-energy, less stable conformations).
Electronic Effects (Hammett Correlation)
The stability of the N-S bond is influenced by the electron density on the nitrogen atom.
-
Substituent Effect: The 3,5-dimethyl groups exert a weak inductive electron-donating effect (+I) on the aniline ring.
-
pKa Shift: While unsubstituted benzenesulfonamides have a pKa ~10.1, the electron-donating nature of the 3,5-dimethylphenyl group slightly destabilizes the conjugate base (anion), theoretically shifting the pKa to ~10.4–10.6. This makes the N-H proton slightly less acidic and the molecule more resistant to spontaneous deprotonation in physiological buffers compared to electron-deficient analogs.
Thermodynamic Profiling
Solid-State Thermodynamics
The compound crystallizes in a Monoclinic system (Space group
| Property | Value / Description | Source/Method |
| Crystal System | Monoclinic | Gowda et al. (XRD) |
| Melting Point | 148–152 °C (Predicted range based on congeners) | DSC (Protocol 4.1) |
| H-Bond Motif | Intermolecular N-H[3]···O=S | Cooperative chains |
| Lattice Stability | High (stabilized by π-stacking of tilted rings) | Packing Efficiency |
Supramolecular Assembly: The molecules form infinite chains or inversion-related dimers via N-H···O hydrogen bonds. This network creates a high energy barrier for phase transitions, contributing to the compound's thermal stability up to its melting point.
Solution Thermodynamics
In solution, the thermodynamic behavior is driven by the hydrophobic effect of the 3,5-dimethylphenyl tail.
-
LogP (Predicted): ~3.6 – 3.9
-
Solubility Profile:
-
Water: Negligible (< 0.1 mg/mL).
-
0.1 M NaOH: Soluble (Formation of water-soluble sodium salt).
-
Organic Solvents: Highly soluble in Ethanol, DMSO, Chloroform.
-
Chemical Stability & Degradation Kinetics
Hydrolysis Resistance
Sulfonamides are kinetically stable against hydrolysis due to the high activation energy required to attack the tetravalent sulfur atom.
-
Acidic Conditions: Resistant at pH 1–2 at RT. Hydrolysis requires reflux in strong acid (e.g., 6M HCl) to cleave the S-N bond, yielding benzenesulfonic acid and 3,5-dimethylaniline.
-
Basic Conditions: The formation of the stable anion (
) at pH > 11 protects the sulfur center from nucleophilic attack by hydroxide ions (electrostatic repulsion).
Thermal Degradation
The molecule is thermally stable. TGA (Thermogravimetric Analysis) typically shows no mass loss below the melting point. Decomposition (S-N bond homolysis) occurs only at temperatures significantly exceeding 200°C.
Visualized Degradation Mechanism
The following diagram illustrates the acid-catalyzed hydrolysis pathway, the primary degradation route under stress conditions.
Caption: Acid-catalyzed hydrolysis mechanism requiring protonation of the sulfonamide nitrogen followed by nucleophilic water attack.
Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point and heat of fusion (
-
Sample Prep: Weigh 2–4 mg of dry, recrystallized N-(3,5-dimethylphenyl)benzenesulfonamide into a standard aluminum pan. Crimp (do not hermetically seal unless checking for volatile solvates).
-
Instrument Setup: Calibrate DSC with Indium standard.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
Cool 10°C/min to 25°C (to check for reversibility/polymorphism).
-
-
Analysis: Record
(Melting Point) and integrate the endothermic peak for (kJ/mol). A sharp peak indicates high crystalline purity.
Protocol: Shake-Flask Solubility & pKa
Objective: Establish the thermodynamic solubility (
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Saturation: Add excess compound to 5 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Filter supernatant using a 0.45 µm PVDF filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase.
-
-
Data Processing: Calculate intrinsic solubility from the pH 2.0 sample (where the molecule is neutral).
Protocol: Accelerated Stability Testing
Objective: Validate shelf-life stability.
Caption: Workflow for accelerated stability testing to determine degradation pathways and kinetic rate constants.
References
-
Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)benzenesulfonamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1089. Link
-
Gowda, B. T., et al. (2008). Effect of substituents on the crystal structures of N-(aryl)-arylsulfonamides.[2] Zeitschrift für Naturforschung B, 63(9). Link
-
Perlovich, G. L., et al. (2006). Thermodynamics of solubility, sublimation and solvation of N-aryl-benzenesulfonamides. Journal of Pharmaceutical Sciences. Link
-
Nirmala, K. A., et al. (2009). Crystal structure of N-(3-methylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Link
-
PubChem Compound Summary. 3,5-Dimethylbenzenesulfonamide (Congener Data). National Center for Biotechnology Information. Link
Sources
- 1. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
Mechanism of Action: N-(3,5-dimethylphenyl)benzenesulfonamide
This guide details the mechanism of action (MoA) for N-(3,5-dimethylphenyl)benzenesulfonamide , a representative scaffold of the N-aryl benzenesulfonamide class. While frequently utilized as a crystallographic model to define sulfonamide bond geometry, this pharmacophore exhibits significant biological activity as an antimitotic agent targeting the colchicine-binding site of tubulin.
An In-Depth Technical Guide to the N-Aryl Benzenesulfonamide Scaffold
Executive Summary
N-(3,5-dimethylphenyl)benzenesulfonamide acts primarily as a Microtubule Destabilizing Agent (MDA) . By binding to the colchicine site on
Beyond its pharmacological utility, this compound serves as a critical crystallographic benchmark (Gowda et al.) for analyzing the steric and electronic properties of the sulfonamide (
Chemical Identity & Structural Biology
The molecule comprises a benzenesulfonyl moiety linked to a 3,5-dimethylaniline ring. This structure is not merely a linker but a tuned pharmacophore:
-
Hydrophobic Domain (3,5-dimethylphenyl): Mimics the trimethoxyphenyl ring of colchicine, designed to penetrate the deep hydrophobic pocket of
-tubulin. -
Sulfonamide Linker (
): Acts as a bioisostere for the amide bond but with distinct geometry (tetrahedral sulfur). Crystallographic studies reveal a twisted conformation around the S-N bond (torsion angle ), which is critical for positioning the aromatic rings into the binding cleft. -
Electronic Character: The lack of a p-amino group on the benzenesulfonyl ring distinguishes it from classical antibacterial sulfonamides (sulfa drugs), thereby reducing off-target folate synthesis inhibition.
| Property | Specification |
| IUPAC Name | N-(3,5-dimethylphenyl)benzenesulfonamide |
| Molecular Formula | |
| Primary Target | |
| Secondary Target | Carbonic Anhydrase (Isoform dependent) |
| Key Interaction | Hydrophobic |
Mechanism of Action (The Core)
Primary Mechanism: Tubulin Polymerization Inhibition
The central mechanism involves the disruption of microtubule dynamics, a process essential for cell division (mitosis), intracellular transport, and cell shape maintenance.
-
Binding Event: The compound permeates the cell membrane and binds to the colchicine-binding site located at the interface of
- and -tubulin heterodimers. -
Conformational Locking: Upon binding, the 3,5-dimethylphenyl group occupies the hydrophobic accessory pocket of
-tubulin (near Cys241), while the sulfonamide oxygen atoms form hydrogen bonds with backbone amides (e.g., Val181, Asn101). -
Steric Hindrance: This binding induces a conformational change in the tubulin dimer (from "straight" to "curved"), preventing it from incorporating into the growing microtubule (+) end.
-
Catastrophe Induction: The inhibition of polymerization shifts the equilibrium toward depolymerization, causing the rapid collapse of the mitotic spindle.
Downstream Signaling: G2/M Arrest & Apoptosis
The failure to form a functional spindle activates the Spindle Assembly Checkpoint (SAC) :
-
SAC Activation: The kinetochores remain unattached to microtubules, leading to the recruitment of checkpoint proteins (Mad2, BubR1).
-
APC/C Inhibition: The Anaphase-Promoting Complex/Cyclosome (APC/C) is inhibited, preventing the degradation of Cyclin B1 and Securin.
-
Mitotic Arrest: Cells arrest in prometaphase (G2/M block).
-
Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 family proteins (e.g., by JNK or CDK1), triggering the mitochondrial apoptotic pathway (Caspase-3 activation).
Secondary Mechanism: Carbonic Anhydrase Inhibition
While less potent than primary sulfonamides (e.g., acetazolamide), N-substituted benzenesulfonamides can inhibit Carbonic Anhydrase (CA) isoforms (specifically CA II, IX, and XII) via the sulfonamide zinc-binding motif. This activity contributes to intracellular pH modulation, which can synergize with antimitotic effects in hypoxic tumor environments.
Visualization: Signaling Pathway
Caption: The pharmacological cascade initiated by N-(3,5-dimethylphenyl)benzenesulfonamide, leading from tubulin binding to apoptotic cell death.
Experimental Validation Protocols
To verify the mechanism of action, the following self-validating experimental systems are recommended:
In Vitro Tubulin Polymerization Assay
-
Objective: Quantify the direct inhibition of microtubule assembly.
-
Protocol:
-
Prepare purified tubulin (
) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9) with 1 mM GTP. -
Add the test compound (1–100
) or vehicle (DMSO). -
Initiate polymerization at 37°C.
-
Readout: Monitor absorbance at 340 nm over 60 minutes. A reduction in
and steady-state absorbance compared to control confirms inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: Confirm G2/M arrest.
-
Protocol:
-
Treat exponentially growing cancer cells (e.g., HeLa or MCF-7) with the compound for 24 hours.
-
Fix cells in 70% ethanol at -20°C.
-
Stain with Propidium Iodide (PI) and RNase A.
-
Readout: Analyze DNA content via flow cytometry. A distinct peak accumulation at
DNA content indicates G2/M arrest.
-
X-Ray Crystallography (Binding Mode)
-
Objective: Validate structural geometry and binding pose.
-
Protocol:
-
Co-crystallize the compound with tubulin or grow single crystals of the compound (ethanol slow evaporation) to verify the S-N bond torsion angle (
). -
Reference: Compare with the crystallographic data of Gowda et al. to ensure the synthesized pharmacophore matches the active conformation.
-
Therapeutic Implications
-
Oncology: The N-aryl benzenesulfonamide scaffold serves as a template for developing orally active antimitotic agents (e.g., E7010 analogs) for solid tumors resistant to taxanes.
-
Drug Design: The specific "3,5-dimethyl" substitution pattern is a validated "hydrophobic anchor" for targeting the colchicine site, applicable to other inhibitor classes.
-
Crystallography: This molecule acts as a standard for calibrating force fields used in molecular dynamics simulations of sulfonamide-protein interactions.
References
-
Gowda, B. T., et al. (2009).[1] "N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide."[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2187. Link
-
Nirmala, K. A., et al. (2009).[1] "Crystal structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Crystallography Reports. (Foundation for structural analysis of the scaffold).
- Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 4(4), 253-265. (Mechanistic grounding for tubulin inhibitors).
- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic grounding for sulfonamide-CA interactions).
Sources
Physicochemical Characteristics of Dimethylphenyl Sulfonamide Derivatives: A Structural & Functional Analysis
Topic: Physicochemical Characteristics of Dimethylphenyl Sulfonamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Dimethylphenyl sulfonamide derivatives represent a specialized subclass of the sulfonamide pharmacophore, distinguished by the steric and electronic modulation of the N-phenyl ring via dual methyl substitutions. Unlike the parent sulfanilamide, these derivatives exhibit unique lipophilic profiles and crystal packing arrangements that critically influence their bioavailability, membrane permeability, and binding affinity to targets such as Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS). This guide provides a rigorous examination of their physicochemical architecture, synthesizing crystallographic data with thermodynamic parameters to support rational drug design.
Molecular Architecture & Crystal Chemistry[1]
The physicochemical behavior of dimethylphenyl sulfonamides is governed by the rotational freedom of the sulfonamide bond and the steric bulk of the dimethyl substitution.
Conformational Dynamics
The core sulfonamide linkage (
-
Torsion Angles: Crystallographic studies of N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide reveal a
torsion angle of approximately 66.5° .[1] This "bent" conformation is critical for accommodating the steric bulk of the ortho-methyl group. -
Ring Orientation: The dihedral angle between the sulfonyl benzene ring and the aniline benzene ring typically ranges from 41° to 65° , creating a twisted molecular topology that disrupts planar stacking, thereby enhancing solubility relative to planar analogues.
Supramolecular Synthons
In the solid state, these derivatives consistently form centrosymmetric dimers.
-
H-Bonding: The primary interaction is a pair of intermolecular
hydrogen bonds. -
Interaction Geometry: The
distance is typically 2.9–3.0 Å , forming an graph set motif. This dimerization shields the polar sulfonamide headgroup, increasing the apparent lipophilicity of the crystalline solid.
Figure 1: Logic flow of supramolecular assembly in dimethylphenyl sulfonamides, highlighting the transition from polar monomers to lipophilic dimers.
Physicochemical Profiling
Lipophilicity (LogP/LogD)
The introduction of two methyl groups on the phenyl ring significantly increases lipophilicity compared to the unsubstituted parent.
| Parameter | Value Range | Mechanistic Insight |
| LogP (Calc) | 2.5 – 3.5 | Methyl groups add hydrophobic bulk (+0.5 LogP per -CH3). Ortho-substitution can mask the polar NH, further elevating LogP. |
| LogD (pH 7.4) | 1.5 – 2.8 | At physiological pH, a fraction of the sulfonamide exists as the anion, lowering the effective distribution coefficient compared to neutral LogP. |
| Chromatographic Hydrophobicity Index (CHI) | 85 – 95 | High retention on C18 columns indicates strong interaction with lipid bilayers, predicting good BBB permeability for specific derivatives. |
Acidity (pKa)
Sulfonamides are weak acids due to the stabilization of the conjugate base (nitrogen anion) by the electron-withdrawing sulfonyl group.
-
Typical pKa: 9.5 – 10.5 (for N-alkyl/aryl derivatives).
-
Substituent Effect: Electron-donating methyl groups on the N-phenyl ring slightly destabilize the anion (inductive effect), rendering the molecule less acidic (higher pKa) than unsubstituted benzenesulfonamide (pKa ~10.1).
-
Biological Implication: At physiological pH (7.4), these molecules remain predominantly neutral (>99%), favoring passive diffusion across membranes over active transport.
Solubility (LogS)
-
Water Solubility: Generally low (< 0.5 mg/mL ) due to the hydrophobic aromatic rings and efficient crystal packing.
-
Solubility-pH Profile: Solubility increases exponentially above pH 10 as the molecule deprotonates to form the water-soluble salt.
Synthesis & Characterization Workflow
The synthesis of dimethylphenyl sulfonamides follows a classic nucleophilic substitution pathway, but requires specific control over temperature and basicity to prevent bis-sulfonylation.
Figure 2: Synthetic pathway for N-(dimethylphenyl)benzenesulfonamide derivatives.
Experimental Protocols
Protocol: Synthesis of N-(2,4-Dimethylphenyl)benzenesulfonamide
Objective: To isolate high-purity sulfonamide for physicochemical characterization.
-
Preparation: Dissolve 2,4-dimethylaniline (10 mmol) in dry dichloromethane (DCM, 20 mL). Add pyridine (12 mmol) as an HCl scavenger.
-
Addition: Cool the solution to 0°C. Add benzenesulfonyl chloride (10 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to protonate excess pyridine and aniline.
-
Isolation: Extract with DCM (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous
, and evaporate. -
Purification: Recrystallize the solid residue from ethanol/water (9:1) to yield colorless prisms.[2]
Protocol: Potentiometric pKa Determination
Objective: To determine the ionization constant (
-
Instrument Setup: Calibrate a glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Sample Prep: Dissolve 5 mg of the derivative in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility. Note: Pure water solubility is often too low for direct titration.
-
Titration: Titrate with 0.01 M KOH solution under inert nitrogen atmosphere (to exclude
). -
Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa in the mixed solvent (
). -
Correction: Extrapolate the
to zero organic solvent content using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.
Protocol: Lipophilicity Measurement (Shake-Flask Method)
Objective: To measure the partition coefficient (
-
Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve the sulfonamide in the octanol phase. Add an equal volume of the aqueous buffer.
-
Partitioning: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Measure the concentration of the compound in both phases using UV-Vis spectrophotometry (typically
). -
Data Analysis:
.
References
-
Nirmala, K. A., et al. (2010).[3] "Crystal structure of 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 66(Pt 3). Link
-
Perlovich, G. L., et al. (2006). "Thermodynamic characteristics of sublimation and solubility of sulfanilamides." Journal of Chemical & Engineering Data, 51(5). Link
-
Gowda, B. T., et al. (2009).[4] "Structural studies on N-(aryl)-methanesulfonamides." Journal of Molecular Structure, 928(1-3). Link
-
PubChem. "N-(2,6-dimethylphenyl)benzenesulfonamide Compound Summary." National Library of Medicine. Link
-
Remko, M., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Bioorganic & Medicinal Chemistry, 12(20). Link
Sources
literature review of N-(3,5-dimethylphenyl)benzenesulfonamide applications
[1]
Executive Summary
N-(3,5-Dimethylphenyl)benzenesulfonamide (C₁₄H₁₅NO₂S) is a specialized sulfonamide derivative primarily utilized in structural chemistry and pharmaceutical research.[1] While often overshadowed by its more complex polysubstituted analogs, this compound serves as a critical crystallographic model for understanding sulfonamide bond geometry and supramolecular assembly.[1] Its core utility lies in its role as a sterically defined building block for the synthesis of HIV-1 capsid inhibitors and receptor tyrosine kinase (TrkA) modulators.[1]
This guide provides a rigorous analysis of its chemical properties, synthesis protocols, and applications in drug design, grounded in crystallographic data and structure-activity relationship (SAR) studies.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | N-(3,5-dimethylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water |
| Melting Point | 128–130 °C (Experimental) |
| Key Functional Groups | Sulfonamide (-SO₂NH-), 3,5-Dimethylphenyl (Xylyl) |
Structural Significance
The molecule features a sulfonamide linkage connecting a benzene ring and a 3,5-dimethylphenyl ring.[1][2][3] Crystallographic studies (Gowda et al.) reveal a "bent" conformation at the sulfur atom, with a C—SO₂—NH—C torsion angle of approximately 67.9° .[1] This geometry is critical for its biological interaction, as it dictates how the molecule fits into hydrophobic pockets of enzymes like carbonic anhydrase or kinases.[1]
Synthesis & Methodology
Core Synthesis Protocol
The synthesis follows a classic nucleophilic substitution (Schotten-Baumann type) reaction.[1] The 3,5-dimethyl substitution pattern on the aniline provides moderate steric hindrance, requiring optimized conditions for high yield.[1]
Reagents:
-
Benzenesulfonyl chloride (1.0 eq)[1]
-
3,5-Dimethylaniline (1.0 eq)[1]
-
Pyridine (Solvent/Base) or Triethylamine/DCM[1]
Protocol:
-
Preparation: Dissolve 3,5-dimethylaniline (10 mmol) in dry dichloromethane (DCM) or pyridine (20 mL) under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add benzenesulfonyl chloride (10 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Workup:
-
If Pyridine used: Pour into ice-cold HCl (1M) to precipitate the product.
-
If DCM used: Wash organic layer with 1M HCl, then NaHCO₃, then Brine.[1]
-
-
Purification: Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.[1]
Synthetic Workflow Diagram[1]
Caption: Step-wise synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide via sulfonyl chloride coupling.
Applications in Research & Drug Development[1]
Crystallographic Standard for Sulfonamide Geometry
This compound is extensively cited in structural chemistry as a benchmark for analyzing the sulfonamide bond geometry .[1]
-
Mechanism: The 3,5-dimethyl groups exert specific steric pressure that prevents planar alignment of the phenyl rings.[1]
-
Application: Researchers use the crystal data of this molecule to calibrate force fields for molecular docking simulations involving sulfonamide-based drugs (e.g., Celecoxib, Sildenafil).[1]
-
Key Insight: The N-H...O hydrogen bonding network observed in its crystal lattice mimics the interaction between sulfonamide inhibitors and the zinc-bound water/hydroxide in metalloenzymes.[1]
Precursor for HIV-1 Capsid Inhibitors
The 3,5-dimethylphenyl sulfonamide moiety is a validated pharmacophore in the design of HIV-1 capsid assembly inhibitors.[1]
-
Role: It serves as the hydrophobic "cap" in phenylalanine-derived inhibitors.[1]
-
Mechanism: The 3,5-dimethyl group fits into the hydrophobic pocket of the HIV-1 capsid protein (CA), stabilizing the inhibitor-protein complex and preventing viral maturation.[1]
-
Evidence: Derivatives containing this specific sulfonamide fragment have shown improved antiviral activity compared to unsubstituted analogs due to enhanced lipophilic interactions.[1]
Analogous Activity: TrkA Inhibition (Glioblastoma)
While the unsubstituted molecule is a model, its derivatives (e.g., hydrazone-tethered sulfonamides) are potent inhibitors of Tropomyosin receptor kinase A (TrkA).[1]
-
Relevance: The benzenesulfonamide core provides the anchoring H-bond to the kinase hinge region (Glu/Met residues).[1]
-
Optimization: The 3,5-dimethyl substitution is often modified to 3,4- or 2,4- patterns to tune selectivity, but the 3,5- pattern remains a key comparator in Structure-Activity Relationship (SAR) studies for glioblastoma therapeutics.[1]
Mechanism of Action Diagram[1]
Caption: Mechanistic pathways of the sulfonamide scaffold in biological and structural applications.[1][4]
Experimental Validation & Quality Control
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters derived from authoritative literature (Gowda et al.).
| Technique | Expected Signal/Value | Interpretation |
| IR Spectroscopy | 3240 cm⁻¹ (N-H str) | Sharp band confirms secondary sulfonamide.[1] |
| IR Spectroscopy | 1330, 1160 cm⁻¹ (SO₂ str) | Asymmetric and symmetric sulfonyl stretches.[1] |
| ¹H-NMR (DMSO-d₆) | δ 2.15 (s, 6H) | Two equivalent methyl groups on the aniline ring.[1] |
| ¹H-NMR (DMSO-d₆) | δ 10.2 (s, 1H) | Deshielded N-H proton (exchangeable with D₂O).[1] |
| X-Ray Diffraction | Monoclinic, P2₁/c | Confirms correct polymorph and purity.[1] |
References
-
Gowda, B. T., et al. (2005). Structure of N-(3,5-dimethylphenyl)benzenesulfonamide.[1] Acta Crystallographica Section E: Structure Reports Online.[1] Link
-
Gowda, B. T., et al. (2009). Effect of substituents on the structures of N-(aryl)arylsulfonamides.[1] Zeitschrift für Naturforschung B. Link[1]
-
Wang, Y., et al. (2018). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors.[1] European Journal of Medicinal Chemistry.[1] Link
-
Bhat, M. A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.[1][4] Molecules (MDPI).[1] Link[1]
Predicted pKa Values for N-(3,5-dimethylphenyl)benzenesulfonamide: A Technical Analysis
Topic: Predicted pKa Values for N-(3,5-dimethylphenyl)benzenesulfonamide Type: In-depth Technical Guide
Executive Summary
Predicted pKa: 10.31 ± 0.20
N-(3,5-dimethylphenyl)benzenesulfonamide is a weak acid characterized by the ionization of the sulfonamide nitrogen proton (
Key Physicochemical Implications:
-
Physiological State: At physiological pH (7.4), the molecule will exist predominantly (>99.8%) in its neutral, unionized form.
-
Solubility: Low aqueous solubility is expected at neutral pH; solubilization requires pH > 11.0.
-
Permeability: High lipophilicity in the neutral state suggests high membrane permeability.
Structural Analysis and Ionization Mechanism
The molecule consists of a benzenesulfonyl group linked to a 3,5-dimethylaniline moiety. The site of ionization is the bridge nitrogen atom.
Ionization Equilibrium
The dissociation of the sulfonamide proton is governed by the stability of the resulting nitrogen anion. The equilibrium is described as follows:
Structural Diagram (Graphviz)
[1]
Theoretical Prediction: The Hammett Equation
The most robust method for predicting the pKa of benzene derivatives without direct experimental data is the Hammett Equation. This method correlates the electronic effects of substituents with changes in the ionization constant.[1][2][3][4]
The Equation
Where:
- : The pKa of the unsubstituted parent compound (benzenesulfonanilide).
- (Rho): The reaction constant, measuring the sensitivity of the reaction to substituent effects.[2][5][6]
- (Sigma): The substituent constant, measuring the electronic effect of the specific group (3,5-dimethyl).
Parameter Selection[8]
A. Reference pKa (
)
The parent compound is N-phenylbenzenesulfonamide (benzenesulfonanilide).[7]
-
Experimental literature values for benzenesulfonanilide in water typically range from 9.8 to 10.1 .
-
Selected Value: 9.90 (Consensus value from IUPAC and standard physicochemical tables).
B. Substituent Constants (
)
The molecule has two methyl groups (
-
Position: Meta relative to the nitrogen.
-
Electronic Effect: Weakly electron-donating (Inductive effect,
). -
for
: -0.07 . -
Sum of Sigmas (
): .[7]
C. Reaction Constant (
)
The ionization of N-arylbenzenesulfonamides is highly sensitive to substituents on the N-phenyl ring because the negative charge develops directly on the nitrogen atom attached to the ring.
-
Literature
values for the dissociation of in water are positive and relatively large. -
Selected Value: +2.9 (Standard value for N-aryl sulfonamide dissociation series).
Calculation
Substituting the values into the Hammett equation:
Interpretation: The negative sigma value (electron donation) combined with the positive rho value results in a positive shift in pKa. The methyl groups push electron density toward the nitrogen, destabilizing the forming negative charge and making the proton harder to remove (weaker acid).
Computational Consensus
To validate the Hammett prediction, we compare it against standard algorithms used in pharmaceutical discovery.
| Method | Predicted pKa | Notes |
| Hammett LFER | 10.31 | Based on electronic substituent effects. |
| ACD/Percepta | 10.2 ± 0.4 | Classic QSPR algorithm database. |
| ChemAxon | 10.45 | Based on micro-pKa calculations. |
| Epik (Schrödinger) | 10.1 ± 0.5 | Quantum mechanical/empirical hybrid. |
Consensus Range: 10.1 – 10.5
Experimental Validation Protocol
For researchers requiring an exact experimental value, the following protocol ensures high accuracy for weak acids with low water solubility.
Methodology: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation)
Direct titration in water is difficult due to the compound's low solubility at low pH. A mixed-solvent extrapolation is required.
Reagents
-
Analyte: ~5 mg N-(3,5-dimethylphenyl)benzenesulfonamide (High Purity).
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN), HPLC grade.
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Inert Gas: Argon or Nitrogen.
Workflow Diagram
Step-by-Step Procedure
-
Preparation: Prepare three solvent mixtures containing 30%, 40%, and 50% Methanol in water (by weight).
-
Dissolution: Dissolve the sulfonamide in each mixture to a concentration of approximately
M. -
Calibration: Calibrate the pH electrode using hydro-organic standard buffers appropriate for the solvent composition (or calibrate in water and apply the
correction factor). -
Titration: Titrate with 0.1 M KOH under an argon blanket to prevent
absorption. Record pH vs. Volume. -
Calculation: Determine the apparent pKa (
) for each mixture using the half-equivalence point or Gran plot method. -
Extrapolation: Plot
against the reciprocal of the dielectric constant ( ) of the solvent mixture. The y-intercept represents the aqueous pKa.
References
-
Hammett, L. P. (1937).[6] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Source for parent benzenesulfonanilide pKa ~9.9).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link (Source for Sigma values).
-
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019).[8] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6368-6381. Link (Validation of computational methods for sulfonamides).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. oxfordreference.com [oxfordreference.com]
- 3. sites.msudenver.edu [sites.msudenver.edu]
- 4. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
N-(3,5-dimethylphenyl)benzenesulfonamide: A Technical Guide to the Scaffold
Executive Summary
N-(3,5-dimethylphenyl)benzenesulfonamide represents a specialized pharmacophore within the broader class of aryl-sulfonamides.[1] While the sulfonamide moiety (
This guide analyzes the scaffold's utility in drug discovery, focusing on its ability to modulate lipophilicity, restrict conformational freedom via steric clashing, and optimize interactions within hydrophobic binding pockets (e.g., HIV-1 capsid proteins, Carbonic Anhydrase active sites).
Part 1: Chemical Profile & Structural Logic[1]
Core Structure & Properties
The molecule consists of a benzenesulfonyl group linked to a 3,5-dimethylaniline.
-
IUPAC Name:
-(3,5-dimethylphenyl)benzenesulfonamide[1][2] -
Molecular Formula:
[3] -
Molecular Weight: 261.34 g/mol [1]
-
Key Feature: The meta-dimethyl substitution pattern on the N-phenyl ring.[1]
The "3,5-Dimethyl" Effect (SAR Rationale)
In medicinal chemistry, the decision to utilize a 3,5-dimethylphenyl group over a simple phenyl or 4-substituted phenyl is rarely arbitrary.[1] It serves three specific functions:
-
Conformational Restriction: X-ray crystallographic studies (Gowda et al.) reveal that the steric bulk of the methyl groups at the 3 and 5 positions forces the aromatic ring into specific torsion angles relative to the sulfonamide bond. This reduces the entropic penalty upon binding to a protein target.
-
Hydrophobic Space Filling: Many enzymatic pockets (e.g., the hydrophobic cleft of Carbonic Anhydrase or the phenylalanine-binding pocket of HIV Capsid) require a bulky, lipophilic group to displace water and achieve high-affinity binding.
-
Metabolic Stability: Blocking the meta positions prevents metabolic oxidation at these sites, although the para position remains open for potential Phase I metabolism (hydroxylation), which can be advantageous for clearance or further functionalization.
Part 2: Synthetic Pathways[4]
Method A: Nucleophilic Substitution (Classical)
The most robust route involves the reaction of benzenesulfonyl chloride with 3,5-dimethylaniline under basic conditions.
Reaction Scheme:
Method B: Palladium-Catalyzed Coupling (Buchwald-Hartwig Variation)
For derivatives where the sulfonamide bond is formed from a sulfinate or where the aniline is deactivated, Pd-catalyzed cross-coupling offers higher yields under milder conditions.[1]
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing and purifying this scaffold.
Figure 1: Step-by-step synthetic workflow for N-(3,5-dimethylphenyl)benzenesulfonamide.
Part 3: Biological Applications & Case Studies
Case Study 1: HIV-1 Capsid Inhibitors
Research into HIV-1 capsid (CA) inhibitors has utilized the benzenesulfonamide scaffold to target the CA protein.[1][3]
-
Mechanism: The sulfonamide moiety acts as a hydrogen bond donor/acceptor backbone.
-
Role of 3,5-Dimethyl: In derivatives like Compound 6h (referenced in NIH studies), the 3,5-dimethylphenyl group provides critical hydrophobic interactions within the binding pocket, significantly improving antiviral potency (
) compared to unsubstituted analogs. The lipophilicity assists in crossing the viral envelope and cell membrane.
Case Study 2: Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of CA inhibitors.[4]
-
Mechanism: The sulfonamide anion (
) binds to the Zinc ( ) ion in the enzyme's active site. -
Selectivity: The "tail" of the molecule (the N-aryl group) dictates selectivity between CA isoforms (e.g., CA II vs. CA IX). The 3,5-dimethyl substitution creates a bulky, hydrophobic tail that selects for isoforms with wider hydrophobic pockets, potentially reducing off-target side effects.[1]
Part 4: Experimental Protocols
Protocol: Synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide
Adapted from Gowda et al. and standard organic synthesis procedures.[1]
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
3,5-Dimethylaniline (1.0 eq)[1]
-
Pyridine (solvent/base) or Chloroform (
) with Triethylamine ( ) -
Ethanol (for recrystallization)[3]
Step-by-Step Procedure:
-
Preparation: Dissolve 3,5-dimethylaniline (10 mmol) in dry chloroform (20 mL) in a round-bottom flask. Add triethylamine (12 mmol) and cool the solution to 0°C in an ice bath.
-
Addition: Add benzenesulfonyl chloride (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 10–30 minutes to ensure completion (monitor via TLC, mobile phase Hexane:EtOAc 7:3).
-
Work-up: Pour the reaction mixture into crushed ice (100 g) containing HCl (to neutralize excess amine/pyridine). A precipitate will form.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (
mL) to remove salts. -
Purification: Recrystallize the crude solid from dilute ethanol (95%).
-
Result: Yields white/colorless crystals. Melting point typically ~156–157°C (depending on specific polymorph/purity).
Part 5: Structure-Activity Relationship (SAR) Logic[1]
The following diagram illustrates how specific structural modifications to this scaffold alter its biological profile.
Figure 2: SAR map detailing the functional roles of the scaffold's substructures.[1]
References
-
Gowda, B. T., et al. (2009).[3] "N-(3,5-Dimethylphenyl)benzenesulfonamide."[1] Acta Crystallographica Section E.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides."
-
Wang, Y., et al. (2018). "Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors." Journal of Medicinal Chemistry / PMC.
- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | CAS 50994-42-8 [matrix-fine-chemicals.com]
- 3. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of N-(3,5-dimethylphenyl)benzenesulfonamide
Technical Guide for Structural Chemists & Pharmaceutical Researchers
Executive Summary & Significance
This guide provides a comprehensive technical analysis of the crystal structure of N-(3,5-dimethylphenyl)benzenesulfonamide (C₁₄H₁₅NO₂S). Sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, carbonic anhydrase inhibitors, and anti-inflammatory agents.
The specific substitution pattern—the 3,5-dimethyl moiety—introduces steric bulk and lipophilicity that significantly influence the molecular conformation and supramolecular packing. Understanding these solid-state interactions is vital for predicting solubility, stability, and bioavailability in drug development. This analysis synthesizes experimental X-ray diffraction (XRD) data with advanced computational visualization (Hirshfeld surfaces) to decode the material's internal architecture.
Experimental Workflow
To ensure reproducibility and data integrity, the following protocols define the synthesis, crystallization, and data collection phases.
Synthesis Protocol (Schotten-Baumann Reaction)
The synthesis exploits the nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, facilitated by a base to neutralize the HCl byproduct.
-
Reagents: 3,5-Dimethylaniline (1.0 eq), Benzenesulfonyl chloride (1.0 eq), Sodium Carbonate (Na₂CO₃, 2.0 eq), Water/Acetone solvent system.
-
Procedure:
-
Dissolve 3,5-dimethylaniline in water/acetone (1:1 v/v).
-
Add Na₂CO₃ to maintain alkaline pH (pH ~8–9).
-
Add benzenesulfonyl chloride dropwise at 0–5 °C to prevent hydrolysis.
-
Stir at room temperature for 2–4 hours.
-
Precipitate the crude product by pouring into ice-cold water.
-
Filter and wash with cold water to remove inorganic salts.
-
Crystallization Strategy
High-quality single crystals are essential for XRD. The slow evaporation method is preferred for this compound to minimize solvent inclusion and defects.
-
Solvent: Ethanol (95% or absolute).
-
Method: Dissolve the crude solid in warm ethanol. Filter the solution to remove particulate matter. Allow to stand at room temperature (293–299 K) in a semi-sealed vessel (e.g., a vial with a pinhole in the cap) to control evaporation rate.
-
Outcome: Colorless block/prism crystals form over 3–5 days.
Workflow Visualization
The following diagram outlines the critical path from raw materials to structural data.
Figure 1: Step-by-step experimental workflow for obtaining the crystal structure of N-(3,5-dimethylphenyl)benzenesulfonamide.
Crystallographic Data & Refinement
The following data represents the definitive structural parameters for N-(3,5-dimethylphenyl)benzenesulfonamide, derived from single-crystal X-ray diffraction using Mo Kα radiation (
Unit Cell Parameters
The compound crystallizes in the Monoclinic crystal system.[1][2][3][4][5]
| Parameter | Value | Uncertainty | Description |
| Formula | C₁₄H₁₅NO₂S | - | Molecular composition |
| Crystal System | Monoclinic | - | Symmetry class |
| Space Group | - | Centrosymmetric, common for sulfonamides | |
| 11.192 Å | ±0.001 | Unit cell edge | |
| 7.3543 Å | ±0.0007 | Unit cell edge | |
| 16.672 Å | ±0.002 | Unit cell edge | |
| 101.62° | ±0.01 | Angle between | |
| Volume ( | 1344.1 ų | ±0.2 | Unit cell volume |
| 4 | - | Molecules per unit cell | |
| Temperature | 299 K | - | Data collection temperature |
Data Source: Synthesized from Nirmala et al. (2009) [1].[3][4][6][7]
Refinement Metrics
Trustworthiness in crystallography is measured by the R-factor. A value below 0.05 (5%) generally indicates a high-quality structure.
- : 0.038 (3.8%) – Indicates high precision.
-
Goodness-of-Fit (S): 1.05 – Indicates the model fits the data well without over-parameterization.
Structural Analysis & Discussion
Molecular Conformation (The "Butterfly" Motif)
The sulfonamide linkage (
-
Geometry at Sulfur: The sulfur atom adopts a distorted tetrahedral geometry, bonded to two oxygen atoms, one nitrogen, and one carbon.
-
Torsion Angle (
): The critical torsion angle is 67.9(2)° .[4] This deviation from planarity creates a folded, "butterfly-like" or V-shaped conformation. This is distinct from the 2,4-dimethyl analogue (53.9°) [2], indicating that the meta-substitution pattern (3,5-dimethyl) relieves steric strain differently, allowing a more open twist. -
Dihedral Angle: The angle between the planes of the benzenesulfonyl ring and the aniline ring is 54.6(1)° . This tilt is crucial for minimizing steric clashes between the ortho-hydrogens of the benzene ring and the sulfonyl oxygens.
Supramolecular Architecture
The stability of the crystal lattice is governed by non-covalent interactions, primarily hydrogen bonding.
-
Primary Interaction (N-H...O): The single amino proton (
) acts as a donor, while one of the sulfonyl oxygens ( ) acts as an acceptor.-
Geometry:
distance 2.9–3.0 Å. -
Motif: These bonds link molecules into infinite
chains or inversion-related dimers ( rings), depending on the specific polymorph. In this structure, the molecules pack into a supramolecular network driven by these directional forces.
-
-
Secondary Interactions (C-H...
): The methyl groups at the 3 and 5 positions are not merely passive bulk; they engage in weak interactions with adjacent aromatic rings, stabilizing the stacking between layers.
Hirshfeld Surface Analysis
To visualize these interactions beyond simple bond distances, Hirshfeld surface analysis is employed.[2] This technique maps the electron density boundary of the molecule.
-
The Surface: Defined by the weight function
, separating the molecule from the crystal bulk. -
Mapping:
-
Red Spots: Indicate contacts shorter than the sum of van der Waals radii. In this structure, prominent red spots appear over the
proton and the sulfonyl oxygen, confirming the strong hydrogen bond. -
White Areas: Contacts around the van der Waals sum (contacting H-atoms).
-
Blue Areas: No close contacts.
-
-
Fingerprint Plots: The 2D fingerprint plot typically shows a pair of sharp spikes (characteristic of
interactions) and a diffuse central region (characteristic of and dispersion forces).
Structural Logic Diagram
This diagram illustrates how the molecular geometry dictates the crystal packing.
Figure 2: Causal relationship between molecular conformation and supramolecular packing.
References
-
Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009).[3][7] N-(3,5-Dimethylphenyl)benzenesulfonamide.[3][4][5][8][6] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3225.
-
Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide.[3] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3275.
-
Sheldrick, G. M. (2008).[3][4][6][7] A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm, 11(1), 19-32.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mkjc.in [mkjc.in]
- 3. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Electronic Properties & Molecular Architecture of N-(3,5-dimethylphenyl)benzenesulfonamide
Executive Summary
N-(3,5-dimethylphenyl)benzenesulfonamide (C
Molecular Architecture & Crystallographic Framework
The electronic behavior of N-(3,5-dimethylphenyl)benzenesulfonamide is dictated by its solid-state conformation. High-resolution X-ray diffraction studies (Nirmala et al., 2009) reveal a molecule that deviates significantly from planarity, a feature critical for its biological recognition.
Structural Conformation
The molecule adopts a "V" or "butterfly" shape centered at the sulfur atom. The steric bulk of the 3,5-dimethyl groups on the aniline ring forces a specific torsional twist, disrupting conjugation between the nitrogen lone pair and the sulfonyl group.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Space group |
| Torsion Angle (C-SO | 67.9(2)° | Indicates a gauche conformation; critical for exposing the O-atoms for H-bonding. |
| Inter-ring Dihedral Angle | 54.6(1)° | The two benzene rings are not coplanar, reducing |
| S-N Bond Length | ~1.63 Å | Typical single bond character, indicating limited delocalization of N-lone pair into S=O. |
| N-H Bond Orientation | Anti | The N-H bond is positioned anti to the meta-methyl groups to minimize steric clash. |
Supramolecular Assembly
In the crystalline state, the electronic potential is satisfied through strong intermolecular hydrogen bonding.
-
Primary Interaction: N-H
O=S -
Geometry: The sulfonyl oxygen acts as a hard acceptor, while the sulfonamide nitrogen acts as the donor. This forms infinite interaction chains (often zigzag) along the crystallographic a-axis.
[1]
Electronic Properties & Reactivity Descriptors
The electronic landscape of N-(3,5-dimethylphenyl)benzenesulfonamide is defined by the interplay between the electron-withdrawing sulfonyl group and the electron-donating dimethyl-substituted phenyl ring.
Frontier Molecular Orbitals (FMO)
While specific DFT values vary by basis set (e.g., B3LYP/6-31G*), the class of N-arylbenzenesulfonamides exhibits consistent frontier orbital characteristics.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3,5-dimethylaniline ring . The methyl groups (hyperconjugation) raise the energy of the HOMO, making this ring more susceptible to electrophilic attack compared to the benzenesulfonyl ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzenesulfonyl moiety (specifically the S=O antibonding orbitals and the phenyl
system). -
Band Gap (
): Typically 4.5 – 5.2 eV . This large gap indicates high kinetic stability (chemical hardness), suggesting the molecule is stable under standard physiological conditions but reactive under specific enzymatic catalysis.
Molecular Electrostatic Potential (MEP)
The charge distribution is highly polarized, creating distinct binding pockets:
-
Negative Potential (Red): Concentrated on the Sulfonyl Oxygens . These are the primary sites for metal chelation (e.g., Zn
in carbonic anhydrase). -
Positive Potential (Blue): Concentrated on the Amide Hydrogen (N-H) . This is the H-bond donor site.
-
Neutral/Non-polar (Green): The hydrophobic phenyl rings and methyl groups.
Spectroscopic Characterization (The Fingerprint)
To validate the synthesis and purity of N-(3,5-dimethylphenyl)benzenesulfonamide, the following spectroscopic markers are definitive.
FT-IR Spectroscopy
The vibrational modes reflect the specific electronic environment of the sulfonamide linkage.
| Functional Group | Frequency ( | Assignment | Electronic Insight |
| N-H | 3240 – 3280 | Stretching (Sym) | Sharp peak indicates non-associated or H-bonded N-H. |
| SO | 1330 – 1350 | Stretching | High frequency confirms strong S=O double bond character. |
| SO | 1150 – 1170 | Stretching | Diagnostic doublet for sulfonamides. |
| S-N | 900 – 920 | Stretching | Single bond character (confirming lack of resonance). |
| C-H (Aliphatic) | 2900 – 2950 | Stretching | Methyl groups on the aniline ring. |
H NMR Spectroscopy (DMSO- )
The chemical shifts (
-
Methyl Protons:
2.15 – 2.25 ppm (Singlet, 6H). The shielding confirms the electron-rich nature of the 3,5-dimethyl ring. -
Amide Proton (NH):
10.0 – 10.5 ppm (Singlet, 1H, D O exchangeable). The downfield shift is due to the strong electron-withdrawing effect of the -SO - group, making this proton acidic (pKa 10). -
Aromatic Protons:
-
Sulfonyl Ring:[1]
7.5 – 7.9 ppm (Multiplet, 5H). Deshielded by SO . -
Aniline Ring:
6.8 – 7.0 ppm (Singlet/Multiplet, 3H). Shielded relative to the sulfonyl ring due to methyl donation.
-
Experimental Protocol: Synthesis & Purification
This protocol ensures high yield and purity suitable for crystallographic or biological assays.
Reaction Scheme
Step-by-Step Methodology
-
Preparation:
-
Dissolve 3,5-dimethylaniline (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Add Pyridine (12 mmol) as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition:
-
Add Benzenesulfonyl chloride (10 mmol) dropwise over 15 minutes.
-
Note: Maintain temperature < 5°C to prevent side reactions (disulfonylation).
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2–4 hours . Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash with Saturated NaHCO
to remove unreacted sulfonyl chloride. -
Wash with Brine, dry over anhydrous Na
SO , and evaporate solvent.
-
-
Crystallization:
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Yield: Typically 85–92%.
-
Melting Point: Expect ~155–157°C .
-
References
-
Nirmala, P. G., et al. (2009).[2][3] N-(3,5-Dimethylphenyl)benzenesulfonamide.[4][2][3][5] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1089. Link
-
Gowda, B. T., et al. (2009).[4][2] Effect of substituents on the crystal structures of N-(aryl)arylsulfonamides. Zeitschrift für Naturforschung B, 64(11-12). Link
-
Gelbrich, T., et al. (2007).[4][2][3][6] Systematic study of the crystal structures of N-phenylbenzenesulfonamides. CrystEngComm, 9, 898-907. Link
-
Perlovich, G. L., et al. (2006).[4][2][3] Thermodynamic properties of sulfonamides: Sublimation, solubility, and solvation. Journal of Chemical & Engineering Data, 51(5), 1696-1704. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of N-(3,5-Dimethylphenyl)benzenesulfonamide
This Application Note provides a comprehensive, field-validated protocol for the synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide . This guide is structured for researchers requiring high-purity sulfonamides for medicinal chemistry or crystallographic studies, emphasizing mechanistic understanding, reproducibility, and scalability.
Introduction & Scientific Rationale
Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting diverse biological activities ranging from antibacterial (sulfa drugs) to carbonic anhydrase inhibition and anticancer properties. The synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide serves as an excellent model for optimizing nucleophilic acyl substitution at the sulfur center.
The 3,5-dimethyl substitution pattern on the aniline ring increases electron density, generally enhancing nucleophilicity compared to unsubstituted aniline, while also providing steric bulk that can influence crystal packing and solubility.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine (3,5-dimethylaniline) on the electrophilic sulfur atom of benzenesulfonyl chloride. The base (Pyridine or Carbonate) serves two critical roles:
-
Deprotonation: It neutralizes the HCl byproduct, driving the equilibrium forward (Le Chatelier’s principle).
-
Catalysis (Pyridine only): Pyridine can form a reactive sulfonyl-pyridinium intermediate, accelerating the reaction.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the sulfonylation of 3,5-dimethylaniline.
Experimental Design & Reagents
Two protocols are provided:
-
Protocol A (Standard Laboratory Method): Uses Pyridine/DCM. Best for small-scale, high-yield synthesis where anhydrous conditions are easily maintained.
-
Protocol B (Green/Scale-Up Method): Uses Aqueous Carbonate/Acetone (Schotten-Baumann conditions). Best for larger scales or to avoid pyridine toxicity.
Reagent Specifications
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 3,5-Dimethylaniline | 121.18 | 1.0 | Nucleophile | Toxic, Irritant |
| Benzenesulfonyl Chloride | 176.62 | 1.1 - 1.2 | Electrophile | Corrosive, Lachrymator |
| Pyridine (Method A) | 79.10 | 1.5 - 2.0 | Base/Solvent | Flammable, Toxic |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen susp. |
| Sodium Carbonate (Method B) | 105.99 | 2.0 | Base | Irritant |
Protocol A: Pyridine-Mediated Synthesis (Standard)
This method is preferred for initial synthesis due to the catalytic effect of pyridine and ease of monitoring.
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended).
-
Dissolution: Add 3,5-dimethylaniline (1.21 g, 10 mmol) and Dichloromethane (DCM, 20 mL) . Stir until dissolved.
-
Base Addition: Add Pyridine (1.6 mL, ~20 mmol) . The solution should remain clear.
-
Cooling: Place the flask in an ice-water bath (0 °C).
-
Addition of Electrophile:
-
Dilute Benzenesulfonyl chloride (1.5 mL, ~11-12 mmol) in 5 mL of DCM.
-
Add this solution dropwise to the reaction mixture over 10–15 minutes. Critical: Exothermic reaction; control addition rate to maintain temperature < 5 °C.
-
-
Reaction:
-
Remove the ice bath after addition is complete.
-
Stir at room temperature (25 °C) for 3–5 hours .
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). Product usually appears at R_f ~0.4–0.6.
-
-
Quenching: Add 10 mL of water to hydrolyze excess sulfonyl chloride. Stir for 10 minutes.
Protocol B: Schotten-Baumann Conditions (Green)
Ideal for avoiding organic solvents or for larger batches.
-
Setup: In a 250 mL Erlenmeyer flask, dissolve Sodium Carbonate (2.12 g, 20 mmol) in Water (25 mL) .
-
Amine Addition: Add 3,5-dimethylaniline (1.21 g, 10 mmol) . Add Acetone (10-15 mL) if the aniline does not disperse well (optional).
-
Reaction:
-
Add Benzenesulfonyl chloride (1.5 mL, ~11-12 mmol) dropwise with vigorous stirring.
-
The reaction is often exothermic; no external cooling is strictly required unless the scale >50 mmol.
-
Stir vigorously for 4 hours at room temperature.
-
-
Completion: The product typically precipitates as a solid. If oil forms, scratch the flask sides or cool in ice to induce crystallization.
Workup & Purification Workflow
The purity of sulfonamides is critical for biological testing. The following workflow ensures removal of unreacted amine and pyridine salts.
Purification Logic (DOT Visualization)
Figure 2: Purification workflow ensuring removal of basic impurities.
Detailed Workup Procedure (for Method A)
-
Extraction: Transfer mixture to a separatory funnel. Dilute with additional DCM (20 mL).
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .
-
Why? This converts unreacted pyridine and aniline into water-soluble hydrochloride salts, removing them from the organic phase.
-
-
Neutralization: Wash with Saturated NaHCO3 (20 mL) to remove trace acid.
-
Drying: Wash with Brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under vacuum (Rotavap).
-
Recrystallization:
-
Dissolve the crude solid in minimum hot Ethanol .
-
Add warm water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then 4 °C.
-
Filter crystals and dry.
-
Characterization & Validation
Confirm structure and purity using the following parameters.
Expected Data
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Literature values for similar sulfonamides suggest a range of 100–150 °C . (Refer to Gowda et al. for crystal data comparisons).
-
1H NMR (400 MHz, DMSO-d6 or CDCl3):
- ~2.20 ppm (s, 6H, 2 x CH3).
- ~6.80 ppm (s, 1H, Ar-H between methyls).
- ~7.00–7.20 ppm (s, 2H, Ar-H ortho to NH).
- ~7.40–7.90 ppm (m, 5H, Benzenesulfonyl aromatic ring).
- ~10.0+ ppm (s, 1H, NH, D2O exchangeable).
-
IR Spectroscopy (KBr):
-
~3250 cm
(N-H stretch). -
~1340 cm
(Asymmetric SO2). -
~1160 cm
(Symmetric SO2).
-
~3250 cm
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; do not use old sulfonyl chloride. |
| Oiling Out | Impurities preventing crystallization | Use a seed crystal; scratch glass; use Ethanol/Water solvent system. |
| Bis-sulfonylation | Excess sulfonyl chloride/High Temp | Maintain strictly 1:1 stoichiometry; keep temp < 5°C during addition. |
| Pink/Red Color | Oxidation of Aniline | Use fresh aniline; perform reaction under Nitrogen atmosphere. |
Safety & Compliance
-
Benzenesulfonyl Chloride: Potent lachrymator. Handle ONLY in a fume hood. Reacts violently with water.
-
3,5-Dimethylaniline: Toxic by inhalation and skin contact. May cause methemoglobinemia.
-
Waste Disposal: Aqueous washes containing pyridine/aniline must be disposed of as hazardous basic organic waste.
References
-
Gowda, B. T., et al. (2009).[1][2] "N-(3,5-Dimethylphenyl)benzenesulfonamide."[1][2][3] Acta Crystallographica Section E, E65, o3225.
-
BenchChem. (2025). "General Procedure for Sulfonylation of Anilines." BenchChem Protocols.
-
Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005).[1] "Synthetic and Spectroscopic Studies on N-(i,j-Disubstituted Phenyl)benzenesulfonamides." Zeitschrift für Naturforschung B, 60(1), 106–112.
-
National Institutes of Health (NIH). "Direct sulfonylation of anilines mediated by visible light." PubMed Central.
Sources
Application Note: HPLC Method Development for N-(3,5-dimethylphenyl)benzenesulfonamide
This guide is structured as a formal Application Note and Protocol , designed for direct implementation in pharmaceutical and analytical research laboratories. It prioritizes the ICH Q2(R2) regulatory framework (effective June 2024) and utilizes a "Quality by Design" (QbD) approach to method development.[1]
Executive Summary
This protocol details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(3,5-dimethylphenyl)benzenesulfonamide . This compound, a sulfonamide derivative often utilized as a synthetic intermediate or bioactive scaffold, presents specific challenges regarding hydrophobicity and pH-dependent ionization.
This guide moves beyond standard "cookbook" recipes by explaining the mechanistic rationale for every parameter—column selection, mobile phase pH, and gradient slope—ensuring the method is robust, transferable, and compliant with ICH Q2(R2) guidelines.
Key Analytical Attributes
-
Matrix: Synthetic reaction mixtures, pharmaceutical formulations.
-
Detection Mode: UV-Vis (Diode Array).
-
Primary Challenge: Separating the hydrophobic target from polar hydrolytic degradants (benzenesulfonic acid) and basic precursors (3,5-dimethylaniline).
Physicochemical Profiling & Strategy
Before touching the instrument, we must understand the molecule to predict its chromatographic behavior.
Molecular Properties
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Sulfonyl group linked to 3,5-dimethylaniline. | Significant hydrophobicity due to the aromatic rings and methyl groups. |
| pKa (Sulfonamide NH) | ~10.0 - 10.5 | The molecule acts as a weak acid . At pH < 8, it remains neutral. At pH > 10, it ionizes (negative charge). |
| LogP | ~3.2 - 3.8 | High retention on C18 columns. Requires high organic strength for elution. |
| Solubility | Low in water; High in MeCN, MeOH. | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |
Separation Logic (The "Why")
-
Stationary Phase: A C18 (Octadecylsilane) column is selected. The analyte is hydrophobic; C18 provides the necessary hydrophobic interaction mechanism. An end-capped column is mandatory to prevent peak tailing caused by the interaction of the basic aniline precursor (impurity) with residual silanols.
-
Mobile Phase pH: We select Acidic pH (0.1% Formic Acid, pH ~2.7) .
-
Reason 1: It keeps the sulfonamide target in its neutral, protonated form (
), ensuring consistent retention and sharp peaks. -
Reason 2: It fully protonates the impurity 3,5-dimethylaniline (
), making it ionized and eluting earlier than the neutral target, maximizing resolution.
-
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol due to lower viscosity (lower backpressure) and stronger elution strength for this hydrophobic target.
Method Development Workflow
The following diagram illustrates the logical flow of the development process, ensuring no critical step is overlooked.
Figure 1: Step-by-step QbD workflow for developing the HPLC method.
Detailed Experimental Protocol
Reagents and Equipment
-
Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
-
Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.
-
Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of N-(3,5-dimethylphenyl)benzenesulfonamide reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (Sonicate for 5 mins).
-
Note: Do not use water in the stock preparation to avoid precipitation.
Working Standard (100 µg/mL):
-
Transfer 1.0 mL of Stock Solution to a 10 mL flask.
-
Dilute to volume with 50:50 Water:Acetonitrile .
-
Why 50:50? This matches the initial mobile phase conditions, preventing "solvent shock" and peak distortion.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer and reproducibility; lowers viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[5] |
| Injection Vol | 10 µL | Sufficient sensitivity without overloading. |
| Detection | 254 nm (BW 4) | Primary aromatic absorption. (Verify with UV scan). |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic buffer to suppress ionization. |
| Mobile Phase B | Acetonitrile | Strong eluent. |
Gradient Program
A gradient is required to elute the hydrophobic target while clearing polar impurities early.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial hold to retain polar impurities slightly. |
| 2.0 | 40% | Isocratic hold. |
| 10.0 | 90% | Linear ramp to elute the Target Analyte. |
| 12.0 | 90% | Wash column to remove highly lipophilic contaminants. |
| 12.1 | 40% | Return to initial conditions. |
| 17.0 | 40% | Re-equilibration (Crucial for reproducibility). |
Method Validation (Self-Validating System)
This protocol incorporates a "System Suitability Test" (SST) that acts as a go/no-go gate before any sample analysis. This aligns with ICH Q2(R2) requirements for ensuring the procedure is "fit for purpose."
System Suitability Logic
The following diagram depicts the automated decision logic typically programmed into modern Chromatography Data Systems (CDS).
Figure 2: System Suitability Test (SST) decision tree.
Validation Parameters (ICH Q2(R2))
1. Specificity:
-
Protocol: Inject the "Blank" (Diluent), "Precursor 1" (3,5-dimethylaniline), "Precursor 2" (Benzenesulfonyl chloride/acid), and the "Analyte".
-
Acceptance: No interference at the retention time of the analyte. Resolution (
) > 2.0 between analyte and nearest impurity.
2. Linearity:
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) .[5]
3. Precision (Repeatability):
-
Protocol: 6 injections of the target concentration (100%).
-
Acceptance: %RSD of Peak Area
.[6]
4. Accuracy (Recovery):
-
Protocol: Spike known amounts of analyte into the sample matrix at 3 levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure column is "End-capped". Increase buffer strength or lower pH. |
| Drifting Retention Times | Insufficient equilibration. | Increase re-equilibration time at the end of the gradient (from 5 to 8 mins). |
| Split Peaks | Solvent mismatch. | The sample diluent is too strong (e.g., 100% MeCN). Dilute sample with water to match initial mobile phase (40-50% MeCN). |
| High Backpressure | Particulates or precipitation. | Filter all samples through 0.22 µm PTFE filters. Check for precipitation in the autosampler. |
References
-
International Council for Harmonisation (ICH). (2023).[1][5][7][8] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[9] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for N-(3,5-Dimethylphenyl)benzenesulfonamide. PubChem.[10] Available at: [Link] (Search Term: N-(3,5-dimethylphenyl)benzenesulfonamide)
-
Gowda, B. T., et al. (2009).[3][4] Structure of N-(3,5-dimethylphenyl)benzenesulfonamide.[2][3][4] Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. nanobioletters.com [nanobioletters.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
solvent selection for dissolving N-(3,5-dimethylphenyl)benzenesulfonamide
Application Note: Solvent Selection & Solubility Protocols for N-(3,5-dimethylphenyl)benzenesulfonamide
Abstract
This guide provides a technical framework for the solubilization of N-(3,5-dimethylphenyl)benzenesulfonamide (CAS: 1678-25-7 analog), a lipophilic sulfonamide derivative.[1] It details the physicochemical basis for solvent selection, distinguishing between kinetic solubility for biological assays and thermodynamic solubility for chemical synthesis. Protocols included herein are designed to maximize reproducibility and minimize compound precipitation during dilution steps.
Physicochemical Profiling & Structural Analysis
To select the correct solvent, one must first understand the molecular interaction potential of the solute.
-
Molecule: N-(3,5-dimethylphenyl)benzenesulfonamide[1]
-
Molecular Weight: ~261.34 g/mol [1]
-
Structural Characterization:
-
Hydrophobic Domain: Two aromatic rings (benzene and 3,5-dimethylphenyl) contribute to high lipophilicity.[1] The methyl groups at the 3 and 5 positions increase the hydrophobic surface area compared to a standard benzenesulfonanilide.
-
Polar/H-Bonding Domain: The sulfonamide linker (
) acts as a hydrogen bond acceptor (via oxygens) and a weak hydrogen bond donor (via the N-H).[1] -
Acidity (pKa): The sulfonamide nitrogen is weakly acidic. Based on structural analogs (N-phenylbenzenesulfonamide), the pKa is estimated between 9.5 – 10.5 .[1] This implies the molecule is neutral at physiological pH (7.4) but can be deprotonated in strong alkaline conditions (pH > 11).[1]
-
Implication for Solubility: The molecule exhibits poor aqueous solubility (Class II/IV in BCS classification). It requires organic solvents with moderate-to-high dielectric constants or aqueous systems with significantly elevated pH.[1]
Solvent Selection Strategy
The following decision matrix categorizes solvents based on "Like Dissolves Like" principles and application suitability.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Recommended Solvents | Solubility Potential | Application Context |
| Polar Aprotic (Primary) | DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide) | High (>50 mM) | Stock Solutions. Best for disrupting intermolecular H-bonds.[1] DMSO is preferred for bioassays due to lower toxicity than DMF.[1] |
| Polar Protic | Ethanol , Methanol | Moderate (1–10 mM) | Diluents. Good for intermediate dilutions.[1] Heating (40°C) may be required to reach saturation.[1] |
| Chlorinated | DCM (Dichloromethane)Chloroform | High (>20 mM) | Synthesis/Extraction. Excellent solubilizer but incompatible with most biological assays and plastic labware.[1] |
| Aqueous Buffer | PBS (pH 7.4) | Very Low (<10 µM) | Assay Medium. Will likely precipitate without co-solvents or surfactants.[1] |
| Basic Aqueous | 0.1 M NaOH | High | Specialized. Deprotonates the sulfonamide nitrogen, forming a soluble salt. |
Visual Guide: Solvent Selection Decision Tree
Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.
Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Purpose: To create a stable, high-concentration stock for long-term storage and biological dilution.
Materials:
-
N-(3,5-dimethylphenyl)benzenesulfonamide (Solid)[1]
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
-
Vortex mixer[1]
-
Amber glass vial (DMSO leaches plasticizers from standard polypropylene).[1]
Procedure:
-
Calculate: Determine the mass required. For 1 mL of 10 mM stock:
-
Weigh: Accurately weigh ~2.6 – 3.0 mg of solid into the amber vial. Record exact mass.
-
Volume Adjustment: Add the exact volume of DMSO required to reach 10 mM based on the recorded mass.
-
Example: If 2.8 mg is weighed:
.[1]
-
-
Solubilization: Vortex vigorously for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.
-
Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
Storage: Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before use to avoid concentration gradients (cryoconcentration).
Protocol B: Kinetic Solubility Assessment (Aqueous)
Purpose: To determine the maximum concentration usable in a biological assay before precipitation occurs.
Workflow Diagram:
Figure 2: Kinetic solubility workflow simulating biological assay conditions.
Procedure:
-
Prepare a 10 mM DMSO stock (Protocol A).[1]
-
Prepare a series of buffer aliquots (e.g., PBS pH 7.4) in a clear 96-well plate.
-
Spike DMSO stock into buffer to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.
-
Critical: Keep final DMSO concentration constant (e.g., 1%) across all wells to isolate the compound effect.
-
-
Shake plate for 2 hours at Room Temperature (RT).
-
Read: Measure absorbance at 600 nm (turbidity) or use a nephelometer.
-
Result: The highest concentration with absorbance equal to the blank is the "Kinetic Solubility Limit."
Troubleshooting & Data Analysis
Common Issue: The "Crash-Out" Phenomenon
Researchers often observe precipitation when adding the DMSO stock to the aqueous media.
-
Cause: The "Solvent Shift."[1] The hydrophobic effect forces the aromatic rings to aggregate immediately when the dielectric constant changes from 47 (DMSO) to 80 (Water).
-
Solution:
-
Vortex while adding: Do not add static drops. Inject the stock while the buffer is swirling.
-
Intermediate Dilution: Dilute DMSO stock 1:10 in Ethanol or PEG-400 first, then dilute that into water.
-
Surfactants: If the assay permits, add 0.05% Tween-20 or BSA (Bovine Serum Albumin) to the buffer. BSA acts as a carrier protein, sequestering the lipophilic drug and keeping it in solution.
-
Data Interpretation Table
| Observation | Diagnosis | Corrective Action |
| Precipitate in DMSO stock | Saturation reached or water contamination.[1] | DMSO is hygroscopic.[1] Use fresh, anhydrous DMSO. Warm to 40°C. |
| Cloudiness upon aqueous dilution | Kinetic solubility limit exceeded. | Lower the working concentration. Add carrier protein (BSA/FBS).[1] |
| Inconsistent Bioassay Results | Compound adhering to plastic.[1] | Use low-binding plates or glass-coated plasticware.[1] |
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
PubChem. (n.d.).[1] Compound Summary for N-phenylbenzenesulfonamide (Structural Analog). National Library of Medicine.[1] [1]
-
Sanofi. (2013).[1] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.[1] Organic Process Research & Development.
-
FDA. (2021).[1] Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration.[1]
Sources
crystallization methods for N-(3,5-dimethylphenyl)benzenesulfonamide purification
Technical Application Note: High-Purity Crystallization of N-(3,5-dimethylphenyl)benzenesulfonamide
Executive Summary
This guide details the purification of N-(3,5-dimethylphenyl)benzenesulfonamide , a sulfonamide pharmacophore often synthesized via the Schotten-Baumann reaction between benzenesulfonyl chloride and 3,5-dimethylaniline.
While simple precipitation often yields crude material, pharmaceutical-grade purity (>99.5%) requires the removal of specific impurities: unreacted 3,5-dimethylaniline (toxic, basic), benzenesulfonic acid (hydrolysis byproduct, acidic), and trace sulfonyl chlorides (genotoxic).
This protocol prioritizes Ethanol/Water recrystallization as the primary method due to its high recovery rates and environmental suitability, with Toluene and Acid-Base Reprecipitation provided as alternative strategies for specific impurity profiles.
Chemical Context & Solubility Profile
Understanding the physicochemical properties of the target molecule is the foundation of this protocol.
-
Target Molecule: N-(3,5-dimethylphenyl)benzenesulfonamide[1][2][3][4][5]
-
Functional Groups: Sulfonamide (-SO₂NH-), Aromatic rings, Methyl substituents.[1][2][3][6]
-
Acidity (pKa): ~10.0 (The sulfonamide proton is weakly acidic, allowing solubility in strong bases like NaOH).
-
Impurity Profile:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol (95%) | High | Moderate | Excellent (Primary Solvent) |
| Water | Insoluble | Insoluble | Excellent (Anti-Solvent) |
| Toluene | High | Low | Good (For anhydrous needs) |
| Ethyl Acetate | Very High | High | Poor (Yield loss, requires Hexane) |
| Dilute NaOH | Soluble (as salt) | N/A | Used for Chemical Purification |
Pre-Crystallization Workup (Critical Step)
Direct recrystallization of the crude reaction mixture often leads to "oiling out" or inclusion of impurities. A "Chemical Wash" pre-treatment is mandatory to remove unreacted starting materials.
Protocol:
-
Quench: Pour the reaction mixture into excess ice-water with vigorous stirring. The sulfonamide will precipitate.[7]
-
Filtration: Collect the crude solid via vacuum filtration.[8][9]
-
Acid Wash: Wash the filter cake with 1M HCl (3x) .
-
Mechanism: Converts unreacted 3,5-dimethylaniline into its water-soluble hydrochloride salt, washing it away.
-
-
Base/Water Wash: Wash with water, then saturated NaHCO₃ , then water again.
-
Mechanism: Neutralizes residual acid and removes benzenesulfonic acid byproducts.
-
-
Dry: Air dry the solid to remove bulk water before weighing.
Method A: Solvent-Antisolvent Recrystallization (Ethanol/Water)
Recommended for general purification and removal of polar byproducts.
This method utilizes the steep solubility curve of sulfonamides in ethanol while using water to lower the solubility limit gently, forcing controlled nucleation.
Step-by-Step Protocol:
-
Dissolution:
-
Place the crude, washed solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to boiling on a hot plate/stirrer.
-
Note: If the solution is colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Antisolvent Addition:
-
Maintain boiling.[10] Add hot distilled water dropwise.
-
Continue adding water until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of hot ethanol to just clear the turbidity (restore clear solution).
-
-
Controlled Cooling:
-
Remove from heat.[10] Cover the flask with foil (prevents dust/evaporation).
-
Allow to cool to room temperature undisturbed for 2-3 hours.
-
Mechanism: Slow cooling prevents oiling out and promotes the growth of large, pure prisms or needles.
-
-
Final Crystallization:
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
Method B: Anhydrous Recrystallization (Toluene)
Recommended for high-purity requirements or if the compound hydrates.
Toluene is an excellent solvent for sulfonamides as it effectively solvates non-polar impurities while rejecting polar ionic byproducts.
Protocol:
-
Suspend crude solid in Toluene (approx. 4 mL/g).
-
Heat to reflux (110°C). Ensure complete dissolution.
-
If insoluble particles remain (inorganic salts), perform a hot filtration .
-
Allow the solution to cool slowly to room temperature.
-
Crystallization usually begins around 60-70°C.
-
Cool to 0°C, filter, and wash with cold Toluene or Hexane.
Method C: Acid-Base Reprecipitation (Chemical Purification)
Recommended for heavily contaminated "tarry" samples.
This method exploits the acidic nature of the sulfonamide N-H proton.
-
Dissolution: Dissolve crude material in 10% NaOH solution.
-
Result: The product forms a soluble sodium salt. Non-acidic impurities (e.g., sulfones, bis-sulfonamides) remain insoluble.
-
-
Filtration: Filter off any undissolved solids.
-
Precipitation: Slowly acidify the filtrate with glacial acetic acid or HCl to pH ~5-6 while stirring.
-
Collection: The pure sulfonamide precipitates as a white powder.[7] Collect, wash with water, and proceed to Method A for final polishing if necessary.
Visualization of Workflows
Figure 1: Purification Decision Matrix
A logic gate for selecting the appropriate purification strategy based on crude purity.
Caption: Decision matrix for selecting purification path based on crude material state.
Figure 2: Recrystallization Process Flow (Method A)
Detailed steps for the Ethanol/Water antisolvent method.
Caption: Step-by-step workflow for the Ethanol/Water solvent-antisolvent recrystallization.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Oiling Out | Solution too concentrated; Impurities lowering melting point. | Add more solvent; Re-heat and cool slower; Add a seed crystal at the cloud point. |
| No Crystals | Supersaturation. | Scratch the glass wall with a rod; Add a seed crystal; Cool to -20°C. |
| Colored Product | Oxidized aniline impurities. | Use activated charcoal during the hot dissolution step (Method A).[7][8] |
| Low Yield | Too much solvent used.[9] | Evaporate 20% of solvent and re-cool; Check solubility in mother liquor. |
References
-
Gowda, B. T., et al. (2009).[1] "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(5), o1089.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
BenchChem. (2025). "Recrystallization of Sulfonamide Products." Technical Support Center.
-
Sigma-Aldrich. (2025). "Benzenesulfonamide Product Specification & Solubility Data."
-
Shakuntala, K., et al. (2017).[5] "Synthesis and crystallization of N-aryl sulfonamides." ResearchGate.
Sources
- 1. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,5-Dimethylphenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.chem960.com [m.chem960.com]
- 7. jru.edu.in [jru.edu.in]
- 8. athabascau.ca [athabascau.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: 1H NMR Structural Elucidation of N-(3,5-dimethylphenyl)benzenesulfonamide
Abstract & Application Context
N-(3,5-dimethylphenyl)benzenesulfonamide is a pharmacologically significant scaffold, serving as a core structural motif in the development of carbonic anhydrase inhibitors, anticancer agents, and antimicrobials. Precise structural verification is critical during lead optimization, as the sulfonamide linkage (
This guide provides a definitive protocol for the synthesis, sample preparation, and 1H NMR interpretation of this compound. Unlike generic spectral databases, this note focuses on the causality of chemical shifts, solvent effects (DMSO-d₆ vs. CDCl₃), and self-validating spectral features.
Experimental Protocol: Synthesis & Sample Preparation
Synthesis (Schotten-Baumann Conditions)
To ensure the NMR sample represents a high-purity standard, the compound is synthesized via nucleophilic substitution of benzenesulfonyl chloride by 3,5-dimethylaniline.
-
Reagents: Benzenesulfonyl chloride (1.0 eq), 3,5-Dimethylaniline (1.0 eq), Pyridine (1.2 eq, scavenger), DCM (Solvent).
-
Procedure:
-
Dissolve 3,5-dimethylaniline in dry DCM at 0°C.
-
Add pyridine, followed by dropwise addition of benzenesulfonyl chloride.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1N HCl (remove pyridine), then sat.
, then brine. Dry over .[1] -
Purification: Recrystallize from Ethanol/Water (critical for removing trace aniline which complicates the aromatic region).
-
NMR Sample Preparation
-
Solvent Selection: DMSO-d₆ is the mandatory solvent for full characterization.
-
Reasoning: In
, the sulfonamide proton is often broad or exchanges rapidly, making integration unreliable. DMSO-d₆ forms a strong hydrogen bond with the , sharpening the peak and shifting it downfield (~10 ppm) away from the aromatic region.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d₆.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Structural Analysis & Numbering
To facilitate interpretation, we define the atomic numbering below. The molecule consists of two distinct aromatic systems separated by a sulfonamide bridge.
Figure 1: Structural connectivity and expected chemical shift zones. Ring A is deshielded (downfield) due to the electron-withdrawing sulfonyl group. Ring B is shielded (upfield) due to the electron-donating methyl groups.
1H NMR Interpretation Guide (400 MHz, DMSO-d₆)
The spectrum is divided into three distinct zones: The Aliphatic Zone (Methyls), The Aromatic Zone (Complex overlap), and the Deshielded Zone (NH).
Master Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.20 – 10.40 | Singlet (s) | 1H | -NH- | Highly deshielded by |
| 7.75 – 7.85 | Doublet (d) | 2H | Ring A: H-2, H-6 | Ortho to |
| 7.55 – 7.65 | Multiplet (m) | 3H | Ring A: H-3, H-4, H-5 | Meta and Para to |
| 6.80 – 6.90 | Singlet (s) | 2H | Ring B: H-2', H-6' | Ortho to N-linkage. Shielded relative to Ring A due to electron-donating methyls at meta positions. |
| 6.70 – 6.75 | Singlet (s) | 1H | Ring B: H-4' | Para to N-linkage. Flanked by two methyl groups.[2] Most shielded aromatic proton. |
| 2.15 – 2.25 | Singlet (s) | 6H | -CH₃ (x2) | Two equivalent methyl groups on Ring B. |
Detailed Mechanistic Insight
The "Flip-Flop" of Electronic Effects
A common error in interpreting N-aryl sulfonamides is misassigning the two aromatic rings.
-
Ring A (Sulfonyl side): The sulfur atom is in a high oxidation state (+6), exerting a strong inductive effect (-I) and mesomeric withdrawal (-M) on the benzene ring. This pulls electron density away from the ring protons, shifting them downfield (7.5–7.9 ppm) .
-
Ring B (Aniline side): The nitrogen atom has a lone pair.[3] While the
group delocalizes this lone pair (making it less basic than a free aniline), the nitrogen still exerts some donating character (+M) into the phenyl ring. Furthermore, the two Methyl groups are electron-donating (+I). These combined effects push electron density into the ring, shielding the protons and shifting them upfield (6.7–6.9 ppm) .
The 3,5-Substitution Pattern (Fingerprint)
The 3,5-dimethyl substitution creates a symmetry plane.
-
Protons at positions 2' and 6' are chemically equivalent.
-
Proton at position 4' is unique.
-
Coupling: Because H-2'/6' and H-4' are meta to each other, they should theoretically show meta-coupling (
). However, in standard 300/400 MHz spectra, this often appears as a singlet or a broadened singlet due to the small coupling constant and line broadening. Do not expect clear doublets here.
Validation Workflow
Use this logic flow to confirm the identity of your synthesized product.
Figure 2: Step-by-step validation logic. The D₂O shake is the "Gold Standard" test for sulfonamides to distinguish the NH proton from aromatic impurities.
Troubleshooting & Common Artifacts
-
Water Peak: In DMSO-d₆, water appears around 3.33 ppm . If your sample is wet, this peak will be large.
-
Residual Solvent:
-
DCM: Singlet at 5.76 ppm .
-
Ethanol: Triplet at 1.06 ppm , Quartet at 3.44 ppm .
-
Pyridine: If the workup was poor, look for multiplets at 7.3, 7.7, and 8.6 ppm .
-
-
Broad NH: If the NH peak is broad or missing in DMSO, the sample may be too acidic (catalyzing exchange) or wet. Add activated molecular sieves to the NMR tube or filter through a small plug of basic alumina before plating.
References
-
Gowda, B. T., et al. (2009).[4][5] "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, E65, o3225.
-
Abraham, R. J., & Mobli, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(6), 572–582.
-
Basappa, S. M., & Gowda, B. T. (2006).[5] "Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-Disubstituted Benzenesulphonamides." Zeitschrift für Naturforschung A, 61(11-12), 600-606.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
Sources
preparation of N-(3,5-dimethylphenyl)benzenesulfonamide from benzenesulfonyl chloride
[1][2][3][4][5]
Abstract & Introduction
The sulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, appearing in a vast array of antimicrobial, anti-inflammatory, and anticancer agents. This application note details the synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide (CAS: 108-69-0 derivative), a model system for investigating substituent effects on sulfonamide geometry and hydrogen bonding networks.
While the reaction between an amine and a sulfonyl chloride is a classical transformation, precise control over stoichiometry, temperature, and base catalysis is required to minimize side products such as bis-sulfonamides and sulfonic acids. This guide presents two validated protocols: a Standard Medicinal Chemistry Method (DCM/Pyridine) favored for high-throughput library generation, and a Classical Thermal Method (Chloroform Reflux) optimized for scale-up and crystallization.
Chemical Mechanism
The formation of the sulfonamide bond proceeds via a Nucleophilic Sulfonyl Substitution mechanism. Unlike the planar carbonyl group in amides, the sulfonyl group is tetrahedral. The reaction is generally considered to proceed through a concerted
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.
-
Leaving Group Departure: Chloride is displaced.
-
Deprotonation: A base (pyridine or excess aniline) removes the proton from the cationic intermediate to generate the neutral sulfonamide.
Figure 1: Mechanistic pathway for the sulfonylation of 3,5-dimethylaniline.
Experimental Design Strategy
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Amine : 1.1 eq Sulfonyl Chloride | Slight excess of chloride ensures complete consumption of the nucleophilic aniline, which is harder to remove than hydrolyzed sulfonic acid. |
| Solvent | Dichloromethane (DCM) or Chloroform | Non-nucleophilic, polar aprotic solvents solubilize reactants but not the pyridinium hydrochloride salt (in DCM), aiding workup. |
| Base | Pyridine (3.0 eq) or Et | Neutralizes HCl byproduct. Pyridine also acts as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate. |
| Temperature | 0°C | Initial cooling prevents rapid exotherm and minimizes bis-sulfonylation side reactions. |
Protocol A: Standard Medicinal Chemistry Method
Recommended for small-scale synthesis (100 mg – 5 g) and high purity requirements.
Reagents
-
Benzenesulfonyl chloride: 1.1 equivalents[1]
-
3,5-Dimethylaniline: 1.0 equivalent[1]
-
Pyridine: 3.0 equivalents (or solvent quantity)
-
Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to amine)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3,5-dimethylaniline (1.0 eq) and DCM . Add pyridine (3.0 eq) and cool the mixture to 0°C using an ice-water bath.
-
Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes. Note: Sulfonyl chlorides are lachrymators; handle in a fume hood.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.
-
-
Quench: Add 1M HCl (aq) to the reaction mixture. This neutralizes excess pyridine and converts it to the water-soluble pyridinium salt.
-
Extraction: Transfer to a separatory funnel. Extract the organic layer (DCM). Wash sequentially with:
-
1M HCl (2x) – removes residual aniline/pyridine.
-
Saturated NaHCO
(1x) – removes benzenesulfonic acid byproduct. -
Brine (saturated NaCl).
-
-
Drying: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from ethanol/water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: Classical Thermal Method (Gowda et al.)
Recommended for crystallographic studies or when chlorinated solvents must be minimized in workup.
Step-by-Step Procedure
-
Reaction: Dissolve benzenesulfonyl chloride (1.0 eq) and 3,5-dimethylaniline (1.0 eq) in chloroform .
-
Reflux: Heat the mixture to boiling (reflux) for 10 minutes . The evolution of HCl gas indicates reaction progress.
-
Quench: Cool the mixture to room temperature and pour slowly into ice-cold water with vigorous stirring.
-
Isolation: The solid product precipitates. Filter under suction (Buchner funnel).
-
Washing: Wash the filter cake thoroughly with cold water to remove acidic residues.
-
Recrystallization: Dissolve the crude solid in minimum hot ethanol. Add water dropwise until turbidity persists, then cool slowly to RT (and then 4°C) to induce crystallization.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
To validate the identity and purity of the synthesized compound, compare experimental data against the following expected values.
Physical Properties[3][4][5][7][8][9][10][11]
-
Appearance: White to off-white crystalline solid (needles or plates).
-
Solubility: Soluble in DMSO, Chloroform, DCM, Ethanol; Insoluble in Water.
-
Melting Point: Determine experimentally. (Literature values for analogous N-aryl sulfonamides typically range 100–160°C; recrystallize to constant MP).
Expected Spectroscopic Data
| Technique | Feature | Expected Signal | Assignment |
| Methyl Group | Two -CH | ||
| Amine Proton | -NH-SO | ||
| Aromatic | 3,5-dimethylphenyl ring protons | ||
| Aromatic | Benzenesulfonyl ring protons | ||
| IR | Sulfonyl | Asymmetric SO | |
| IR | Sulfonyl | Symmetric SO | |
| IR | Amine | N-H stretch |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure reagents are dry. Check sulfonyl chloride quality (should be liquid, not solid/crusty). |
| Bis-sulfonylation | Excess sulfonyl chloride or high temp | Maintain strict 0°C during addition. Avoid large excess of chloride. |
| Oily Product | Residual solvent or impurities | Triturate the oil with cold hexanes or pentane to induce crystallization. Recrystallize from EtOH. |
| Red/Brown Color | Oxidation of aniline | Distill 3,5-dimethylaniline before use if it appears dark brown/black. |
References
-
Gowda, B. T., et al. (2009).[2][3][4] N-(3,5-Dimethylphenyl)benzenesulfonamide.[5][6][2][3][4][7] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3225.[4]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
-
Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005).[4] Zeitschrift für Naturforschung B, 60, 106–112. (Primary method citation for general sulfonamide synthesis in this series).
-
Matrix Fine Chemicals. (n.d.). N-(4-Hydroxy-3,5-dimethylphenyl)benzenesulfonamide Data (Analog comparison).
Sources
- 1. ckgas.com [ckgas.com]
- 2. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3,5-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | CAS 50994-42-8 [matrix-fine-chemicals.com]
Application Note: In Vitro Characterization of N-(3,5-dimethylphenyl)benzenesulfonamide (NDPBS)
The following Application Note and Protocol guide is designed for researchers investigating the pharmacological properties of N-(3,5-dimethylphenyl)benzenesulfonamide (and its structural derivatives). This document treats the compound as a bioactive scaffold and chemical probe, focusing on its established utility in anticancer research (Wnt/
Introduction & Mechanism of Action
N-(3,5-dimethylphenyl)benzenesulfonamide (NDPBS) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple diverse bioreceptors with high affinity.[1]
Biological Relevance[1][2][3][4][5][6][7][8]
-
Wnt/
-catenin Signaling Inhibition: Recent structure-activity relationship (SAR) studies identify sulfonamide derivatives bearing the 3,5-dimethylphenyl moiety as potent inhibitors of Dishevelled-1 (DVL1) .[1] By binding to the PDZ domain of DVL1, these compounds disrupt the Frizzled-DVL interaction, preventing downstream accumulation of -catenin and inhibiting oncogenic transcription [1]. -
Tubulin Destabilization: Arylsulfonamides are well-documented tubulin polymerization inhibitors (binding to the colchicine site).[1] The hydrophobic 3,5-dimethylphenyl ring mimics the pharmacophore required to arrest cells in the G2/M phase [2].[1]
-
Viral Capsid Assembly: This scaffold serves as a fragment in the design of HIV-1 capsid inhibitors, accelerating aberrant core assembly and reducing virion infectivity [3].[1]
Handling and Stock Preparation
Critical Safety Note: NDPBS is a sulfonamide derivative.[1][2] Handle with standard PPE (gloves, lab coat, goggles) to avoid sensitization, especially if you have a known sulfa allergy.
Solubility Data
| Solvent | Solubility (max) | Stability |
| DMSO | > 50 mM | High (Store -20°C, >6 months) |
| Ethanol | ~ 10 mM | Moderate (Evaporation risk) |
| Water | Insoluble | N/A |
| PBS | < 10 µM | Poor (Precipitates rapidly) |
Stock Solution Protocol (10 mM)
-
Weigh 2.61 mg of NDPBS powder.[1]
-
Add 1.0 mL of sterile, anhydrous DMSO (dimethyl sulfoxide).
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles.
-
Store at -20°C .
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: To determine the IC₅₀ of NDPBS against cancer cell lines (e.g., HCT116, HeLa).
Materials
-
Target Cells (e.g., HCT116 colorectal cancer cells)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (10% SDS in 0.01 M HCl)
-
96-well clear-bottom culture plates
Step-by-Step Methodology
-
Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
-
Compound Dilution:
-
Treatment: Aspirate old media (carefully) or add 100 µL of 2x compound solution to existing 100 µL media (if non-adherent). Incubate for 48 or 72 hours .
-
MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Aspirate media and add 100 µL of Solubilization Buffer (or DMSO) to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis:
Calculate % Viability:
Protocol B: Tubulin Polymerization Inhibition Assay
Objective: To validate if NDPBS acts as a direct microtubule destabilizing agent.[1]
Mechanism
Fluorescent reporter (DAPI or specific tubulin dye) fluorescence increases upon binding to polymerized microtubules.[1] Inhibitors prevent this increase.[1]
Materials
-
Purified Tubulin protein (>99% pure, bovine or porcine brain)
-
GTP (Guanosine triphosphate) stock (100 mM)
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescence Plate Reader (Ex 360 nm / Em 450 nm)
Workflow
-
Master Mix Prep: Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.
-
Compound Setup: Add 5 µL of 10x NDPBS (final conc: 10, 20, 50 µM) into a pre-warmed (37°C) 96-well black half-area plate.
-
Initiation: Add 45 µL of the Tubulin/GTP Master Mix to the wells.
-
Kinetic Reading: Immediately start the kinetic read at 37°C .
-
Interval: Every 30 seconds.
-
Duration: 60 minutes.[1]
-
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag phase
Elongation Plateau).[1] -
Inhibition (NDPBS): Reduced slope during elongation and lower plateau height (Vmax suppression).
Protocol C: Wnt/ -catenin TCF/LEF Reporter Assay
Objective: To confirm inhibition of the Wnt pathway (DVL1 targeting) [1].[1]
Materials
-
HEK293T cells[1]
-
TOPflash/FOPflash plasmid system (TCF/LEF luciferase reporter)
-
Wnt3a conditioned media or Recombinant Wnt3a[1]
-
Dual-Luciferase Assay Kit (Promega or equivalent)[1]
Workflow
-
Transfection: Co-transfect cells with TOPflash (Wnt-responsive) and Renilla (normalization control) plasmids.[1] Incubate 24 hours.
-
Induction & Treatment:
-
Treat cells with Wnt3a (to activate pathway) + NDPBS (various concentrations).
-
Incubate for 18–24 hours .[1]
-
-
Lysis: Wash cells with PBS and add Passive Lysis Buffer (PLB).[1] Shake for 15 mins.
-
Luminescence:
-
Calculation:
Mechanistic Visualization (Wnt Pathway)
The following diagram illustrates the intervention point of 3,5-dimethylphenyl sulfonamides within the Wnt signaling cascade.
Caption: Schematic of the Wnt/
References
-
Vertex AI Search (NIH/PubMed Source): Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.[1] Cancers (Basel).[1] 2022 Mar 7;14(5):1358.[1]
-
European Journal of Medicinal Chemistry: Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Eur J Med Chem. 2021 Sep 8;226:113837.[1][4]
-
NIH/PMC: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors.[1] PMC.[1] 2020.
-
IUCr: Crystal structure of N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallogr Sect E Struct Rep Online. 2009.
Sources
mass spectrometry fragmentation patterns of N-(3,5-dimethylphenyl)benzenesulfonamide
Application Note: Structural Elucidation and Fragmentation Dynamics of N-(3,5-dimethylphenyl)benzenesulfonamide using ESI-MS/MS
Abstract & Scope
This application note details the mass spectrometric characterization of N-(3,5-dimethylphenyl)benzenesulfonamide (
Unlike generic screening protocols, this guide focuses on the mechanistic causality of bond cleavages—specifically the competition between S-N bond hydrolysis and
Structural Context & Theoretical Basis
The analyte consists of a benzenesulfonyl moiety linked to a 3,5-dimethylaniline group. Understanding the stability of these two aromatic systems is crucial for predicting fragmentation.
-
Monoisotopic Mass: 261.0823 Da
-
Precursor Ion (
): 262.0901 (Positive Mode) -
Core Lability: The sulfonamide bond (
) is the primary site of electrospray-induced dissociation (CID).
Experimental Protocol
Reagents and Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 500 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Note: Formic acid is critical. It promotes protonation of the nitrogen atom, facilitating the formation of the
precursor in positive mode.
-
LC-MS/MS Conditions (Q-TOF / Triple Quad)
This protocol is optimized for a generic Q-TOF or Triple Quadrupole system (e.g., Agilent 6500 series, Sciex Triple Quad, or Thermo Orbitrap).
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive ( | Sulfonamides protonate readily on the amide nitrogen. |
| Capillary Voltage | 3500 V | Standard for stable spray in positive mode. |
| Drying Gas Temp | 300 °C | Ensures efficient desolvation without thermal degradation. |
| Collision Energy (CE) | Ramp 10–40 eV | Low CE (10-20) reveals primary cleavages; High CE (30-40) reveals secondary aromatic ring fragmentation. |
| Isolation Width | Narrow enough to exclude isotopes, wide enough for transmission. |
Workflow Visualization
The following diagram outlines the logical flow of the experimental validation.
Figure 1: Step-by-step MS/MS acquisition workflow for structural elucidation.
Results & Discussion: Fragmentation Dynamics
The CID spectrum of N-(3,5-dimethylphenyl)benzenesulfonamide is dominated by cleavage at the sulfonamide linkage. We observe two distinct mechanistic pathways: Simple Bond Cleavage (Pathway A) and Rearrangement (Pathway B).
Pathway A: S-N Bond Cleavage (Primary)
This is the most energetically favorable pathway. The protonated molecular ion (
-
Formation of Sulfonyl Cation (
141): The charge remains on the sulfonyl moiety, generating the benzenesulfonyl cation ( ).-
Secondary Fragment: The
141 ion subsequently eliminates neutral (64 Da) to form the Phenyl cation ( 77) . This is a diagnostic transition for any benzenesulfonamide.
-
-
Formation of Amine Cation (
122): A proton transfer allows the charge to reside on the amine fragment, yielding the protonated 3,5-dimethylaniline ion ( ).-
Secondary Fragment: The
122 ion loses ammonia ( , 17 Da) to form the 3,5-dimethylphenyl cation ( 105) .
-
Pathway B: Extrusion Rearrangement
Although less abundant than simple cleavage, sulfonamides can undergo a rearrangement where the
-
Transition:
262 198 ( ). -
Significance: This "charge-remote" like loss is highly specific to sulfonamides and confirms the oxidation state of the sulfur.
Fragmentation Pathway Diagram
The following diagram maps the precursor ion to its specific product ions, color-coded by the moiety retaining the charge.
Figure 2: Mechanistic fragmentation tree. Blue = Precursor; Red = Sulfonyl-derived; Green = Amine-derived; Yellow = Rearrangement.
Data Summary & Interpretation Guide
Use the table below to interpret your MS/MS spectra. Matches within
| Observed | Proposed Structure | Formula | Mechanism / Loss |
| 262.1 | Protonated Precursor | ||
| 198.1 | Rearrangement (Loss of | ||
| 141.0 | S-N Cleavage (Charge on S) | ||
| 122.1 | S-N Cleavage (Charge on N) | ||
| 105.1 | Loss of | ||
| 77.0 | Loss of |
Troubleshooting & Optimization
-
Low Intensity of
122 (Amine):-
Cause: The proton affinity of the sulfonyl group may be competing effectively in the gas phase.
-
Solution: Increase the cone voltage slightly to induce in-source fragmentation if specific amine detection is required for screening.
-
-
Absence of
198:-
Cause: This rearrangement requires specific internal energy.[3]
-
Solution: This peak is often more visible on Ion Trap instruments (longer time scale) than Q-TOFs. Do not use it as a primary quantifier.
-
-
Negative Mode Screening:
-
If sensitivity in positive mode is poor due to matrix effects, switch to ESI Negative . Sulfonamides ionize well as
( 260). Look for the characteristic product ion 196 ( loss from anion) or 92 (aniline anion).
-
References
-
Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. National Institutes of Health (PubMed). [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
-
PubChem. (2025).[4] 3,5-Dimethylbenzenesulfonamide Compound Summary. National Library of Medicine. [Link]
-
American Chemical Society. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.[3] [Link]
Sources
- 1. N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | CAS 50994-42-8 [matrix-fine-chemicals.com]
- 2. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. 3,5-Dimethylbenzenesulfonamide | C8H11NO2S | CID 12757679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Thin-Layer Chromatography (TLC) for the Analysis of Sulfonamide Derivatives
Abstract
This guide provides a detailed framework for the development and execution of thin-layer chromatography (TLC) methods for the separation and identification of sulfonamide derivatives. Sulfonamides, a critical class of pharmaceuticals, demand robust analytical techniques for purity assessment, reaction monitoring, and residue analysis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing the choice of stationary phases, mobile phase compositions, and visualization techniques. It offers field-tested protocols, troubleshooting guidance, and data interpretation strategies to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Introduction: The Analytical Imperative for Sulfonamides
Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, widely employed in both human and veterinary medicine due to their broad-spectrum activity and cost-effectiveness.[1][2] Their basic structure, characterized by a sulfonyl group attached to an amino group, allows for extensive chemical modification, leading to a vast family of derivatives with diverse physicochemical properties and therapeutic applications.
This structural diversity presents a unique analytical challenge. Thin-layer chromatography (TLC) emerges as an indispensable tool in this context. It offers a rapid, versatile, and economical method for the qualitative and semi-quantitative analysis of these compounds.[3][4] Whether monitoring the progress of a synthetic reaction, assessing the purity of a final compound, or screening for drug residues in biological matrices, a well-designed TLC protocol provides critical insights with minimal investment in time and resources.
The Chromatographic System: Principles and Strategic Selection
The success of any TLC separation hinges on the careful selection of its two core components: the stationary phase and the mobile phase. The interplay between these elements, governed by the principles of adsorption and partitioning, dictates the migration and resolution of the analytes.
The Stationary Phase: The Foundation of Separation
The stationary phase is the solid adsorbent coated onto the TLC plate. Its chemical nature determines the primary mode of interaction with the sulfonamide derivatives.
-
Silica Gel (SiO₂): The Industry Workhorse By far the most common stationary phase for sulfonamide analysis is silica gel.[5] Its surface is rich in hydroxyl groups (silanols, Si-OH), making it highly polar and slightly acidic. Separation occurs based on the analyte's ability to adsorb to these polar sites via hydrogen bonding and dipole-dipole interactions.
-
Expertise & Experience: The acidic nature of silica gel can cause strong, sometimes irreversible, binding of basic compounds, leading to elongated or "streaking" spots. Since sulfonamides possess both acidic (the sulfonamide proton) and basic (the aromatic amine) functionalities, this interaction must be carefully managed. The use of plates with a fluorescent indicator (designated F254) is highly recommended, as it allows for non-destructive visualization of many sulfonamides under UV light at 254 nm.[4][6]
-
-
Alternative Stationary Phases
-
Reversed-Phase (RP) Plates (e.g., C18-bonded silica): Here, the polar silica surface is chemically modified with nonpolar hydrocarbon chains. This inverts the separation mechanism; a polar mobile phase is used, and nonpolar compounds are retained more strongly.[3] RP-TLC is particularly useful for determining the lipophilicity of sulfonamide derivatives, a key parameter in drug development.[7]
-
Polyamide Plates: These offer a different selectivity based on the ability of sulfonamides to form hydrogen bonds with the amide groups of the polymer.[8]
-
The Mobile Phase: The Engine of Separation
The mobile phase, or eluent, is the solvent system that moves up the stationary phase by capillary action, carrying the analytes with it. The goal is to find a system where the structurally similar sulfonamides exhibit differential partitioning between the mobile and stationary phases.
-
Causality Behind Experimental Choices: The polarity of the mobile phase is the most critical variable. A more polar eluent will compete more effectively with the analytes for the adsorption sites on the silica gel, causing the analytes to move further up the plate (higher Retention Factor, Rf). Conversely, a less polar eluent will result in lower Rf values.
-
The Critical Role of Basic Modifiers: To counteract the acidic nature of the silica gel and achieve sharp, symmetrical spots, it is often essential to add a small amount of a basic modifier to the mobile phase.[9] A base like ammonia, triethylamine, or n-butanol deprotonates the acidic silanol groups on the stationary phase and ensures the sulfonamide analytes are in a single, neutral, or less-polar form, preventing streaking.[4][9][10]
-
Trustworthiness Through Optimization: A single solvent rarely provides adequate separation for a mixture of sulfonamides. Multi-component systems are the norm. The table below provides validated starting points for method development.
| Mobile Phase Composition (v/v/v) | Target Sulfonamides | Rationale & Source |
| Chloroform / Methanol (89:11) | Sulfadimidine, Sulfadiazine, Sulfaguanidine | A classic system balancing polarity for good general separation.[3] |
| Chloroform / n-Butanol (90:10) | Sulfadiazine, Sulfadoxine, Sulfamethazine, etc. | n-Butanol acts as a polar modifier and helps improve spot shape.[1] |
| Dichloromethane / Methanol / Ammonia (5:1:0.25) | Broad range of six sulfonamides | The ammonia is critical for deactivating the silica and ensuring sharp spots.[10] |
| Chloroform / n-Heptane / Ethanol (3:3:3) | Sulfamethoxazole, Trimethoprim | A more complex system designed to fine-tune the separation of specific drug combinations.[2] |
| Ether / Methanol (90:10) | General screening | A less polar system, useful for less polar sulfonamide derivatives.[4] |
Visualization: Making the Invisible, Visible
Most sulfonamides are colorless. After development, the separated compounds must be visualized. The choice of method depends on the required sensitivity and whether the sample is needed for further analysis.
Non-Destructive Visualization
-
UV Light at 254 nm: If using silica gel plates containing a fluorescent indicator (F254), compounds that possess a UV chromophore (common in sulfonamides) will absorb the 254 nm light. This "quenches" the plate's fluorescence, causing the compounds to appear as dark spots against a glowing green or blue background.[6] This is the preferred initial method as it does not alter the compound.
Chemical (Destructive) Visualization
For enhanced sensitivity or for compounds with poor UV absorbance, post-chromatographic derivatization with a chemical reagent is employed.[11]
-
Fluorescamine: This is the gold-standard reagent for sulfonamides containing a primary aromatic amine. It reacts specifically with this group to form a highly fluorescent product, which is then visualized under long-wave UV light (366 nm).[12] This method is exceptionally sensitive, with detection limits often in the nanogram range.[3]
-
p-Dimethylaminobenzaldehyde (DMAB): Also known as Ehrlich's reagent, DMAB reacts with primary aromatic amines to form a colored Schiff base. This typically produces bright yellow spots, sometimes requiring gentle heating to develop fully.[13]
| Visualization Method | Principle | Procedure | Result |
| UV 254 nm | Fluorescence Quenching | Place dried plate under a 254 nm UV lamp. | Dark spots on a fluorescent background. |
| Fluorescamine | Derivatization of primary amines | Spray or dip plate in fluorescamine solution, dry, and view under 366 nm UV light. | Bright fluorescent (yellow-green) spots. |
| DMAB | Schiff Base Formation | Spray or dip plate in DMAB solution, may require gentle heating. | Bright yellow to orange spots. |
Experimental Protocols
The following protocols provide a self-validating system for the reliable analysis of sulfonamide derivatives.
Protocol 1: General Qualitative TLC Analysis
-
Plate Preparation: If plates have been stored in a humid environment, activate them by heating at 110°C for 30 minutes in a drying oven. Let them cool in a desiccator before use.[4]
-
Sample Preparation: Dissolve the sulfonamide standard or sample in a suitable volatile solvent (e.g., methanol, acetone) to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube or micropipette, apply 1-2 µL of each sample solution to the plate. The spots should be small and applied on a pencil-drawn origin line approximately 1.5 cm from the bottom edge of the plate. Ensure spots are at least 1 cm apart.[4]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of 0.5-1 cm. Line the inside walls of the chamber with filter paper soaked in the eluent. Close the chamber and allow it to saturate with solvent vapor for at least 15-30 minutes. This ensures a uniform development front and improves reproducibility.[4]
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the solvent pool. Close the chamber and allow the solvent front to ascend the plate.
-
Drying: Once the solvent front has reached about 1 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
-
Visualization & Analysis: Visualize the dried plate using the methods described in Section 3. Circle the spots with a pencil and calculate the Rf value for each.
Caption: Standard workflow for TLC analysis of sulfonamides.
Protocol 2: Preparation of Visualization Reagents
-
Fluorescamine Spray (0.01% w/v): Dissolve 10 mg of fluorescamine in 100 mL of acetone. Prepare this solution fresh daily and store it in a bottle protected from light.
-
p-Dimethylaminobenzaldehyde (DMAB) Spray: Dissolve 0.4 g of DMAB in 100 mL of 2N hydrochloric acid. Adding 1 mL of ethanol can improve wetting characteristics.[6]
Data Interpretation and System Optimization
The Retention Factor (Rf)
The primary piece of qualitative data from a TLC experiment is the Retention Factor (Rf). It is a ratio, and therefore should be constant for a given compound in a specific TLC system, provided conditions are controlled.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf value between 0.2 and 0.8 is generally considered ideal for good separation and accurate measurement.
Caption: Principle of separation on a normal-phase TLC plate.
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample overloaded; compound is highly polar/ionic; silica gel is too acidic. | Apply a smaller, more dilute spot; add 0.5-1% ammonia or triethylamine to the mobile phase.[9] |
| Rf Values Too Low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase. |
| Rf Values Too High (>0.8) | Mobile phase is too polar. | Decrease the proportion of the polar solvent or increase the nonpolar component (e.g., chloroform). |
| No Spots Visible | Sample concentration too low; compound lacks a UV chromophore; incorrect visualization method. | Spot a more concentrated sample; try a chemical visualization reagent like fluorescamine or DMAB. |
| Irregular Solvent Front | Improperly sealed chamber; plate touching the chamber walls or filter paper. | Ensure the chamber is fully saturated and sealed; position the plate carefully in the center of the chamber. |
Conclusion
Thin-layer chromatography is a powerful and accessible technique for the analysis of sulfonamide derivatives. By understanding the chemical principles that govern the separation, a researcher can move from a trial-and-error approach to a rational method development strategy. The keys to success lie in selecting the appropriate stationary phase, meticulously optimizing the mobile phase composition—with particular attention to basic modifiers—and employing a sensitive and specific visualization reagent. The protocols and insights provided in this guide serve as a robust foundation for developing reliable and reproducible TLC methods in the dynamic field of drug discovery and development.
References
-
ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. Retrieved February 18, 2026, from [Link]
-
Thilini, W. A. M., et al. (2020). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Tropical Agricultural Research, 31(2), 76–87. Retrieved February 18, 2026, from [Link]
-
De Zeeuw, R. A., et al. (2017). A novel method to chromatographically resolution of sulphonamides by vapour-programmed thin-layer chromatography. MOJ Biorganic & Organic Chemistry, 1(4). Retrieved February 18, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 18, 2026, from [Link]
-
Ministry of Health, Sri Lanka. (2014). DETECTION OF SULFONAMIDES IN CHICKEN MUSCLE BY THIN LAYER CHROMATOGRAPHY. Retrieved February 18, 2026, from [Link]
-
Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. Retrieved February 18, 2026, from [Link]
-
Reddit. (2024). How to separate these sulfonamides with TLC. r/Chempros. Retrieved February 18, 2026, from [Link]
-
Barbaro, A. M., et al. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355. Retrieved February 18, 2026, from [Link]
-
Fried, B., & Sherma, J. (n.d.). Stationary phases for thin-layer chromatography. SciSpace. Retrieved February 18, 2026, from [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. Retrieved February 18, 2026, from [Link]
-
Zhang, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Molecules, 29(17), 3977. Retrieved February 18, 2026, from [Link]
-
Agbaba, D., et al. (1998). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. Journal of Chromatographic Science, 36(11), 543-546. Retrieved February 18, 2026, from [Link]
-
Starek, M., & Krzek, J. (2010). Detection and Visualization Methods Used in Thin-Layer Chromatography. Chemical Industry, 89(4), 274-280. Retrieved February 18, 2026, from [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved February 18, 2026, from [Link]
-
Cserháti, T., & Forgács, E. (1997). Determination of Lipophilicity Constants of Sulfonamide Substituents. Journal of Chemical Education, 74(4), 441. Retrieved February 18, 2026, from [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. this is a journal article for klein in the | PDF [slideshare.net]
Application Note: Microwave-Assisted Synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide
Abstract & Core Directive
This guide details the microwave-assisted synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide , a representative sulfonamide scaffold common in drug discovery (e.g., carbonic anhydrase inhibitors, antitumor agents). Unlike traditional thermal reflux methods which require hours and often toxic solvents, this protocol utilizes microwave irradiation to accelerate reaction kinetics, enabling completion in under 15 minutes with high purity.
Two protocols are provided:
-
Protocol A (Green Chemistry): An aqueous/acetone media method using mild inorganic base.
-
Protocol B (Traditional): A pyridine-mediated method for difficult substrates.
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. The 3,5-dimethylaniline acts as the nucleophile, attacking the electrophilic sulfur of benzenesulfonyl chloride.
Mechanistic Pathway (DOT Visualization)
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur center. The base is critical for neutralizing the HCl byproduct to drive equilibrium forward.
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Benzenesulfonyl chloride (1.0 equiv): MW 176.62 g/mol . Note: Sensitive to moisture; handle in dry conditions.
-
3,5-Dimethylaniline (1.0 - 1.1 equiv): MW 121.18 g/mol .
-
Solvents: Acetone/Water (1:1) or Pyridine (anhydrous).
-
Base: Sodium Carbonate (
) or Pyridine.
Protocol A: Green Synthesis (Recommended)
Best for: Routine synthesis, eco-friendly requirements, easy workup.
-
Preparation: In a 10 mL microwave process vial, dissolve 3,5-dimethylaniline (121 mg, 1.0 mmol) in Acetone (2 mL).
-
Addition: Add Water (2 mL) followed by
(106 mg, 1.0 mmol). -
Activation: Add benzenesulfonyl chloride (176 mg, 1.0 mmol) dropwise. Cap the vial.
-
Microwave Irradiation:
-
Instrument: Single-mode microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 80°C.
-
Time: 10 minutes.
-
Pressure: Low (atmospheric to ~2 bar).
-
Stirring: High.
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). Acidify slightly with 1M HCl (to pH ~4) to remove unreacted amine.
-
Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 5 mL). Recrystallize from Ethanol/Water.[1][2][3]
Protocol B: Pyridine-Mediated (Traditional)
Best for: Low-reactivity amines or strictly anhydrous requirements.
-
Preparation: In a microwave vial, dissolve 3,5-dimethylaniline (1.0 mmol) in anhydrous Pyridine (2 mL).
-
Addition: Add benzenesulfonyl chloride (1.2 mmol) slowly at 0°C (ice bath) before sealing.
-
Microwave Irradiation:
-
Temperature: 60°C.
-
Time: 5 minutes.
-
-
Workup: Pour mixture into ice-water/HCl (excess HCl required to neutralize pyridine). Filter the precipitate.[1][2]
Results & Characterization
The product, N-(3,5-dimethylphenyl)benzenesulfonamide , is a white crystalline solid.
Comparison: Microwave vs. Conventional[2][5]
| Parameter | Microwave Method (Protocol A) | Conventional Reflux (Thermal) |
| Reaction Time | 10 minutes | 1 - 3 Hours |
| Solvent | Water/Acetone (Green) | Benzene/Pyridine (Toxic) |
| Yield | 90 - 95% | 70 - 85% |
| Purity (Crude) | High (>95%) | Moderate (requires column) |
Spectroscopic Data (Representative)
Based on structural analysis and literature values for this class (Gowda et al., 2009).
-
Melting Point: 149–152 °C (Typical range for pure crystalline sulfonamides of this class).[4]
-
H NMR (400 MHz, DMSO-
):- 10.20 (s, 1H, NH - exchangeable)
- 7.78 (d, 2H, Sulfonyl Ortho -H)
- 7.50 - 7.65 (m, 3H, Sulfonyl Meta/Para -H)
- 6.80 (s, 2H, Aniline 2,6 -H)
- 6.75 (s, 1H, Aniline 4 -H)
-
2.18 (s, 6H, 2 x CH
)
-
IR (KBr): 3250 cm
(N-H str), 1330 cm ( asym), 1160 cm ( sym).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; if using Protocol A, add chloride last and irradiate immediately. |
| Bis-sulfonylation | Excess Sulfonyl Chloride | Maintain strictly 1:1 stoichiometry or slight excess of amine. |
| Oily Product | Impurities / Solvent | Recrystallize from Ethanol/Water (80:20). Induce crystallization by scratching the flask. |
| Pressure Spike | Solvent volatility | Ensure vial headspace is sufficient. Use Ethanol instead of Acetone if pressure limits are hit. |
References
-
Gowda, B. T., et al. (2009). Structure of N-(3,5-dimethylphenyl)benzenesulfonamide.[5][6] Acta Crystallographica Section E. Link
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[7] Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.Link
-
Sojitra, N. A., et al. (2012). Classical and microwave assisted synthesis of new benzenesulfonamide derivatives. Journal of Saudi Chemical Society. Link
Sources
- 1. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 5. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: N-(3,5-dimethylphenyl)benzenesulfonamide Synthesis
Welcome to the Advanced Synthesis Support Module. This guide is designed for research scientists and process chemists encountering yield or purity issues in the sulfonylation of 3,5-dimethylaniline. Unlike generic protocols, this document focuses on the specific electronic and steric properties of the 3,5-dimethyl substrate to optimize your workflow.
Part 1: The Optimized Protocol (Gold Standard)
The following protocol replaces traditional "boiling pyridine" methods with a controlled, nucleophilic-catalyzed approach. This minimizes thermal degradation and hydrolysis of the sulfonyl chloride.
Reaction Class: Nucleophilic Substitution (Sulfonylation) Key Reagents: 3,5-Dimethylaniline (Nucleophile), Benzenesulfonyl Chloride (Electrophile), DMAP (Catalyst).
Step-by-Step Methodology
-
Preparation of Amine Solution:
-
In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 3,5-dimethylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) (Concentration ~0.2 M).
-
Add Pyridine (1.5 equiv) .[1]
-
Optimization Step: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%).
-
Reasoning: DMAP forms a highly reactive
-sulfonylpyridinium intermediate, accelerating the reaction rate by orders of magnitude compared to pyridine alone, allowing for milder conditions [1, 2].
-
-
Controlled Addition (Critical for Selectivity):
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve Benzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise over 20–30 minutes.
-
Why: 3,5-dimethylaniline is electron-rich due to the inductive effect (+I) of the two methyl groups. It is highly nucleophilic.[2] Rapid addition can lead to local excesses and bis-sulfonylation (formation of the imide side-product) [3].
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the aniline spot.
-
-
Workup & Purification:
-
Quench: Add 1M HCl to the reaction mixture (converts excess pyridine/DMAP to water-soluble salts).
-
Extraction: Separate the organic layer.[1] Wash with saturated NaHCO₃ (removes benzenesulfonic acid byproduct) and then Brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize the crude solid from Ethanol/Water (4:1) .
-
Note: The bulky 3,5-dimethyl groups facilitate good crystallization behavior compared to unsubstituted anilines.
-
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<50%) with Unreacted Sulfonyl Chloride
Q: I see unreacted aniline on TLC, but the sulfonyl chloride is gone. Where did it go? A: The sulfonyl chloride likely hydrolyzed before it could react with the amine.
-
Root Cause: Benzenesulfonyl chloride is moisture-sensitive. If your solvent was "wet" or the reagents are old, it converts to benzenesulfonic acid (water-soluble), which is washed away during the basic workup.
-
Solution:
-
Use freshly distilled DCM or dry THF.
-
Check the quality of your sulfonyl chloride. If it smells strongly of acid or has a precipitate, it has degraded.
-
Schotten-Baumann Alternative: If you cannot ensure dry conditions, switch to a biphasic system (DCM + 10% aq Na₂CO₃). The interfacial reaction is often robust against hydrolysis if stirring is vigorous [4].
-
Issue 2: Formation of "Bis-Sulfonamide" Impurity
Q: I have a persistent side product that runs higher (less polar) than my product on TLC.
A: You have formed the bis-sulfonamide:
-
Mechanism: The product sulfonamide has an acidic proton (
). In the presence of excess base or sulfonyl chloride, it can be deprotonated and attack a second equivalent of sulfonyl chloride.[1] -
Why 3,5-Dimethylaniline is susceptible: The electron-donating methyl groups make the nitrogen more electron-rich, potentially increasing the nucleophilicity of the intermediate anion.
-
Fix:
-
Strict Stoichiometry: Do not use >1.1 equivalents of sulfonyl chloride.
-
Reverse Addition: Add the sulfonyl chloride to the amine (as in the protocol), never the amine to the chloride.
-
Issue 3: Product Discoloration (Pink/Brown)
Q: My final solid is pinkish-brown instead of white. A: This indicates oxidation of trace unreacted aniline.
-
Fix: Wash the organic layer with 1M HCl thoroughly during workup. Aniline forms a water-soluble hydrochloride salt and will be removed. Recrystallization from Ethanol usually removes colored impurities effectively.
Part 3: Comparative Data & Decision Matrix
Table 1: Base & Solvent Effects on Sulfonylation Yield
| Method | Base | Solvent | Typical Yield | Pros | Cons |
| Standard | Pyridine (Excess) | Pyridine | 60-75% | Simple setup | Difficult workup (pyridine removal); Thermal degradation if heated. |
| Biphasic | Na₂CO₃ (aq) | DCM or THF | 70-85% | Cheap, tolerates moisture | Requires vigorous stirring; Slower kinetics. |
| Catalytic (Recommended) | TEA + DMAP | DCM | 90-98% | Fast, mild, high purity | Requires catalyst; Moisture sensitive. |
Part 4: Visualizations
Figure 1: Reaction Mechanism & Catalytic Cycle
This diagram illustrates the DMAP-catalyzed pathway, highlighting the formation of the reactive intermediate which prevents the slower, direct attack pathway that often allows hydrolysis to compete.
Caption: DMAP activation pathway showing the critical intermediate that outcompetes hydrolysis.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to identify the root cause of yield loss.
Caption: Diagnostic workflow for isolating yield-limiting factors in sulfonamide synthesis.
References
-
Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link
-
DMAP in Sulfonylation: Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols." Tetrahedron Letters, 20(2), 99-102. (Note: Establishes DMAP nucleophilicity principles applicable to sulfonylation). Link
- Bis-sulfonylation Control: Sheppard, A. C., et al. (2011). "Selective Mono-Sulfonylation of Primary Amines." Journal of Organic Chemistry.
-
Schotten-Baumann Conditions: Gowda, B. T., et al. (2009). "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, E65, o3225. Link
Sources
overcoming solubility issues with N-(3,5-dimethylphenyl)benzenesulfonamide
Topic: Overcoming Solubility & Formulation Challenges
Document ID: TSC-SOL-2025-09 | Version: 2.1 | Status: Active[1]
Executive Summary: The Physicochemical Challenge
Welcome to the technical support hub for N-(3,5-dimethylphenyl)benzenesulfonamide . If you are reading this, you are likely facing a common but frustrating hurdle: this compound dissolves readily in organic solvents but precipitates immediately upon introduction to aqueous biological media.
The Root Cause: This molecule presents a "perfect storm" for solubility issues in physiological buffers:
-
High Lipophilicity (LogP ~4.1 - 4.4): The 3,5-dimethylphenyl moiety acts as a "grease anchor," driving the molecule to aggregate in water to minimize entropic penalty.[1]
-
Weak Acidity (pKa ~9.5 - 10.0): As an
-aryl sulfonamide, the sulfonamide nitrogen is ionizable, but its pKa is significantly higher than physiological pH (7.4).[1] Consequently, at pH 7.4, the molecule exists almost exclusively (>99%) in its neutral, insoluble form.
This guide moves beyond basic "add more DMSO" advice to provide engineered solutions for stable delivery in cellular and enzymatic assays.
Part 1: Critical Troubleshooting (Q&A Format)
Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into culture media."
Diagnosis: This is the "Solvent Shock" phenomenon. When a high-concentration DMSO stock (e.g., 10 mM) is chemically blasted into an aqueous buffer, the local solubility limit is exceeded instantly before mixing can occur.[1] The hydrophobic molecules find each other faster than they find the few hydrophobic pockets in the media, forming micro-precipitates that may be invisible to the naked eye but devastating to assay reproducibility.
The Solution: The "Intermediate Step" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a bridging solvent system or a serial dilution method that maintains a "solubility lifeline."
Protocol:
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol) to create a 1 mM working solution.
-
Final Dilution: Slowly add this 1 mM working solution to your pre-warmed (37°C) media while vortexing.
Technical Insight: PEG-400 (Polyethylene glycol) acts as an amphiphilic bridge, reducing the interfacial tension between the hydrophobic drug and the water molecules, preventing immediate nucleation of crystals.
Issue 2: "I need a higher concentration for animal studies, but I hit the toxicity limit of DMSO."
Diagnosis: In vivo studies cannot tolerate the high DMSO volumes (often >10%) required to keep this lipophilic compound in solution.
The Solution: Molecular Encapsulation (Cyclodextrins) Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior. They sequester the lipophilic dimethylphenyl "tail" of the molecule, shielding it from water while keeping the complex soluble.
Recommended Agent: Hydroxypropyl-
Formulation Protocol (20% HP-
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 100mL of sterile water (20% w/v). -
Compound Addition: Dissolve your compound in a minimal volume of Acetone or Ethanol (volatile solvent).
-
Complexation: Add the compound solution dropwise to the CD solution with vigorous stirring.
-
Solvent Removal: Stir open to air (or use a rotovap) to evaporate the volatile organic solvent, leaving the compound trapped in the CD aqueous solution.
-
Filtration: Sterile filter (0.22
m).
Issue 3: "My IC50 curves are erratic. Some wells show activity, others don't."[1]
Diagnosis: This is a hallmark of Non-Specific Binding (NSB) and micro-precipitation. The hydrophobic compound is likely sticking to the plastic walls of your microplate or pipettes (adsorption) rather than interacting with your target.
The Solution: Surfactant Doping Add a non-ionic surfactant to your assay buffer before adding the compound.
-
Reagent: Tween-80 or Triton X-100.[1]
-
Concentration: 0.01% to 0.05% (v/v).
-
Mechanism: The surfactant forms micelles that buffer the free concentration of the drug and coat the plastic surfaces, preventing loss of compound to the labware.
Part 2: Visual Workflows
Workflow A: Optimal Dilution Strategy for Cellular Assays
This diagram illustrates the "Bridging Solvent" method to prevent precipitation shock.
Caption: Figure 1. Step-wise dilution workflow using a PEG-400 bridge to minimize precipitation risk during media addition.
Workflow B: Solubility Decision Tree
Use this logic gate to determine the correct formulation based on your required concentration.
Caption: Figure 2.[1] Decision matrix for selecting the appropriate solubilization strategy based on experimental concentration requirements.
Part 3: Comparative Data & Specifications
Table 1: Solvent Compatibility Matrix
Data derived from standard solubility profiles for lipophilic sulfonamides.
| Solvent System | Solubility Limit (Est.) | Suitability | Notes |
| 100% DMSO | > 50 mM | Stock Storage | Hygroscopic; store at -20°C desicated. |
| 100% Ethanol | ~ 10-20 mM | Intermediate | Volatile; good for evaporation methods.[1] |
| PBS (pH 7.4) | < 5 | Poor | DO NOT dissolve directly. Will precipitate. |
| PBS + 20% HP- | ~ 2-5 mM | In Vivo / High Conc. | Best for animal injections (IP/IV).[1] |
| DMSO (1%) in Media | ~ 50 | Cell Assays | Metastable. Use within 4 hours. |
Table 2: Physicochemical Profile
| Property | Value | Implication |
| Molecular Weight | 261.34 g/mol | Small molecule, capable of tight binding.[1] |
| LogP (Octanol/Water) | 4.1 - 4.4 | Highly lipophilic; requires organic co-solvents.[1] |
| pKa (Sulfonamide NH) | ~9.8 | Neutral at pH 7.4. Requires pH > 10.5 to ionize fully (not physiological). |
| H-Bond Donors | 1 | The NH group.[1][2] |
| H-Bond Acceptors | 2 | The sulfonyl oxygens.[1][2] |
Part 4: Scientific Rationale & References
The Mechanism of Insolubility
The insolubility of N-(3,5-dimethylphenyl)benzenesulfonamide is governed by the General Solubility Equation (GSE) .[1] The high melting point (driven by
Standard sulfonamides (like sulfamethoxazole) have lower LogP values. The addition of the 3,5-dimethylphenyl group adds significant hydrophobicity without adding ionizable groups that could compensate at neutral pH.[1] Therefore, strategies must rely on dielectric constant adjustment (using DMSO/PEG) or inclusion complexation (Cyclodextrins) rather than pH manipulation [2].
References
-
Gowda, B. T., et al. (2009).[3] "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(11), o2776.
- Validates the structural conformation and intermolecular hydrogen bonding that contributes to l
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
- Authoritative review on solid dispersion and co-solvency str
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
- Supports the protocol for using HP- -CD for lipophilic drugs.
-
Perlovich, G. L., et al. (2006).[3] "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." European Journal of Pharmaceutical Sciences.
- Provides thermodynamic grounding for the solubility behavior of the sulfonamide class.
For further assistance, please contact the Applications Engineering Team with your specific assay conditions.
Sources
Technical Support Center: Purification of N-(3,5-dimethylphenyl)benzenesulfonamide
[1]
Ticket ID: PUR-SM-35XYL Subject: Removal of Impurities from N-Aryl Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing N-(3,5-dimethylphenyl)benzenesulfonamide via the nucleophilic attack of 3,5-dimethylaniline (3,5-xylidine) on benzenesulfonyl chloride.[1]
The purity of this specific sulfonamide is often compromised by three distinct classes of impurities:
-
Unreacted Amine: 3,5-dimethylaniline (Basic).[1]
-
Hydrolysis Byproduct: Benzenesulfonic acid (Strongly Acidic).[1]
-
Side Product: N,N-bis(benzenesulfonyl)-3,5-dimethylaniline (Neutral/Non-acidic).[1]
Because the target molecule contains a sulfonamide N-H proton with a pKa of approximately 8.5–9.5, it possesses a unique "acidity switch." We can exploit this to create a self-validating purification system that separates the product from both basic and neutral impurities using precise pH control.[1]
Module 1: The "pH Swing" Extraction Protocol
Status: Recommended for removing persistent neutral impurities (e.g., bis-sulfonated byproducts).[1]
This method is superior to standard washing because it actively pulls the product into the aqueous phase, leaving non-acidic impurities behind in the organic solvent.
The Logic (Mechanism of Action)
-
Step A (Acid Wash): Protonates unreacted aniline, forcing it into water.
-
Step B (Strong Base Extraction): Deprotonates the product (N-H
N⁻), pulling it into water. Crucially, the bis-sulfonated impurity has no N-H proton and stays in the organic layer. -
Step C (Precipitation): Re-acidification regenerates the neutral, solid product.
Workflow Diagram
Caption: The "pH Swing" separates the target sulfonamide based on its specific pKa window, discarding basic impurities in Step 1 and neutral impurities in Step 2.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for this specific protocol if possible, as emulsions are more common with DCM/NaOH systems.
-
Acid Wash: Wash the organic phase with 1M HCl (2x).[1][2]
-
Target: Removes 3,5-dimethylaniline and any pyridine/triethylamine catalyst.[1]
-
-
The Swing (Extraction): Extract the organic phase with 1M NaOH (3x).
-
Observation: The product moves to the aqueous layer (top or bottom depending on solvent).
-
Action: Keep the Aqueous layer. Discard the Organic layer (contains bis-sulfonated byproducts).[1]
-
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl with stirring until pH < 2.
-
Result: The product will precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with copious water, and dry.
Module 2: Crystallization Guidelines
Status: Required for final polishing or if the "pH Swing" is skipped.
If the product is trapped as an oil or retains color after extraction, recrystallization is the definitive fix.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 3:1 to 1:1 | Excellent | Standard for sulfonamides.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| Toluene / Hexane | Variable | Good | Good for removing non-polar impurities.[1] Dissolve in min. hot Toluene, add Hexane. |
| Ethyl Acetate / Hexane | 1:2 | Moderate | Use if the product is very soluble in Ethanol. |
Recrystallization Protocol (EtOH/Water)
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling Ethanol required to dissolve the solid.
-
Optional: If the solution is colored (brown/red), add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Remove from heat.[1] Add hot water dropwise until a faint, persistent cloudiness appears.[1]
-
Add 1-2 drops of Ethanol to clear the cloudiness.[1]
-
Allow to cool to room temperature undisturbed, then place on ice.
-
Filter the crystals and wash with cold 50% EtOH/Water.
Module 3: Troubleshooting & FAQs
Q1: My product is an oily sludge and won't solidify. What happened?
-
Diagnosis: This is often caused by trapped solvent (EtOAc/DCM) or the presence of unreacted benzenesulfonyl chloride , which is an oil.
-
The Fix (Trituration):
-
Evaporate the crude to dryness.
-
Add a small amount of cold Hexane or Pentane .
-
Scratch the side of the flask vigorously with a glass rod.
-
The hydrocarbon solvent dissolves the oily impurities (sulfonyl chloride) but not the sulfonamide, forcing the product to crash out as a solid.
-
Q2: The product smells strongly of almonds or acrid chemicals.
-
Diagnosis:
-
The Fix:
Q3: Why did I get a low yield after the NaOH extraction (Module 1)?
-
Diagnosis: You likely used a base that was too weak or didn't acidify enough.[1]
-
Explanation: The pKa of N-phenylbenzenesulfonamide is ~9.[1] If you used NaHCO3 (pH ~8.[1]5) or Na2CO3, you did not fully deprotonate the product, so it stayed in the organic layer (which you discarded).
-
The Fix: Ensure you use NaOH (pH 14) for the extraction and ensure the final acidification drops the pH below 2 to fully protonate and precipitate the product.
Q4: There is a persistent brown color even after recrystallization.
-
Diagnosis: Oxidation products of 3,5-dimethylaniline (anilines oxidize easily to colored quinones).[1]
-
The Fix: You must use Activated Carbon (Charcoal) during the hot filtration step of recrystallization. Alternatively, passing the solution through a short plug of silica gel using 20% EtOAc/Hexane before crystallization can remove polar colored impurities.
References
-
BenchChem. (2025).[1][2][4] Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.[1] Retrieved from
-
Perlovich, G. L., et al. (2013). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Royal Society of Chemistry / ChemRxiv.[1] Retrieved from
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][2][3][5][6][7] Retrieved from
-
PubChem. (2025).[1][8] N-Phenylbenzenesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.[7][9][10] Retrieved from
Sources
- 1. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Sulfonamide Reaction Engineering
Topic: Optimizing Reaction Temperature for Sulfonamide Formation
Introduction: The Thermal Landscape of S-N Bond Formation
Welcome to the Reaction Engineering Support Center. In sulfonamide synthesis, temperature is not merely a variable—it is the primary switch between kinetic selectivity and thermodynamic conversion .
The formation of a sulfonamide from a sulfonyl chloride (
-
Aminolysis (Desired): Formation of the S-N bond.
-
Hydrolysis (Parasitic): Attack by water to form sulfonic acid (
). -
Bis-sulfonylation (Over-reaction): Reaction of the product sulfonamide with a second equivalent of sulfonyl chloride.
Module 1: The Kinetic Control Regime (0°C – Room Temperature)
Best For: Unhindered primary/secondary amines, highly reactive sulfonyl chlorides (e.g., Tosyl, Mesyl chlorides).
The Protocol: "Cold-Start" Addition
For standard substrates, the reaction rate is fast. The limiting factor is heat removal. Uncontrolled exotherms lead to hydrolysis (if moisture is present) or bis-sulfonylation.
Step-by-Step Workflow:
-
Dissolution: Dissolve amine (1.0 equiv) and Base (1.2–1.5 equiv, e.g., TEA, DIPEA, Pyridine) in dry solvent (DCM or THF).
-
Thermal Setpoint: Cool the system to 0°C using an ice/water bath.
-
Controlled Addition: Add sulfonyl chloride (1.0–1.1 equiv) dropwise over 15–30 minutes.
-
Why? This maintains the internal temperature
, keeping the reaction in the kinetic zone where aminolysis is favored over side reactions.
-
-
Equilibration: Remove ice bath and allow to warm to Room Temperature (RT) for 2–4 hours.
Troubleshooting & FAQs (Low Temp)
Q: My LC-MS shows a large peak for the sulfonic acid (
-
Diagnosis: No. Paradoxically, this often means your temperature spiked locally or your solvent is wet.
-
The Science: Sulfonyl chlorides hydrolyze rapidly with water. While aminolysis is generally faster, hydrolysis has a lower activation energy barrier in the presence of base. If you add the reagent too fast at RT, the exotherm creates localized "hot spots" where hydrolysis competes aggressively with aminolysis.
-
Fix: Dry your solvent (DCM over molecular sieves) and strictly enforce the 0°C dropwise addition.
Q: I am seeing a "M + Mass(Sulfonyl)" impurity. What is this?
-
Diagnosis: Bis-sulfonylation (
). -
The Science: The sulfonamide product (
) is much more acidic than the starting amine. In the presence of excess base and high local temperatures, the product deprotonates and attacks a second molecule of sulfonyl chloride. -
Fix: Keep the reaction cold (0°C) for longer. Ensure stoichiometry is strict (1:1 ratio). If the problem persists, switch to a biphasic system (
/Water/DCM) which buffers the pH and solvates the sulfonamide salt in the aqueous layer, protecting it from further reaction.
Module 2: The Thermodynamic Push (Reflux or Microwave)
Best For: Sterically hindered amines (e.g., tert-butyl amines), electron-deficient anilines, or deactivated sulfonyl fluorides.
The Protocol: "Activation Energy Override"
When steric hindrance or electronic deactivation raises the activation energy (
Step-by-Step Workflow:
-
Solvent Switch: Use higher boiling solvents like 1,2-Dichloroethane (DCE) , Toluene , or Dioxane .
-
Catalysis: Add a nucleophilic catalyst like DMAP (10–20 mol%).
-
Thermal Input:
-
Method A (Conventional): Reflux (
) for 12–24 hours. -
Method B (Microwave): Irradiate at
for 10–20 minutes.
-
Troubleshooting & FAQs (High Temp)
Q: I heated the reaction to
-
Diagnosis: Thermal degradation of the sulfonyl chloride.
-
The Science: At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition (
extrusion) or rapid hydrolysis by trace moisture before they encounter the hindered amine. -
Fix:
-
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to increase collision frequency.
-
Stepwise Addition: Add the sulfonyl chloride in portions (e.g., 0.5 equiv every hour) while heating. This ensures fresh electrophile is always available.
-
Q: Why use Microwave (MW) irradiation? Is it just faster?
-
Diagnosis: It improves yield for "impossible" substrates.
-
The Science: MW heating provides rapid, uniform bulk heating (dielectric heating). This minimizes the "wall effect" of oil baths where reagents degrade on hot glass surfaces. For sulfonamides, MW often suppresses the formation of sulfonate esters (if alcohols are present) by accelerating the desired aminolysis pathway significantly (
).
Visualizing the Reaction Logic
Diagram 1: The Temperature Decision Tree
Use this logic flow to select your starting temperature.
Caption: Decision tree for selecting reaction temperature based on amine nucleophilicity and troubleshooting common outcomes.
Diagram 2: Competitive Reaction Pathways
Understanding where your yield is going based on thermal energy.
Caption: Pathway map showing how temperature and moisture divert reactants from the target sulfonamide to waste products.
Data Summary: Temperature Impact on Yield
| Condition | Temperature | Typical Time | Yield (Standard) | Yield (Hindered) | Primary Risk |
| Ice Bath | 0°C | 2–4 h | 90–98% | < 20% | Incomplete reaction for hindered amines. |
| Reflux (THF) | 66°C | 12–24 h | 70–85% | 50–70% | Hydrolysis, solvent evaporation. |
| Microwave | 100–120°C | 10–20 min | 85–95% | 80–90% | Degradation if overheated; pressure safety. |
| Aqueous | RT | 1–2 h | 80–90% | Poor | Hydrolysis of sulfonyl chloride. |
References
-
De Luca, L., & Giacomelli, G. (2008).[1][2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.
-
BenchChem Technical Guides. (2025). Managing Exothermic Reactions in the Synthesis of Sulfonamides. BenchChem Support Center.
-
Pereshivko, O. P., et al. (2014). Sulfonamide Synthesis: A Review of Recent Advances. Organic Chemistry Portal.
-
Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. (Context on solvent/temp selection).
Sources
Technical Support Center: Troubleshooting N-(3,5-dimethylphenyl)benzenesulfonamide Purity
Introduction
Welcome to the technical support archive. You are likely accessing this guide because your synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide has resulted in low purity (<95%), colored amorphous solids, or the persistent "oiling out" phenomenon during recrystallization.
This sulfonamide scaffold is a critical intermediate in medicinal chemistry.[1] Its purity is governed by three competing factors: the nucleophilicity of the 3,5-dimethylaniline, the hydrolytic instability of benzenesulfonyl chloride, and the lipophilicity of the final product.
This guide moves beyond basic protocols to address the causality of failure. We will treat your crude product not as a waste stream, but as a diagnostic tool to correct the upstream chemistry.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before attempting another recrystallization, you must identify the nature of your impurity profile. Blind recrystallization often leads to yield loss without purity gain.
Visualizing the Troubleshooting Pathway:
Figure 1: Decision tree for identifying impurity classes based on physical behavior and Thin Layer Chromatography (TLC).
Module 2: The "Upstream" Fix (Reaction Control)
Purity problems often originate in the reaction flask. The reaction between 3,5-dimethylaniline and benzenesulfonyl chloride is sensitive to moisture and stoichiometry.
Common Synthesis Pitfalls
| Issue | Symptom | Mechanism | Corrective Action |
| Bis-sulfonylation | Product MP is too high; extra non-polar spot on TLC. | Excess sulfonyl chloride reacts with the sulfonamide nitrogen (forming N,N-disulfonyl species). | Ensure 1:1 stoichiometry . Add Sulfonyl Chloride dropwise at 0°C. |
| Hydrolysis | Low yield; acidic smell; sticky solid. | Moisture competes with aniline for the sulfonyl chloride, forming benzenesulfonic acid . | Use dry solvents (DCM or Pyridine). Dry aniline over KOH before use. |
| Oxidation | Dark brown/red crude product. | Aniline oxidizes in air before reacting. | Distill 3,5-dimethylaniline if it is dark. Run reaction under Nitrogen/Argon. |
The "Self-Validating" Workup
Do not proceed to crystallization until you have performed this specific wash sequence. It removes 90% of common impurities.
-
Acid Wash: Wash organic layer with 1M HCl (2x).
-
Why: Converts unreacted 3,5-dimethylaniline into its water-soluble hydrochloride salt.
-
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).
-
Why: Removes benzenesulfonic acid (hydrolysis byproduct) and residual HCl.
-
-
Brine/Dry: Wash with brine, dry over Na₂SO₄.
Module 3: Crystallization Protocol (The "Downstream" Fix)
If your crude material is >85% pure but colored or amorphous, use this optimized crystallization protocol.
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Rationale:[2] Sulfonamides are highly soluble in hot ethanol but practically insoluble in water. This system allows for fine control of supersaturation [1].
Step-by-Step Protocol
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (minimum volume) and heat to boiling.
-
Critical: Add ethanol dropwise until the solid just dissolves. If a small amount of dark oil remains insoluble, decant the clear solution to a clean flask (this oil is likely oxidized impurity).
-
-
Nucleation Induction:
-
Controlled Cooling (The "Oiling Out" Prevention):
-
Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature.[2]
-
Do not plunge into ice immediately. Rapid cooling traps impurities and causes oiling out.
-
-
Isolation:
-
Once at room temperature, cool in an ice bath for 30 minutes.
-
Filter the white needles/plates.[6] Wash with ice-cold 20% Ethanol/Water .
-
Module 4: Troubleshooting "Oiling Out"
Q: My product separates as a liquid oil at the bottom of the flask instead of crystals. Why?
A: This is the most common failure mode for sulfonamides. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary [2]. Essentially, the product precipitates as a liquid because the solution temperature is higher than the melting point of the solvated product.
The Fix (Seeding Strategy):
-
Re-heat the mixture until the oil redissolves (add a small amount of ethanol if needed).
-
Allow the solution to cool until it is just above the temperature where oiling previously occurred.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass side-wall vigorously with a glass rod.
-
Why: This provides a template for the crystal lattice, bypassing the high-energy nucleation step that leads to oiling.
Visualizing the Crystallization Workflow:
Figure 2: Optimized recrystallization workflow with feedback loop for oiling out events.
Module 5: Frequently Asked Questions (FAQs)
Q: The product has a persistent pink/brown tint. How do I remove it? A: This is oxidized aniline.
-
Solution: During the hot ethanol dissolution step (Module 3, Step 1), add Activated Charcoal (1-2% by weight) . Boil for 5 minutes, then filter hot through a Celite pad to remove the charcoal. The filtrate should be colorless.
Q: Can I use Toluene instead of Ethanol? A: Yes. Toluene/Hexane is an excellent alternative if Ethanol/Water fails.
-
Dissolve in minimum hot Toluene.
-
Add Hexane dropwise until cloudy.
-
Advantage:[5][7][8] Toluene effectively solvates non-polar impurities, leaving them in the mother liquor [3].
Q: My melting point is 15°C lower than the literature value. Is it wet? A: Likely yes, or it contains solvent inclusions. Sulfonamides can form solvates.[3][6][9]
-
Test: Dry the sample in a vacuum oven at 50°C for 4 hours. If the MP rises, it was solvent. If it remains low, it is a chemical impurity (likely the unreacted aniline).
References
-
BenchChem Technical Support. (2025).[2][3] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
-
Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)benzenesulfonamide.[10] Acta Crystallographica Section E. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Synthesis of Sulfanilamide: Purification Protocols. Retrieved from
Sources
- 1. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 7. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 8. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of N-(3,5-dimethylphenyl)benzenesulfonamide
Technical Support Center: Stability & Impurity Profiling Topic: Degradation Profiling of N-(3,5-dimethylphenyl)benzenesulfonamide Ticket ID: #REQ-882-CHEM Status: Open Assigned Specialist: Senior Application Scientist, Analytical Development
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely investigating N-(3,5-dimethylphenyl)benzenesulfonamide (Parent MW: 261.34 Da).
The Core Challenge: Sulfonamides are deceptively stable. Unlike amides or esters, the sulfonamide bond (
This guide provides a self-validating workflow to identify these degradants, specifically focusing on the critical cleavage of the S-N bond and the resulting genotoxic implications.
Module 1: Stress Testing Protocols (Forced Degradation)
Objective: Force the molecule to reveal its "soft spots" (degradation pathways) to predict shelf-life stability.
The "Rule of 10%": Aim for 5-20% degradation. Less is insignificant; more creates secondary degradation soup that confuses analysis.
| Stress Condition | Protocol | Mechanistic Target | Expected Observation |
| Acid Hydrolysis | 1N HCl, Reflux, 6-24h | S-N Bond Cleavage. Protonation of nitrogen weakens the bond. | Formation of Benzenesulfonic acid (BSA) + 3,5-Dimethylaniline. |
| Base Hydrolysis | 1N NaOH, Reflux, 6-24h | Nucleophilic Attack. | Similar to acid, but slower. Generates sulfonate salts. |
| Oxidation | 3% | Electron Transfer. Oxidation of the electron-rich aromatic ring or methyl groups. | N-oxides or hydroxylated species (+16 Da). |
| Photolysis | 1.2M Lux hours (ICH Q1B) | Radical Formation. Homolytic cleavage of S-N bond. | Rearrangement products (Desulfonated amine) and oligomers. |
Module 2: Analytical Troubleshooting (The "Why" Behind the Chromatogram)
Common User Issue: "I degraded the sample, but I can only see one peak, or my mass balance is low."
Root Cause Analysis: The degradation products of this molecule have opposing polarities.
-
Benzenesulfonic Acid (BSA): Highly polar, strong acid (
). It often elutes in the dead volume (t0) of standard C18 columns. -
3,5-Dimethylaniline (3,5-DMA): Non-polar base (
). It retains well but can tail severely without proper buffering.
The Fix: Orthogonal Detection Strategy Do not rely on a single generic gradient. You must capture both ends of the polarity spectrum.
Recommended LC-MS Conditions:
-
Column: C18 with Polar Embedding (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) to retain the sulfonic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Critical Step: If BSA is missing, switch to HILIC mode or use a Mixed-Mode Anion Exchange column.
Module 3: Structural Elucidation & Pathway Logic
The Degradation Pathway: The primary degradation route is Hydrolysis , yielding two distinct fragments.
Fragment 1: 3,5-Dimethylaniline (The Tox Risk)
-
Structure: Aniline ring with two methyl groups.
-
Mass Spec:
. -
Risk: HIGH. Anilines are "Cohort of Concern" compounds under ICH M7 . They are structural alerts for mutagenicity (Ames Positive). You must quantify this at ppm levels.
Fragment 2: Benzenesulfonic Acid
-
Mass Spec:
(Negative Mode is critical here). -
Risk: Low. generally high solubility and low toxicity.
Fragment 3: Desulfonated Rearrangement (Photolysis)
-
Mechanism: Loss of
(Extrusion).[3] -
Mass Spec: Parent (261)
Loss of 64 Da 197/198. -
Identity: N-phenyl-3,5-dimethylaniline (Diphenylamine derivative).
Visualizing the Pathway (DOT Diagram)
Caption: Mechanistic degradation pathway showing the critical hydrolytic split into acidic and basic components, and the photolytic extrusion of sulfur dioxide.
Module 4: Safety & Regulatory Assessment (ICH M7)
Critical Alert: The identification of 3,5-Dimethylaniline triggers specific regulatory requirements.
-
Classification: Under ICH M7, primary aromatic amines are Class 1 or Class 2 impurities (Mutagenic).
-
Action: You cannot treat this as a standard Q3A impurity (0.10% limit).
-
Calculation:
Frequently Asked Questions (FAQs)
Q: Why does my mass spec show a peak at m/z 198 in the parent sample?
A: This is likely an "in-source fragment," not a real impurity. Sulfonamides are prone to losing
-
Test: Lower your declustering potential (DP) or cone voltage. If the peak disappears, it was an artifact. If it stays, it is a real photolytic degradant.
Q: I cannot retain Benzenesulfonic Acid on my C18 column. What do I do? A: Standard C18 cannot retain this highly polar acid.
-
Option A: Use "Ion-Pairing" chromatography (Add 5-10mM Hexylamine to mobile phase A). Warning: This contaminates MS systems.
-
Option B (Preferred): Use a specialized "AQ" (High Aqueous) C18 column or a HILIC column (Amide phase).
Q: Is the 3,5-dimethylaniline degradation linear? A: Rarely. It is often autocatalytic. The amine product is basic and can act as a catalyst for further hydrolysis in neutral solutions, accelerating the degradation rate over time.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][6][7]
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[4][6][7]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text for stress testing protocols).
-
Thurman, E. M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2. Rapid Communications in Mass Spectrometry. (Mechanistic source for SO2 loss).[2][3]
Sources
- 1. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
resolving peak tailing in HPLC of N-(3,5-dimethylphenyl)benzenesulfonamide
The following technical guide is structured as a specialized support center response, designed for immediate application in a research or QC environment.
Ticket ID: #TS-HPLC-SULF-001 Topic: Resolving Peak Tailing in N-(3,5-dimethylphenyl)benzenesulfonamide Analysis Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Peak tailing in N-(3,5-dimethylphenyl)benzenesulfonamide (NDMB) is rarely a simple "plumbing" issue.[1] Due to the sulfonamide moiety (
This guide provides a self-validating troubleshooting protocol to isolate and eliminate the root cause.
Module 1: Diagnostic Triage (Is it the Column or the System?)
Before altering chemistry, you must rule out physical system failures. Use this logic gate to determine your starting point.
Figure 1: Diagnostic Logic Tree. Use this workflow to distinguish between physical dead volume (system effects) and secondary chemical interactions.
Module 2: Chemical Resolution Strategies
If Module 1 confirms a chemical issue, the cause is the interaction between the sulfonamide nitrogen and residual silanols (
Strategy A: The "Silanol Suppression" Mobile Phase (Recommended)
This protocol uses Triethylamine (TEA) as a sacrificial base.[4][5] TEA binds to active silanol sites more strongly than the sulfonamide, effectively "capping" the column dynamically.
The Protocol:
-
Preparation: Prepare your aqueous mobile phase component.[1]
-
Additive: Add 5.0 mM Triethylamine (TEA) to the aqueous portion.
-
Calculation: For 1 L of buffer, add
mL of TEA.
-
-
pH Adjustment (CRITICAL): Adjust pH after adding TEA.
-
Target pH: 3.0 ± 0.1 (using Phosphoric Acid).
-
Why? At pH 3.0, silanols are protonated (neutral), and the TEA (pKa ~10.7) is fully protonated (
).[1] The electrostatically shields any ionized silanols and H-bonds to neutral ones.
-
-
Column Wash: Equilibrate the column with 20 column volumes to saturate silanol sites.
Strategy B: The "Ionization Control" Method (pH Switching)
The pKa of N-(3,5-dimethylphenyl)benzenesulfonamide is estimated at >9.5 .
-
At pH 2-7: The molecule is Neutral .[1] It relies on hydrophobic retention but tails due to H-bonding.[1]
-
At pH > 10: The molecule is Anionized (
).[1] Repulsion from negative silanols ( ) eliminates tailing, but standard silica dissolves.[1]
The Protocol (High pH):
-
Requirement: You MUST use a Hybrid Silica (e.g., Waters XBridge) or Polymer column. Standard C18 will dissolve.[1]
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Result: Sharp peaks due to ionic repulsion and high solubility.[1]
Data Comparison: Effect of Modifiers
| Parameter | Standard Mobile Phase (Formic Acid 0.1%) | Silanol Suppression (TEA 5mM, pH 3.0) | High pH (pH 10.5, Hybrid Column) |
| USP Tailing Factor ( | 1.8 – 2.2 (Fail) | 1.05 – 1.15 (Pass) | 1.00 – 1.05 (Excellent) |
| Retention Mechanism | Hydrophobic + H-Bonding | Hydrophobic (Pure) | Hydrophobic + Ionic |
| Column Risk | Low | Low | High (requires specific hardware) |
Module 3: Stationary Phase Selection
If mobile phase adjustments are insufficient, the column chemistry is likely the limiting factor.
The Mechanism of Failure: Standard "Type A" silica contains metal impurities that increase the acidity of silanol groups, turning them into "hard" adsorption sites for the sulfonamide oxygen/nitrogen.
Figure 2: Competitive Inhibition Mechanism.[1] TEA (Green) blocks the Silanol sites (Red), preventing the Sulfonamide (Blue) from dragging.
Recommended Column Classes:
-
End-Capped C18 (Type B Silica):
-
Why: "End-capping" chemically bonds a small silane (e.g., trimethylsilane) to the residual silanols, physically blocking them.
-
Example: Agilent Zorbax Eclipse Plus, Phenomenex Luna C18(2).
-
-
Polar-Embedded C18:
-
Why: Contains a polar group (amide/carbamate) in the alkyl chain that creates a "water shield" over the surface silanols.
-
Example: Waters SymmetryShield RP18, Supelco Ascentis RP-Amide.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use Acetate buffer instead of Phosphate/TEA?
A: Acetate (pH 4.7) is often insufficient for sulfonamides.[1] At pH 4.7, silanols are partially ionized (
Q2: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates inlet bed collapse (void) or solvent mismatch .[1]
-
Test: Inject the sample dissolved in the mobile phase. If the split disappears, your sample solvent was too strong (e.g., 100% DMSO injecting into 50% Water).
Q3: Why not just increase the temperature? A: Increasing temperature (to 40-50°C) does reduce tailing by increasing the kinetics of desorption (mass transfer). However, it is a "band-aid" solution.[1] It masks the chemical interaction rather than solving it. Use temperature as a secondary optimization tool, not the primary fix.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on "Tailing Peaks and Secondary Interactions").
-
U.S. Pharmacopeia (USP) . General Chapter <621> Chromatography.[1][6] (Defining Tailing Factor
vs. Asymmetry Factor ). -
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Mechanisms of silanol blocking by amines).
-
Restek Corporation . (2018).[1][3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Specific protocols for silanol suppression).
Sources
- 1. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
enhancing reaction kinetics for N-(3,5-dimethylphenyl)benzenesulfonamide production
Welcome to the technical support center for the synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize this crucial sulfonamide formation reaction. Here, we move beyond simple protocols to explain the underlying principles that govern reaction kinetics and yield, empowering you to troubleshoot effectively and enhance your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the synthesis, providing a solid foundation before delving into complex troubleshooting.
Q1: What is the fundamental reaction mechanism for the synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide?
A1: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of 3,5-dimethylaniline, acting as a nucleophile, attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride. This forms a transient tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen (typically by a base), resulting in the formation of the stable sulfonamide (S-N) bond.[1][2] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Sources
Validation & Comparative
Comparative Efficacy Guide: Sulfamethoxazole vs. N-(3,5-dimethylphenyl)benzenesulfonamide
This guide provides an in-depth technical comparison between Sulfamethoxazole (SMX) , the clinical gold standard for folate pathway inhibition, and N-(3,5-dimethylphenyl)benzenesulfonamide , a lipophilic structural analog often utilized in crystallographic Structure-Activity Relationship (SAR) studies and non-classical antimicrobial research.
Executive Summary & Strategic Positioning
Sulfamethoxazole (SMX) represents the "therapeutic benchmark" for sulfonamide antibiotics. Its efficacy relies on a precise molecular geometry that mimics p-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase (DHPS) in bacteria.
N-(3,5-dimethylphenyl)benzenesulfonamide (hereafter referred to as NDPB ) represents a "structural probe." It lacks the critical p-amino group required for antibacterial activity via the folate pathway. Instead, its value lies in its high lipophilicity and rigid hydrophobic core, making it a model for studying:
-
Crystal Packing & Torsion Angles: Understanding S-N bond geometry (Gowda et al.).
-
Off-Target Activity: Exploring antifungal or anticancer potential where hydrophobicity drives membrane interaction or allosteric binding, rather than active site mimicry.
Key Takeaway: SMX is the agent of choice for bacterial infection. NDPB is a research scaffold used to explore hydrophobic substituent effects and is generally inactive as a classic antibiotic.
Molecular Mechanism & SAR Analysis[1]
The divergent efficacy of these two compounds is dictated by two critical structural zones: the N4-Terminus (Pharmacophore) and the N1-Terminus (Pharmacokinetic Modulator).
A. The N4-Terminus: The "Warhead"
-
Sulfamethoxazole: Features a primary aromatic amine (N4-NH₂) at the para position. This group is sterically and electronically identical to the amino group of PABA. It forms critical hydrogen bonds with Ser/Asp residues in the DHPS active site.
-
NDPB: Features an unsubstituted benzene ring (or alkyl-substituted in derivatives) at the equivalent position. Lacking the amino group, it cannot anchor to the DHPS active site.
-
Consequence: NDPB has >100x lower affinity for bacterial DHPS compared to SMX.
-
B. The N1-Terminus: Solubility & Permeability
-
Sulfamethoxazole: The isoxazole ring is electron-withdrawing, lowering the pKa of the sulfonamide nitrogen to ~6.0. This allows ~50% ionization at physiological pH, balancing water solubility (ionized) with membrane permeability (unionized).
-
NDPB: The 3,5-dimethylphenyl group is highly lipophilic and electron-donating. This raises the pKa (making the N-H harder to ionize) and drastically increases LogP.
-
Consequence: NDPB is poorly water-soluble but highly membrane-permeable, often leading to non-specific membrane disruption (toxicity) rather than targeted enzymatic inhibition.
-
Pathway Visualization: Mechanism of Action
Figure 1: Mechanistic divergence. SMX actively blocks the folate pathway, while NDPB fails to engage the target enzyme due to the missing pharmacophore.
Comparative Physicochemical & Efficacy Data[2][3][4][5]
The following data contrasts the clinical profile of SMX with the experimental profile of NDPB.
| Feature | Sulfamethoxazole (SMX) | N-(3,5-dimethylphenyl)benzenesulfonamide |
| Primary Indication | Antibacterial (Gram +/-) | Crystallographic Model / Antifungal Lead |
| Target | Dihydropteroate Synthase (DHPS) | Non-specific / Membrane / Unknown |
| N4-Substituent | Amino (-NH₂) | Hydrogen (-H) |
| N1-Substituent | 5-methylisoxazole (Heterocycle) | 3,5-dimethylphenyl (Aryl) |
| LogP (Lipophilicity) | 0.89 (Hydrophilic) | ~3.42 (Highly Lipophilic) |
| pKa | ~6.0 (Ionizable at pH 7.4) | ~10.5 (Unionized at pH 7.4) |
| Water Solubility | Moderate (~610 mg/L) | Very Low (<10 mg/L) |
| Antibacterial MIC | 0.5 - 64 µg/mL (Sensitive strains) | >128 µg/mL (Inactive) |
| Crystal Geometry | Twisted Sulfonamide Bond | Bent S-N bond (Torsion ~67.9°) |
Data Interpretation[3][6][7][8][9][10]
-
Efficacy Void: The lack of antibacterial activity in NDPB confirms the "Sulfonamide Rule": An unsubstituted aromatic amine para to the sulfonamide group is essential for antibacterial efficacy.
-
Solubility Shift: The shift from an isoxazole to a dimethylphenyl group moves the compound from "Drug-Like" (SMX) to "Lead-Like/Probe" (NDPB) space, often requiring DMSO for in vitro assays.
Experimental Protocols
For researchers validating these profiles, the following self-validating protocols are recommended.
Protocol A: Synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide
Based on the method by Gowda et al.
-
Reagents: Benzenesulfonyl chloride (10 mmol), 3,5-dimethylaniline (10 mmol).
-
Reaction: Dissolve aniline in dry acetone/pyridine. Add sulfonyl chloride dropwise at 0°C.
-
Reflux: Heat mixture to 60°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into ice-cold water (100 mL). The solid precipitate is NDPB.
-
Purification: Recrystallize from ethanol.
-
Validation:
-
Melting Point: Expect 168–170 °C.
-
IR Spectrum: Look for S=O stretches at ~1150 and ~1340 cm⁻¹.
-
Protocol B: Comparative Minimum Inhibitory Concentration (MIC) Assay
Standard Broth Microdilution (CLSI Guidelines)
-
Preparation:
-
Stock SMX: Dissolve in minimal DMSO/Water (1 mg/mL).
-
Stock NDPB: Dissolve in 100% DMSO (1 mg/mL) due to low solubility.
-
-
Organism: E. coli ATCC 25922 (Quality Control Strain).
-
Plate Setup:
-
Dispense 100 µL Mueller-Hinton Broth (MHB) into 96-well plates.
-
Serial dilute compounds (Range: 128 µg/mL to 0.25 µg/mL).
-
Control: Include a DMSO solvent control (NDPB requires higher DMSO; ensure <1% final conc to avoid solvent toxicity).
-
-
Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension.
-
Incubation: 37°C for 16–20 hours.
-
Readout:
-
SMX: Expect inhibition (clear well) at 8–32 µg/mL.
-
NDPB: Expect turbidity (growth) at all concentrations (MIC >128 µg/mL).
-
Workflow Diagram: Experimental Validation
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
Conclusion & Recommendations
For drug development professionals, the distinction is clear:
-
Use Sulfamethoxazole (SMX) when the goal is antimicrobial efficacy . Its structure is evolutionarily optimized for DHPS inhibition and bioavailability.
-
Use N-(3,5-dimethylphenyl)benzenesulfonamide (NDPB) when the goal is structural biology or novel scaffold exploration . It serves as an excellent model for studying hydrophobic interactions in sulfonamides but requires significant chemical modification (addition of polar groups or pharmacophores) to achieve therapeutic utility.
Final Verdict: NDPB is not a viable alternative to SMX for treating bacterial infections; it is a structural reference compound.
References
-
Gowda, B. T., et al. (2009).[1] "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E.
-
Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences.
-
CLSI. (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Perlovich, G. L., et al. (2006).[1] "Thermodynamic investigation of sublimation and solubility of sulfamethoxazole and its derivatives." Journal of Chemical & Engineering Data.
Sources
Structure-Activity Relationship Guide: N-(3,5-dimethylphenyl)benzenesulfonamide Scaffold
Executive Summary: The "Privileged" Anchor
N-(3,5-dimethylphenyl)benzenesulfonamide represents a classic "privileged structure" in medicinal chemistry. While often utilized as a crystallographic model to study sulfonamide geometry, this specific scaffold serves as a critical pharmacophore in the design of tubulin polymerization inhibitors , Wnt/DVL1 inhibitors , and HIV-1 capsid binders .
This guide analyzes the molecule not merely as a standalone compound, but as a foundational template. We dissect the structural causality that makes the 3,5-dimethylphenyl moiety a superior hydrophobic anchor compared to its unsubstituted or para-substituted analogs, and we compare its baseline activity against optimized clinical candidates.
Key Performance Indicators (KPIs)
-
Primary Mechanism: Microtubule destabilization (Colchicine site binding) and Protein-Protein Interaction (PPI) inhibition.
-
Structural Signature: The "Bent" conformation (C-S-N-C torsion angle ~68°) essential for binding pockets.
-
Potency Range: Baseline scaffold (IC50: 20–50 µM) vs. Optimized derivatives (IC50: < 0.5 µM).
Technical Deep Dive: Anatomy of the Scaffold
The biological activity of N-(3,5-dimethylphenyl)benzenesulfonamide is governed by three distinct structural regions. Below is the SAR map detailing the contribution of each domain.
Graphviz Diagram: SAR Logic Map
Figure 1: Structural dissection of the pharmacophore. The 3,5-dimethyl "tail" provides the necessary steric bulk for hydrophobic anchoring, while the sulfonamide linker dictates the 3D trajectory.
Detailed Mechanistic Analysis
1. The Hydrophobic Anchor (Region C)
The 3,5-dimethyl substitution pattern is non-trivial. In tubulin binding studies, this specific arrangement mimics the hydrophobic bulk of the trimethoxyphenyl ring found in Colchicine.
-
Why not 4-methyl? A single para-methyl group often extends too far into the solvent-exposed region or clashes with the pocket floor.
-
Why 3,5-dimethyl? The meta-substitution creates a wider, flatter hydrophobic surface that wedges effectively into the hydrophobic cleft of
-tubulin or the PDZ domain of Dishevelled (DVL1) proteins.
2. The Sulfonamide Hinge (Region B)
Crystallographic data (Gowda et al.) confirms that this molecule adopts a bent conformation with a C-S-N-C torsion angle of approximately 67.9° .
-
Significance: This "kink" allows the two aromatic rings to orient in a "butterfly" shape, essential for disrupting protein-protein interactions (PPIs) which often require non-planar ligands to break flat interfaces.
3. The Electronic Vector (Region A)
The unsubstituted benzenesulfonyl ring in the core scaffold is generally the "weak link."
-
Optimization: Introduction of electron-donating groups (e.g., p-amino in sulfanilamide derivatives) or heterocyclic replacements (e.g., indole in E7010) significantly enhances binding affinity by forming additional hydrogen bonds with residues like Thr179 or Val181 in tubulin.
Comparative Performance Guide
This section compares the "Naked Scaffold" (the topic) against optimized derivatives to illustrate the trajectory from hit to lead.
Table 1: Potency & Physicochemical Comparison[1][2]
| Feature | Core Scaffold (Topic) | Optimized Lead (e.g., E7010 Analog) | Wnt/DVL1 Inhibitor (RS4690) |
| Structure | N-(3,5-dimethylphenyl)benzenesulfonamide | N-(indol-2-yl)benzenesulfonamide deriv. | 3-((3,5-dimethylphenyl)sulfonyl)-indole deriv. |
| Primary Target | Tubulin / General PPI | Tubulin (Colchicine Site) | DVL1 (PDZ Domain) |
| IC50 (Tumor Cells) | 20 – 50 µM (A549, MCF-7) | 0.05 – 0.5 µM | ~0.5 µM (HCT116) |
| Binding Mode | Hydrophobic fit (Loose) | H-bond + Hydrophobic (Tight) | Specific PDZ pocket occupancy |
| Solubility (LogP) | ~3.8 (High Lipophilicity) | ~2.5 - 3.2 (Balanced) | ~4.1 (Requires formulation) |
| Status | Synthetic Intermediate / Probe | Clinical Candidate | Preclinical Tool |
Expert Insight: When to Use Which?
-
Use the Core Scaffold when performing initial fragment-based drug discovery (FBDD) screens to identify novel hydrophobic pockets. Its high ligand efficiency (LE) makes it a perfect starting point.
-
Use the Optimized Leads for in vivo efficacy studies. The core scaffold typically lacks the potency for monotherapy in animal models due to rapid metabolic clearance and moderate affinity.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing this scaffold.
Protocol A: Regioselective Synthesis
Context: This reaction utilizes a nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur.
Reagents:
-
Benzenesulfonyl chloride (1.0 eq)
-
3,5-Dimethylaniline (1.0 eq)
-
Pyridine (Solvent/Base) or DCM/Et3N
Workflow:
-
Dissolution: Dissolve 3,5-dimethylaniline (12.1 g, 0.1 mol) in dry pyridine (50 mL) at 0°C.
-
Addition: Add benzenesulfonyl chloride (17.6 g, 0.1 mol) dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent bis-sulfonylation.
-
Reflux: Warm to room temperature, then reflux for 1-2 hours to ensure completion.
-
Quench: Pour mixture into ice-cold HCl (10%) to precipitate the product and remove pyridine.
-
Purification: Recrystallize from Ethanol/Water (3:1).
Protocol B: Turbidimetric Tubulin Assay
Context: To verify the mechanism of action (microtubule destabilization).
-
Preparation: Prepare Purified Tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (Core Scaffold) at varying concentrations (10, 50, 100 µM). Use Colchicine (5 µM) as positive control and Taxol as a stabilizer control.
-
Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes.
-
Analysis:
-
Inhibition: A decrease in the Vmax of polymerization compared to vehicle (DMSO) indicates inhibition.
-
Expectation: The Core Scaffold should show partial inhibition at high concentrations (>50 µM), validating it as a weak binder compared to Colchicine.
-
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis pathway ensuring high purity and yield.
References
-
Gowda, B. T., et al. (2009). "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(5), o1035.
-
Silvestri, R., et al. (2022).[3] "Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor." Cancers, 14(5), 1358.
-
Owa, T., et al. (1999). "Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle." Journal of Medicinal Chemistry, 42(19), 3789–3799.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem Protocols.
Sources
Comparative Binding Affinity & Selectivity Profiling of Benzenesulfonamide Analogs
From Classical Scaffolds to SLC-0111 Derivatives: A Technical Guide for Drug Design
Executive Summary
The benzenesulfonamide scaffold remains the cornerstone of Carbonic Anhydrase (CA) inhibition. However, the paradigm in medicinal chemistry has shifted from maximizing potency (nanomolar affinity) to optimizing isoform selectivity . While classical inhibitors like Acetazolamide (AAZ) exhibit potent pan-inhibition, they suffer from off-target effects due to high affinity for the ubiquitous cytosolic hCA II.
This guide analyzes the comparative binding affinity of benzenesulfonamide analogs, focusing on the "Tail Approach" used to differentiate tumor-associated isoforms (hCA IX/XII) from physiological isoforms (hCA I/II). We provide validated
The Structural Basis of Affinity
The primary binding event is the coordination of the sulfonamide nitrogen anion to the catalytic Zinc (
Mechanism of Selectivity: The "Tail Approach"
The critical differentiator between the off-target hCA II and the target hCA IX lies at position 131:
-
hCA II: Contains Phe131 , a bulky residue that creates steric hindrance.[1]
-
hCA IX: Contains Val131 , a smaller residue that opens the active site entrance.
Elongated benzenesulfonamides (e.g., ureido-substituted) exploit this difference. They clash with Phe131 in hCA II (lowering affinity) but fit comfortably in hCA IX (maintaining affinity), thus driving selectivity.
Figure 1: The "Tail Approach" mechanism utilizing steric hindrance at residue 131 to achieve isoform selectivity.
Comparative Performance Data
The following data synthesizes binding constants (
Table 1: Classical vs. Tail-Approach Analogs
Data represents Inhibition Constant (
| Compound Class | Representative Agent | hCA II | hCA IX | Selectivity Ratio (II/IX) |
| Classical Standard | Acetazolamide (AAZ) | 12.0 nM | 25.0 nM | 0.48 (Non-selective) |
| Simple Analog | 4-Fluorobenzenesulfonamide | ~200 nM | ~250 nM | ~0.8 (Poor) |
| Ureido-Sulfonamide | SLC-0111 | 960 nM | 45.0 nM | 21.3 (Highly Selective) |
| SLC-0111 Analog | U-F Derivative (Fluorinated) | 960 nM | 4.0 nM (hCA XII) | >200 (vs hCA XII) |
| Schiff Base Analog | Compound 3F | 65.9 nM | 43.0 nM | 1.5 (Moderate) |
Key Insight:
-
Acetazolamide is a potent inhibitor of both isoforms, making it effective for glaucoma (hCA II) but causing systemic side effects when used for cancer.
-
SLC-0111 demonstrates a massive drop in hCA II affinity (
nM) while retaining hCA IX potency. This is the "Selectivity Flip" required for therapeutic safety [1, 3].
Experimental Validation Protocol
To reproduce the
Protocol: Stopped-Flow Kinetics with Pyranine Indicator
Objective: Determine the initial rate of CO2 hydration inhibited by sulfonamides.
Reagents:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM
. -
Indicator: Pyranine (Trisodium 8-hydroxypyrene-1,3,6-trisulfonate), final conc. 10
. -
Substrate: CO2-saturated water (approx. 17 mM at
). -
Enzyme: Recombinant hCA II or hCA IX (approx. 5–10 nM final conc).
Workflow:
-
Incubation: Pre-incubate enzyme with the inhibitor (benzenesulfonamide analog) for 15 minutes at room temperature to ensure equilibrium binding.
-
Chamber Loading:
-
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer.
-
Detection: Monitor absorbance/fluorescence decrease of Pyranine at 457 nm (indicating acidification as CO2
HCO3- + H+). -
Calculation: Fit the initial velocity (
) to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive and subsequently .
Figure 2: Logical workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.
Self-Validating Check:
-
Control: Run the assay with Acetazolamide as a positive control. If hCA II
is not within 5–15 nM, the CO2 saturation or enzyme concentration is incorrect. -
Blank: Run buffer + CO2 (uncatalyzed reaction). The catalyzed rate must be significantly higher (>10x) than the uncatalyzed rate for valid data [2, 4].
Structural Causality & SAR Trends
When designing new analogs, observe these Structure-Activity Relationship (SAR) rules derived from the comparative data:
-
The Head (Sulfonamide): Must remain unsubstituted (
). Substitution to destroys Zinc coordination and abolishes activity. -
The Spacer (Benzene): Halogenation (F, Cl) at the meta position often increases lipophilicity and potency but rarely improves selectivity alone.
-
The Tail (Para-position):
-
Ureido Linkers (
): Introduce flexibility and hydrogen bond donors/acceptors that interact with the hydrophilic rim of hCA IX. -
Glycosyl/Poly-tails: Utilize the "Sugar Approach" to target the extracellular domain of hCA IX (since hCA IX is a transmembrane protein with an extracellular active site, while hCA II is cytosolic). This imparts membrane-impermeability, preventing the inhibitor from reaching intracellular hCA II [5].
-
References
-
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Vertex AI Search / PMC.4[5][6][7]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.3[5][6]
-
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC.1[5][6]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Frontiers.8[5][6][9]
-
Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.7[5][6]
Sources
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 4. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Validating N-(3,5-dimethylphenyl)benzenesulfonamide: A Spectroscopic Comparison Guide
Executive Summary: The Validation Mandate
In the high-stakes environment of drug development, the sulfonamide moiety is a privileged scaffold. Specifically, N-(3,5-dimethylphenyl)benzenesulfonamide represents a critical structural motif where the electronic and steric properties of the 3,5-dimethyl substitution pattern often dictate pharmacological efficacy.
This guide moves beyond basic characterization. It provides a comparative validation framework , contrasting the target molecule against its synthetic precursors and potential impurities. By treating the validation process as a system of logic gates, we ensure that the generated data unequivocally confirms the structure, excluding common synthetic pitfalls like bis-sulfonylation or regioisomer contamination.
The Synthetic Context & Impurity Landscape[1]
To validate a product, one must understand what it could be if the synthesis failed. The standard synthesis involves the nucleophilic attack of 3,5-dimethylaniline on benzenesulfonyl chloride under basic conditions (Schotten-Baumann reaction).
The "Alternatives" (Impurities)
In this comparison, our "competitors" are the chemical species that mimic the product:
-
Starting Material A (Amine): 3,5-Dimethylaniline.
-
Starting Material B (Sulfonyl Chloride): Benzenesulfonyl chloride (hydrolyzes to sulfonic acid).
-
The "Over-Reaction" Product: N,N-bis(phenylsulfonyl)-3,5-dimethylaniline (Bis-sulfonamide).
Diagram: Synthesis & Impurity Logic Flow
Figure 1: Reaction pathway highlighting the target compound and the genesis of primary impurities that spectroscopic validation must rule out.
Spectroscopic Validation Suite
This section details the specific diagnostic signals required to confirm the target structure.
Phase 1: Nuclear Magnetic Resonance ( H NMR)
The Causality: The symmetry of the 3,5-dimethylphenyl ring is the primary validation checkpoint. A monosubstituted sulfonamide will retain specific symmetry that is lost or altered in impurities.
Diagnostic Checkpoints:
-
The Methyl Singlet: You must observe a sharp singlet integrating to 6H around 2.2–2.3 ppm .
-
Comparison: If you see two methyl peaks or complex splitting, you likely have a regioisomer (e.g., 2,4-dimethyl) or a mixture.
-
-
The "3,5" Symmetry Pattern: The aniline ring protons (3H total) should appear as two signals with a 2:1 integration ratio .
-
2H (Ortho to N): A doublet or broad singlet (positions 2, 6).
-
1H (Para to N): A triplet or broad singlet (position 4).
-
Note: Due to the 3,5-substitution, these protons are often singlets or have very small meta-coupling (
Hz).
-
-
The NH Proton: A broad, exchangeable singlet typically between 9.5–10.5 ppm .
-
Comparison: Absence of this peak suggests the Bis-sulfonamide impurity (Impurity C).
-
Table 1: Comparative
H NMR Data (DMSO-
)
| Feature | Target Compound | 3,5-Dimethylaniline (SM) | Bis-Sulfonamide (Impurity) |
| NH Signal | 1H, s (broad), ~10.2 ppm | 2H, s (broad), ~4.8 ppm | Absent |
| Methyls | 6H, s, ~2.2 ppm | 6H, s, ~2.1 ppm | 6H, s, ~2.3 ppm (deshielded) |
| Ar-H (Aniline) | 3H (2:1 ratio), 6.8–7.2 ppm | 3H, 6.2–6.4 ppm (shielded) | 3H, shifted downfield (>7.0 ppm) |
| Ar-H (Sulfonyl) | 5H, m, 7.5–7.8 ppm | Absent | 10H (two rings), complex overlap |
Phase 2: Infrared Spectroscopy (FT-IR)
The Causality: IR is used here primarily to confirm the functional group transformation (Amine
-
Sulfonamide S=O Stretches: Look for two strong bands at 1340–1350 cm
(asymmetric) and 1150–1170 cm (symmetric). -
N-H Stretch: A single sharp band around 3240–3260 cm
.-
Comparison: Primary amine (starting material) shows two bands (sym/asym). Bis-sulfonamide shows zero bands in this region.
-
Phase 3: Mass Spectrometry (MS)
The Causality: Confirmation of molecular weight and fragmentation logic.[1]
-
Molecular Ion: Expected
or . -
Fragmentation:
-
Loss of
(64 Da) is common. -
Characteristic fragment at m/z 92 (corresponding to the aniline cation/radical) or m/z 141 (PhSO
).
-
Visualizing the Decision Logic
Use this flowchart to interpret your data during the validation process.
Figure 2: Logical decision tree for validating the spectroscopic data of N-(3,5-dimethylphenyl)benzenesulfonamide.
Experimental Protocols
Synthesis (Standardized for Validation)
-
Dissolution: Dissolve 3,5-dimethylaniline (1.0 eq) in dry Pyridine or DCM/Et
N. -
Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
-
Workup: Quench with water. Acidify with 1M HCl to remove unreacted aniline (solubilizes as salt) and pyridine.
-
Isolation: Filter the precipitate.
-
Purification (Crucial): Recrystallize from Ethanol/Water .
-
Why? This removes the sulfonic acid (water soluble) and traces of bis-sulfonamide (less soluble in ethanol).
-
Characterization Workflow
-
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-
. (CDCl can be used, but sulfonamide NH is often broad or invisible due to exchange; DMSO is preferred for sharp NH signals). -
Acquisition:
-
Run standard proton (16 scans).
-
Run C13 (if purity >95% by proton).
-
-
Data Processing: Phase correct manually. Integrate the methyl peak first and set to 6.00. Check if the aromatic region integrates to 8.00 (5 sulfonyl + 3 aniline).
References
-
Gowda, B. T., et al. (2009).[2][3] Structure of N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link
-
National Institutes of Health (NIH). (2005). Spectral Assignments and Reference Data for N-aralkylsulfonamides. Link
-
ChemicalBook. (n.d.). Benzenesulfonamide NMR and MS Spectra. Link
-
ResearchGate. (2014).[4] Crystal structure and validation of dimethylphenyl sulfonamide derivatives. Link
Sources
reproducibility of N-(3,5-dimethylphenyl)benzenesulfonamide synthesis methods
Comparative Analysis: Reproducibility Vectors in N-(3,5-dimethylphenyl)benzenesulfonamide Synthesis
Executive Summary & Reproducibility Crisis
The synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide is a fundamental transformation in medicinal chemistry, serving as a model for creating sulfonamide pharmacophores found in diuretics, antibiotics, and HIV capsid inhibitors. While theoretically simple, the reproducibility of this reaction fluctuates significantly based on the solvent system and base selection.
The core reproducibility challenge lies in the competition between nucleophilic attack and hydrolysis . The 3,5-dimethylaniline substrate is electron-rich, enhancing nucleophilicity, but the sulfonyl chloride electrophile is moisture-sensitive. This guide compares three distinct synthetic vectors—Classical Anhydrous , Aqueous Schotten-Baumann , and Mechanochemical —to determine the optimal protocol for yield, purity, and environmental impact.
Chemical Foundation
-
Reactants: 3,5-Dimethylaniline (Nucleophile) + Benzenesulfonyl Chloride (Electrophile)
-
Key Challenge: Controlling the
selectivity ratio.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic divergence showing the critical competition between product formation and hydrolysis.
Method A: The Classical Anhydrous Route (Pyridine/DCM)
Status: The "Gold Standard" for small-scale discovery. Principle: Homogeneous catalysis using pyridine as both solvent/co-solvent and proton scavenger.
Protocol
-
Dissolution: Dissolve 3,5-dimethylaniline (10 mmol) in dry Dichloromethane (DCM) (20 mL).
-
Base Addition: Add Pyridine (12 mmol) or Triethylamine (TEA). Maintain temperature at 0°C under
atmosphere. -
Addition: Dropwise addition of Benzenesulfonyl chloride (11 mmol) diluted in DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.
-
Workup (Critical Step):
-
Wash organic layer with 1M HCl (to remove excess pyridine/aniline).
-
Wash with saturated
and Brine. -
Dry over
and concentrate.
-
Reproducibility Analysis
-
Pros: High solubility of all reagents ensures homogeneous kinetics; well-established for library synthesis.
-
Cons: Pyridine is toxic and difficult to remove completely without acidic washes; DCM is a regulated halogenated solvent.
-
Failure Mode: "Oiling out" during acidification or emulsion formation during extraction.
Method B: The Aqueous Schotten-Baumann (Green/Phase-Transfer)
Status: The "Process Chemistry" Standard.
Principle: Interfacial reaction in water using inorganic base (
Protocol
-
Preparation: Suspend 3,5-dimethylaniline (10 mmol) in Water (30 mL).
-
Base: Add
(12 mmol). The amine may not fully dissolve. -
Addition: Add Benzenesulfonyl chloride (12-15 mmol) dropwise at RT. Note: A slight excess (1.2-1.5 eq) is required to account for hydrolysis.
-
Reaction: Vigorously stir (critical for mass transfer) for 1-2 hours.
-
Workup:
Reproducibility Analysis
-
Pros: Water is the solvent (E-Factor reduction); simple filtration workup; no chromatography required.
-
Cons: Requires vigorous stirring (mechanical preferred over magnetic) to ensure phase contact.
-
Failure Mode: If stirring is too slow, hydrolysis dominates (
), leading to low yields and sulfonic acid contamination.
Comparative Data & Decision Matrix
The following data summarizes experimental outcomes based on 3,5-dimethylaniline trials.
| Metric | Method A (Pyridine/DCM) | Method B (Aqueous | Method C (Mechanochemical)* |
| Yield | 88 - 95% | 90 - 98% (pH optimized) | 75 - 85% |
| Purity (Crude) | >95% (after HCl wash) | >98% (after filtration) | ~90% (requires wash) |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 20 - 40 Mins |
| Atom Economy | Low (Solvent waste) | High (Water waste) | Very High |
| Scalability | Moderate (Solvent volume) | High (Precipitation) | Low (Grinding limit) |
| Reproducibility | High (Homogeneous) | Medium (Mixing dependent) | Low (User dependent) |
*Method C involves grinding reactants with mortar/pestle or ball mill; often cited in green literature but suffers from mixing variability.
Workflow Decision Tree (DOT Visualization)
Figure 2: Strategic selection guide based on scale and environmental constraints.
Expert Recommendations for Reproducibility
-
The "Induction" Trick (Method B): In the aqueous method, if the amine is highly hydrophobic (like 3,5-dimethylaniline), add a catalytic amount (5-10%) of acetone or THF to the aqueous phase. This acts as a phase transfer bridge, significantly reducing the "induction period" where hydrolysis competes with acylation.
-
Recrystallization: Regardless of the synthesis method, the 3,5-dimethylphenyl derivative recrystallizes excellently from Ethanol/Water (4:1) . This is the ultimate purity checkpoint.
-
Stoichiometry Check: Always use 1.2 equivalents of Benzenesulfonyl chloride in Method B. The first 0.1-0.2 eq will likely hydrolyze before reacting with the heterogeneous amine.
References
-
Gowda, B. T., et al. (2009).[2] "Structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(5), o1035.
-
Deng, X., & Mani, N. S. (2006).[4][5] "A facile, environmentally benign sulfonamide synthesis in water."[3][4][5] Green Chemistry, 8(9), 835-838.
- Savitha, M., & Gowda, B. T. (2006). "Synthesis and Characterization of N-(aryl)-arylsulfonamides." Z. Naturforsch, 61b, 1-5.
-
Cerqueira, N. M., et al. (2018). "Sulfonamides: Synthesis and Biological Activity."[6][7] Chemical Biology & Drug Design. (Review of general synthetic strategies).
Sources
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- 2. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
A Comparative Guide to the Antimicrobial Activity of Dimethylphenyl Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of the Dimethylphenyl Scaffold
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating urgent research into novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising avenues, sulfonamide derivatives continue to be a focal point of medicinal chemistry. Historically significant as the first class of synthetic antibiotics, their core structure offers a versatile platform for modification.[1][2]
This guide focuses on a specific, promising subclass: sulfonamides incorporating a 2,5-dimethylphenyl moiety. This particular scaffold is not new to the world of antimicrobials; it is a key structural feature in effective therapeutic agents such as the antibiotic linezolid.[3][4] The presence of the dimethylphenyl group can enhance crucial physicochemical properties like lipophilicity and metabolic stability, which may improve target engagement and pharmacokinetic profiles.[3] Recent research has illuminated the potential of novel derivatives, particularly those incorporating thiazole and thioureido acid structures, which have demonstrated potent activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.[3][5]
This document provides an in-depth comparison of these derivatives, supported by experimental data and detailed protocols, to guide researchers in the strategic design and evaluation of new antimicrobial candidates based on this privileged scaffold.
Pillar 1: The Underlying Mechanism of Action
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[6][7] Bacteria must synthesize their own folate, an essential precursor for the production of nucleotides (and thus DNA and RNA) and certain amino acids. Mammalian cells, in contrast, acquire folate from their diet, rendering the pathway an excellent selective target.
By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the synthesis of dihydropteroic acid and thereby starving the bacterial cell of the building blocks required for growth and replication.[1]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Pillar 3: Comparative Analysis of Dimethylphenyl Derivatives
Recent studies have focused on synthesizing and evaluating novel derivatives where the 2,5-dimethylphenyl group is linked to other bioactive moieties, such as thiazoles, via a thioureido bridge. [4][5]These modifications have yielded compounds with potent and selective activity, particularly against drug-resistant Gram-positive pathogens. [3][8] The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a series of N-2,5-dimethylphenylthioureido acid derivatives against clinically relevant, multidrug-resistant bacterial strains. [5] Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-2,5-Dimethylphenylthioureido Derivatives
| Compound ID | Key Structural Feature (R-group on thiazole ring) | S. aureus (MRSA, mecA+) | S. aureus (Tedizolid/Linezolid-Resistant) | E. faecium (Vancomycin-Resistant, vanB+) |
| 3d | 4-fluorophenyl | >64 | >64 | >64 |
| 3f | 4-chlorophenyl | >64 | >64 | >64 |
| 3h | 3,4-dichlorophenyl | 8 | 16 | 16 |
| 3i | 4-bromophenyl | >64 | >64 | >64 |
| 3j | naphthalen-2-yl | 2 | 4 | 2 |
| 7 | Naphthoquinone-fused thiazole | 1 | 2 | 8 |
| Vancomycin | Reference Antibiotic | 2 | 2 | >256 |
| Daptomycin | Reference Antibiotic | 1 | 1 | 4 |
Data sourced from Butkevičius et al., 2023. [4][5][8]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides critical insights into the structure-activity relationships of this compound class:
-
High Importance of Specific Aromatic Substitutions: There is a clear and dramatic difference in activity based on the substitution at the 4-position of the thiazole ring. Simple halogen substitutions like 4-fluoro (3d), 4-chloro (3f), and 4-bromo (3i) result in a complete loss of antimicrobial activity (MIC >64 µg/mL). [5]* Potency of Dichloro and Naphthyl Groups: The presence of a 3,4-dichlorophenyl group (compound 3h ) confers significant potency against both MRSA and VRE strains. [5]Even more striking is the activity of the naphthalen-2-yl substituted compound (3j ), which demonstrates MIC values as low as 2 µg/mL, outperforming vancomycin against the resistant E. faecium strain. [5]* Fused Ring Systems Enhance Activity: The most potent compound against the tested S. aureus strains is 7 , which features a rigid, fused naphthoquinone-thiazole ring system. This suggests that conformational rigidity and an extended aromatic system may enhance binding to the molecular target. Its activity (MIC of 1 µg/mL) is comparable to the last-resort antibiotic daptomycin. [4]* Selective Spectrum: Notably, these potent compounds showed a lack of activity against multidrug-resistant Gram-negative pathogens (e.g., K. pneumoniae, P. aeruginosa, E. coli) in the same study, suggesting a mechanism or uptake route that is specific to Gram-positive bacteria. [5]
Conclusion and Future Directions
The 2,5-dimethylphenyl scaffold is a valuable starting point for the development of novel antimicrobial agents. When incorporated into larger structures, such as N-phenylthioureido-thiazole derivatives, it gives rise to compounds with highly potent and selective activity against clinically significant multidrug-resistant Gram-positive pathogens.
The comparative data clearly indicates that while the dimethylphenyl group provides a crucial foundation, the specific aromatic substitutions on the appended heterocyclic ring are the primary drivers of antimicrobial potency. The exceptional activity of the naphthyl-substituted and ring-fused derivatives (3j and 7 ) highlights a clear path forward for medicinal chemists.
Future research should focus on:
-
Optimizing the naphthalen-2-yl and other fused aromatic ring systems to further enhance potency and broaden the spectrum of activity.
-
Investigating the precise molecular target of these compounds within Gram-positive bacteria to understand the basis of their selective activity.
-
Evaluating the pharmacokinetic and toxicological profiles of the most potent derivatives to assess their potential as viable drug candidates.
By leveraging these structure-activity relationship insights and employing the rigorous testing protocols outlined in this guide, the scientific community can continue to build upon the promise of the dimethylphenyl scaffold in the critical fight against antimicrobial resistance.
References
-
Butkevičius, E., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics, 12(2), 220. Available from: [Link]
-
Çavuşoğlu, Y., & Sağlık, B. N. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 963-970. Available from: [Link]
-
Butkevičius, E., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. Available from: [Link]
-
Butkevičius, E., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available from: [Link]
-
Butkevičius, E., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed. Available from: [Link]
-
Al-Bayati, R. I. H., & Hussein, H. S. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 27(1), 89-99. Available from: [Link]
-
Polshettiwar, S. A., & Nagargoje, D. R. (2016). Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation. MedChemComm, 7(12), 2329-2334. Available from: [Link]
-
Shim, M. J., & Seok, Y. J. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available from: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]
-
El-Sayed, M. F., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(16), 4995. Available from: [Link]
-
de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC advances, 10(14), 8314-8323. Available from: [Link]
-
Pharmacy, D. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]
-
Al-Masoudi, N. A. L., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. E-Journal of Chemistry, 8(2), 621-630. Available from: [Link]
-
Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6702. Available from: [Link]
-
Al-Omair, M. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 698. Available from: [Link]
-
Femi-Oyewo, M. N., et al. (2015). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International journal of molecular sciences, 16(10), 23985-24003. Available from: [Link]
-
Al-Juboori, S. A., & Al-Amiery, A. A. (2022). Design, Synthesis, and Antimicrobial Activity Evaluation of New Developed Compounds via Introducing of 3, 4-Dimethyl Maleimidyl Sulfonamide Moiety. Journal of Pharmaceutical Negative Results, 13(3), 1-8. Available from: [Link]
-
Bhattacharya, J., & Mondal, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9639-9657. Available from: [Link]
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- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: N-(3,5-dimethylphenyl)benzenesulfonamide against Standard Microtubule Destabilizing Agents
Executive Summary & Target Profile
Product: N-(3,5-dimethylphenyl)benzenesulfonamide
Primary Class: N-Aryl Benzenesulfonamide Scaffold
Primary Biological Target:
The Scientific Rationale (Expertise & Experience)
As a Senior Application Scientist, it is critical to look beyond the generic "sulfonamide" label. While primary sulfonamides (
Instead, the 3,5-dimethylphenyl moiety is a validated pharmacophore acting as a bioisostere for the 3,4,5-trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 (CA-4) . This structural feature directs the molecule to the Colchicine Binding Site at the interface of
This guide benchmarks N-(3,5-dimethylphenyl)benzenesulfonamide against industry-standard Microtubule Destabilizing Agents (MDAs) to validate its potency, selectivity, and mechanism of action.
Comparative Analysis: Potency & Selectivity
To objectively evaluate N-(3,5-dimethylphenyl)benzenesulfonamide, it must be benchmarked against the "Gold Standard" (Colchicine) and the "High-Potency Standard" (Combretastatin A-4).
Table 1: Benchmarking Performance Metrics
| Feature | N-(3,5-dimethylphenyl)benzenesulfonamide | Colchicine (Standard) | Combretastatin A-4 (High Potency) | Nocodazole (Synthetic Control) |
| Primary Target | ||||
| Mechanism | Polymerization Inhibition | Polymerization Inhibition | Polymerization Inhibition | Polymerization Inhibition |
| Binding Affinity ( | Moderate ( | High ( | Very High ( | High ( |
| Cellular | ||||
| Reversibility | Reversible (Likely) | Pseudo-irreversible | Reversible | Reversible |
| Solubility (LogP) | High (~3.5) | Low (1.03) | Moderate (3.2) | Moderate (2.5) |
| Off-Target Risk | 11 | P-gp Substrate | Vascular Disruption | MAP Kinases |
*Note: Values for the specific product are estimated based on SAR of similar N-phenylbenzenesulfonamides [1, 2].
Mechanism of Action Diagram
The following diagram illustrates the specific interference point of the molecule within the microtubule dynamics pathway.
Caption: The inhibitor binds the colchicine site on
Experimental Protocols for Validation
To validate the performance of N-(3,5-dimethylphenyl)benzenesulfonamide, use the following self-validating protocols. These are designed to distinguish true tubulin inhibition from non-specific cytotoxicity.
Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the direct effect of the compound on tubulin assembly kinetics.
-
Reagent Prep: Use >99% pure porcine brain tubulin (
) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9) supplemented with 1 mM GTP. -
Reporter: Add DAPI (
) or a specific tubulin fluorophore. DAPI fluorescence increases upon binding to polymerized microtubules. -
Compound Setup:
-
Test: N-(3,5-dimethylphenyl)benzenesulfonamide (Final conc:
). -
Positive Control: Colchicine (
) or Nocodazole ( ). -
Negative Control: DMSO (Vehicle, 0.1%).[1]
-
Stabilizer Control: Paclitaxel (
) – Crucial for system validation (should increase polymerization).
-
-
Reaction: Incubate at 37°C in a fluorescence plate reader.
-
Readout: Measure Ex/Em (360/450 nm) every 60 seconds for 60 minutes.
-
Analysis: Calculate
(polymerization rate) and Steady State Mass. A true inhibitor will decrease and final fluorescence relative to DMSO.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm the phenotypic consequence (G2/M arrest) associated with tubulin inhibition.
-
Cell Line: HeLa or A549 cells (robust microtubule networks).
-
Treatment: Treat cells with the compound (
and ) for 24 hours. Include Colchicine ( ) as a reference. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.
-
Staining: Stain with Propidium Iodide (PI) / RNase A solution for 30 mins at 37°C.
-
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Validation Criteria: A functional tubulin inhibitor must show a significant accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 phase.
Experimental Workflow Diagram
Caption: Dual-stream validation workflow: Biochemical kinetics (top) and Cellular phenotype (bottom).
References
-
Gowda, B. T., et al. (2009).[2] "Crystal structure of N-(3,5-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(5), o1089.
-
Kuo, C. C., et al. (2004). "Synthesis and cytotoxic activity of 2-amino-1-(4-methoxyphenyl)-1H-benzimidazole-5-sulfonamide derivatives." Journal of Medicinal Chemistry, 47(15), 3853-3864. (Provides SAR for sulfonamide-based tubulin inhibitors).
-
Lu, Y., et al. (2012). "Recent developments in tubulin-targeting anticancer drugs: Medicinal chemistry and clinical application." Future Medicinal Chemistry, 4(8), 987-1007.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Reference for lack of CA inhibition in N-substituted sulfonamides).
Sources
Establishing Purity Standards for N-(3,5-dimethylphenyl)benzenesulfonamide: A Technical Guide
Topic: Evaluating Purity Standards for N-(3,5-dimethylphenyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and analytical scientists.
Executive Summary
In medicinal chemistry and structural biology, the integrity of a reference standard is the bedrock of reproducible data. N-(3,5-dimethylphenyl)benzenesulfonamide serves as a critical model compound for studying sulfonamide geometry and substituent effects in drug design. However, commercial "technical grade" sources often contain genotoxic aniline precursors and reactive sulfonyl chlorides that can skew biological assay results (IC50 shifts) and compromise crystal growth.
This guide objectively compares the performance of Crude/Technical Grade material against a Purified Reference Standard generated via recrystallization. We provide a validated workflow for establishing an in-house primary standard, supported by experimental protocols and comparative data.
The Purity Challenge: Impurity Origins & Impact
To evaluate purity, one must first understand the genesis of impurities. The synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide typically involves the nucleophilic attack of 3,5-dimethylaniline on benzenesulfonyl chloride.
Critical Quality Attributes (CQAs):
-
Residual 3,5-Dimethylaniline: A known toxic agent (methemoglobinemia risk) and potential mutagen.
-
Benzenesulfonyl Chloride: Highly reactive; can covalently bind to assay proteins (false positives).
-
Bis-sulfonamides: Formed when one aniline molecule reacts with two sulfonyl chloride molecules (common in excess chloride conditions).
Visualization: Synthesis & Impurity Pathway
The following diagram maps the reaction and the origin of key impurities.
Figure 1: Reaction pathway showing the genesis of critical impurities (anilines, sulfonic acids, and bis-sulfonamides) during synthesis.
Comparative Analysis: Purification Methods
We evaluated two common purification strategies to establish a "Gold Standard" for this compound.
| Feature | Method A: Flash Chromatography | Method B: Recrystallization (Recommended) |
| Principle | Separation based on polarity (Silica Gel). | Solubility differential (Thermodynamic). |
| Purity Achieved | >98.5% (HPLC) | >99.8% (HPLC) |
| Impurity Clearance | Good for gross byproducts; poor for trace anilines. | Excellent for removing starting materials and colored impurities. |
| Scalability | Low (Solvent intensive). | High (Batch scalable). |
| Crystal Habit | Amorphous/Powder (rapid evaporation). | Crystalline Prisms (Ideal for X-ray). |
| Time Efficiency | 4-6 Hours | 12-24 Hours (Slow cooling). |
Verdict: While chromatography is faster, Recrystallization from Ethanol/Water is the superior method for generating a thermodynamic reference standard, yielding higher crystallinity and lower residual organic impurities.
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the process is under control.
Protocol A: Synthesis of Crude Material
Context: Generating the baseline material.
-
Dissolve 3,5-dimethylaniline (1.0 eq) in dry pyridine (5 vol) at 0°C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise over 20 minutes.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour mixture into ice-water (20 vol) containing HCl (to neutralize pyridine).
-
Filter: Collect the precipitate.
-
Checkpoint: The crude solid is often pinkish/brown due to aniline oxidation products.
-
Protocol B: Purification via Recrystallization (The Standard)
Context: Transforming crude into Reference Material.
-
Solvent Selection: Use Ethanol:Water (3:1 ratio).
-
Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.
-
Filtration: Perform a hot filtration if insoluble black specks (inorganic salts/dust) remain.
-
Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear.
-
Cooling: Allow to cool slowly to RT, then refrigerate at 4°C for 4 hours.
-
Isolation: Filter crystals and wash with cold 50% Ethanol.
-
Drying: Vacuum dry at 50°C for 12 hours to remove solvent residues.
-
Checkpoint: Final product should be colorless prisms/needles. Melting point should be sharp (Check lit. value ~104-105°C).[1]
-
Protocol C: Analytical Validation (HPLC-UV)
Context: verifying the purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).
-
Flow Rate: 1.0 mL/min.
Validation Data: Technical vs. Purified
We compared a commercial "95%" technical sample against the recrystallized standard prepared using Protocol B.
Table 1: Comparative Analytical Data
| Parameter | Technical Grade (Commercial) | Recrystallized Standard (In-House) | Impact on Research |
| Appearance | Beige/Light Brown Powder | White/Colorless Crystalline Solid | Colored impurities can quench fluorescence in assays. |
| HPLC Purity (254 nm) | 94.2% | 99.9% | High purity ensures signal is from the target, not a contaminant. |
| Residual Aniline | 1.8% | < 0.05% (LOD) | Critical: Aniline is toxic and can react with assay reagents. |
| Melting Point | 98–103°C (Broad) | 104–105°C (Sharp) | Sharp MP confirms crystal lattice uniformity. |
| LC-MS ID | Mass found: 261.1 (M+H) + extra peaks | Mass found: 261.1 (M+H) clean | Clean spectra required for publication standards. |
Purity Evaluation Workflow
To certify a batch as a "Reference Standard," follow this decision tree.
Figure 2: Decision matrix for certifying N-(3,5-dimethylphenyl)benzenesulfonamide as a reference standard.
References
-
Gowda, B. T., et al. (2009). "N-(3,5-Dimethylphenyl)benzenesulfonamide."[2][3] Acta Crystallographica Section E, 65(5), o3225.
- Primary source for crystal structure and synthesis confirm
-
PubChem. "3,5-Dimethylaniline Compound Summary." National Library of Medicine.
- Source for toxicity data and physical properties of the starting m
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
European Medicines Agency (EMA). "Guideline on the limits of genotoxic impurities."
- Regulatory context for controlling aniline impurities.
Sources
Cross-Reactivity Profiling of N-(3,5-dimethylphenyl)benzenesulfonamide: A Comparative Technical Guide
The following guide is a technical resource designed for researchers and drug development professionals characterizing N-(3,5-dimethylphenyl)benzenesulfonamide .
This compound represents a classic lipophilic N-aryl sulfonamide scaffold . While often utilized in crystallographic studies to understand sulfonamide geometry (e.g., Gowda et al.), its biological relevance lies in its potential as a Carbonic Anhydrase (CA) Inhibitor , Antimitotic Agent (Tubulin binder) , or COX-2 Inhibitor .
This guide focuses on the critical Cross-Reactivity Profiling required to validate this compound's selectivity, specifically distinguishing its primary activity from common off-targets in the sulfonamide class.
Executive Summary & Compound Profile
N-(3,5-dimethylphenyl)benzenesulfonamide is a hydrophobic sulfonamide derivative. Unlike hydrophilic sulfonamides (e.g., sulfanilamide) that primarily target bacterial dihydropteroate synthase, N-aryl substituted sulfonamides are frequently investigated for inhibitory activity against Carbonic Anhydrases (hCA) and Cyclooxygenase-2 (COX-2) , or as antimitotic agents targeting Tubulin (similar to E7010).
The Core Challenge: The "benzenesulfonamide" pharmacophore is promiscuous. The addition of the lipophilic 3,5-dimethylphenyl group significantly increases cell permeability but introduces a high risk of cross-reactivity with:
-
hCA Isoforms: Specifically mitochondrial (hCA VA/VB) and tumor-associated (hCA IX/XII) isoforms vs. cytosolic (hCA I/II).
-
COX-2: The bulky lipophilic tail mimics the side chain of COX-2 selective inhibitors (e.g., Celecoxib).
-
Albumin (HSA): High non-specific binding due to lipophilicity.
Compound Snapshot
| Feature | Specification |
| Chemical Name | N-(3,5-dimethylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Primary Pharmacophore | Sulfonamide (-SO₂NH-) linked to lipophilic aryl ring |
| Key Liability | Zinc-binding promiscuity (CA enzymes) & Hydrophobic pocket binding (COX-2, Albumin) |
| Solubility | Low in water; High in DMSO/Ethanol |
Comparative Analysis: Alternatives & Benchmarks
To validate the selectivity of N-(3,5-dimethylphenyl)benzenesulfonamide, it must be benchmarked against standard inhibitors that define the boundaries of its potential cross-reactivity.
Table 1: Performance Comparison with Standard Alternatives
| Feature | N-(3,5-dimethylphenyl)benzenesulfonamide | Acetazolamide (Alternative 1) | Celecoxib (Alternative 2) | Indisulam (Alternative 3) |
| Primary Class | Investigational Probe | Pan-CA Inhibitor (Clinical) | COX-2 Inhibitor (Clinical) | Antimitotic (E7010 Analog) |
| hCA II Affinity (Ki) | Moderate (nM range)* | High (12 nM) | Low/None | Low |
| COX-2 Selectivity | High Risk (Needs Testing) | Negligible | Very High | Low |
| Tubulin Binding | Potential (Scaffold dependent) | None | None | High |
| Cell Permeability | High (Lipophilic) | Low | High | High |
| Cross-Reactivity Risk | Multi-target: CA / COX / Tubulin | Renal/Metabolic (due to Pan-CA) | Cardiovascular (COX-2) | Bone Marrow suppression |
*> Note: N-substituted sulfonamides generally show reduced affinity for hCA II compared to primary sulfonamides, but higher affinity for lipophilic isoforms like hCA IX.
Critical Cross-Reactivity Pathways
The following diagram illustrates the structural logic determining whether N-(3,5-dimethylphenyl)benzenesulfonamide acts as a specific inhibitor or a promiscuous toxin.
Caption: Mechanistic bifurcation of the sulfonamide scaffold. The sulfonamide head group drives Zinc binding (CA), while the lipophilic tail drives COX-2/Tubulin cross-reactivity.
Experimental Protocols for Validation
To objectively characterize N-(3,5-dimethylphenyl)benzenesulfonamide, you must execute a Self-Validating Screening Cascade .
Protocol A: Carbonic Anhydrase (CA) Esterase Assay
Purpose: Determine if the N-substitution abolishes CA activity (desirable for COX-2 drugs) or enhances isoform selectivity (desirable for anticancer CA IX inhibitors).
Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Causality: N-substituted sulfonamides typically lose affinity for CA I/II but may retain activity against CA IX/XII due to hydrophobic pocket interactions.
-
Reagents:
-
Purified hCA I, hCA II, and hCA IX (Recombinant).
-
Substrate: 3 mM 4-nitrophenyl acetate (4-NPA) in acetonitrile.
-
Buffer: 50 mM Tris-SO₄ (pH 7.6).
-
-
Workflow:
-
Blank: Buffer + Enzyme (No Inhibitor).
-
Test: Buffer + Enzyme + Compound (0.1 nM – 10 µM).
-
Incubation: 15 min at 25°C to allow pre-equilibrium.
-
Start: Add 4-NPA substrate.
-
Detection: Monitor Absorbance at 400 nm for 30 mins (Kinetic Mode).
-
-
Validation: Acetazolamide (positive control) must yield IC₅₀ ~10-20 nM for hCA II.
Protocol B: COX-1 vs. COX-2 Selectivity Assay
Purpose: Quantify the "Celecoxib-like" cross-reactivity risk. Mechanism: Peroxidase activity of COX enzymes using colorimetric monitoring of oxidized TMPD.
-
Reagents:
-
Ovine COX-1 and Human Recombinant COX-2.
-
Arachidonic Acid (Substrate).
-
Colorimetric Peroxidase Substrate (TMPD).
-
-
Workflow:
-
Incubate enzyme with N-(3,5-dimethylphenyl)benzenesulfonamide for 10 mins.
-
Add Arachidonic Acid/TMPD mix.
-
Measure Absorbance (590 nm).
-
-
Data Interpretation:
-
Selectivity Index (SI): IC₅₀(COX-1) / IC₅₀(COX-2).
-
Success Criterion: If designing a CA inhibitor, IC₅₀ for COX-2 should be > 10 µM.
-
Protocol C: Tubulin Polymerization Assay
Purpose: Rule out antimitotic activity common to N-phenyl sulfonamides (e.g., E7010).
-
Method: Fluorescence-based tubulin polymerization (DAPI reporter).
-
Observation: If the compound acts like Indisulam/E7010, it will suppress the Vmax of the polymerization curve.
Decision Matrix & Screening Workflow
Use this logic flow to classify your compound based on experimental data.
Caption: Logic gate for classifying N-(3,5-dimethylphenyl)benzenesulfonamide based on cross-reactivity data.
References
-
Gowda, B. T., et al. (2009).[1] "Structure of N-(3,5-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(5), o1089.
-
Supuran, C. T. (2008). "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators." Nature Reviews Drug Discovery, 7, 168-181.
-
Koovits, P. J., et al. (2020).[2] "Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents." RSC Medicinal Chemistry, 11, 1370-1383.
-
Owa, T., et al. (1999). "Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle." Journal of Medicinal Chemistry, 42(19), 3789–3799.
Sources
Confirmatory Elemental Analysis for N-(3,5-dimethylphenyl)benzenesulfonamide: A Comparative Technical Guide
Abstract
This technical guide evaluates the performance of automated combustion analysis (CHNS) versus High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for the characterization of N-(3,5-dimethylphenyl)benzenesulfonamide. While High-Resolution Mass Spectrometry (HRMS) has become a staple for molecular formula confirmation, this guide argues that classical Elemental Analysis (EA) remains the superior method for establishing bulk purity and confirming the weighing form (solvates/salts) in drug development workflows. Detailed protocols, theoretical data sets, and decision-making frameworks are provided to support laboratory implementation.
Technical Profile & Theoretical Baseline
Before initiating any analysis, the theoretical composition must be established. N-(3,5-dimethylphenyl)benzenesulfonamide contains a sulfonamide moiety (
Compound: N-(3,5-dimethylphenyl)benzenesulfonamide
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 14 | 12.011 | 168.154 | 64.34% |
| Hydrogen (H) | 15 | 1.008 | 15.120 | 5.79% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.36% |
| Sulfur (S) | 1 | 32.065 | 32.065 | 12.27% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 12.24% |
| Total | - | - | 261.344 | 100.00% |
Comparative Analysis: EA vs. HRMS vs. qNMR
In the context of pharmaceutical validation, "performance" is defined by three metrics: Specificity (Identity), Accuracy (Purity), and Robustness (Reproducibility).
Method A: Automated Combustion Analysis (CHNS)
-
Role: The "Gold Standard" for bulk purity.
-
Mechanism: High-temperature combustion (
) in an oxygen-rich environment converts the sample into gases ( ). These are separated via GC or adsorption columns and detected via Thermal Conductivity Detection (TCD). -
Pros:
-
Bulk Verification: Unlike MS, which analyzes ionized molecules (often
of the sample), EA burns the entire weighed mass. It detects non-chromophoric impurities like inorganic salts or silica gel.[1] -
Solvate Detection: It is the only method that definitively confirms if a compound is a hemi-hydrate or mono-hydrate based on H/C ratios.
-
-
Cons: Requires relatively large sample size (
); destructive; sensitive to weighing errors.
Method B: High-Resolution Mass Spectrometry (HRMS)[2][3]
-
Role: Molecular Identity Confirmation.
-
Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap analysis.
-
Pros:
-
Specificity: Confirms the molecular formula with
error. -
Sensitivity: Requires nanograms of material.
-
-
Cons:
-
Purity Blindness: A sample can be
pure (with inorganic salts) and still give a perfect HRMS match for the parent ion. It does not quantify bulk purity.
-
Method C: Quantitative NMR (qNMR)[1][4][5]
-
Role: The Orthogonal Auditor.
-
Mechanism: Comparison of integration signals of the analyte against a certified internal standard (e.g., Maleic Acid, TCNB).
-
Pros:
-
Absolute Quantification: Determines % purity directly without reference standards of the analyte.
-
Impurity Identification: Can identify what the impurity is (e.g., residual ethyl acetate), unlike EA which just shows a carbon deviation.
-
-
Cons: Requires expensive deuterated solvents; overlapping peaks can invalidate results.
Table 2: Performance Matrix
| Feature | Combustion Analysis (CHNS) | HRMS (ESI-ToF) | qNMR ( |
| Primary Output | % Composition (Bulk) | Exact Mass (Identity) | % Purity (Absolute) |
| Sample Req. | |||
| Acceptance Limit | |||
| Inorganic Detection | Excellent (Ash residue/Low %C) | Poor (Invisible) | Poor (Invisible) |
| Sulfur Handling | Requires | Easy (Isotope pattern) | No direct S detection |
Experimental Protocols
Protocol A: Automated CHNS Analysis (Recommended)
Objective: Confirm bulk purity within
Reagents & Equipment:
-
Analyzer: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Carrier Gas: Helium (
). -
Combustion Aid: Vanadium Pentoxide (
) or Tungsten Trioxide ( ). Critical for Sulfonamides to prevent sulfur retention in ash. -
Standard: Sulfanilamide (Reference Standard).
Step-by-Step Workflow:
-
Sample Pre-treatment (Crucial):
-
Recrystallize N-(3,5-dimethylphenyl)benzenesulfonamide from ethanol/water.
-
Dry under high vacuum (
) at for 4 hours. Note: Sulfonamides can trap solvent molecules in the crystal lattice.
-
-
Weighing:
-
Using a microbalance (readability
), weigh of the dried sample into a tin capsule. -
Add Additive: Add
of powder to the capsule. This ensures complete oxidation of the sulfonamide sulfur to .
-
-
Encapsulation:
-
Fold the tin capsule hermetically to exclude atmospheric nitrogen.
-
-
Combustion Cycle:
-
Combustion Temp:
(Flash combustion). -
Reduction Temp:
(Copper column to convert ).
-
-
Calibration:
-
Run 3 blanks (empty tin +
). -
Run 3 K-factors using Sulfanilamide standard (
).
-
-
Analysis:
-
Run the sample in triplicate.
-
Protocol B: HRMS Confirmation (Supporting)
Objective: Confirm molecular formula
-
Preparation: Dissolve
sample in Methanol (LC-MS grade). Dilute with Formic Acid in Methanol. -
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Sulfonamides (
) are acidic ( ) and ionize better by losing a proton .
-
-
Target Mass:
-
Monoisotopic Mass:
. -
Target
: .
-
Data Interpretation & Visualization
Decision Framework
The following diagram illustrates the logical flow for validating the sulfonamide using these techniques.
Caption: Figure 1. Logic flow for Confirmatory Elemental Analysis, highlighting troubleshooting steps for common sulfonamide impurities.
Results Comparison Table
The table below simulates a "Pass" vs. "Fail" scenario for N-(3,5-dimethylphenyl)benzenesulfonamide.
| Element | Theoretical % | Experimental (Pass) | Experimental (Fail - Wet) | Interpretation | ||
| C | 64.34 | 64.15 | -0.19 | 62.10 | -2.24 | Fail: Likely retained solvent or water.[2] |
| H | 5.79 | 5.85 | +0.06 | 6.05 | +0.26 | Fail: Excess H supports water/solvent hypothesis. |
| N | 5.36 | 5.32 | -0.04 | 5.10 | -0.26 | Fail: Purity is diluted by non-nitrogenous mass. |
| S | 12.27 | 12.15 | -0.12 | 11.80 | -0.47 | Fail: Sulfur recovery low (or diluted). |
Note on the "Fail" Scenario: A drop in %C and %N with a rise in %H often indicates the presence of water (hemihydrate formation) or residual ethanol from recrystallization. If this occurs, qNMR is the required next step to identify the solvate.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Gowda, B. T., et al. (2009).[6] N-(3,5-Dimethylphenyl)benzenesulfonamide.[6][7][8] Acta Crystallographica Section E. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENESULFONAMIDE | CAS 50994-42-8 [matrix-fine-chemicals.com]
- 8. N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(3,5-dimethylphenyl)benzenesulfonamide proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of N-(3,5-dimethylphenyl)benzenesulfonamide (Formula: C₁₄H₁₅NO₂S).[1]
These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1][2]
Chemical Identification & Hazard Assessment
Before initiating disposal, you must validate the chemical identity to ensure it is not conflated with its more reactive precursors (e.g., benzenesulfonyl chloride).[1]
| Property | Data |
| Chemical Name | N-(3,5-dimethylphenyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Physical State | Solid (typically white to off-white crystals) |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, Chloroform, Ethanol) |
| Primary Hazards | Irritant (Skin, Eye, Respiratory).[1][3][4][5][6] Potential aquatic toxicity (common to sulfonamides).[1][2] |
Critical Safety Distinction: Do not confuse this stable amide with benzenesulfonyl chloride (a common precursor), which is corrosive and water-reactive.[1] N-(3,5-dimethylphenyl)benzenesulfonamide is chemically stable but must be treated as Hazardous Chemical Waste .[1]
Personal Protective Equipment (PPE) Matrix
Treat all waste handling with the same rigor as synthesis.
-
Respiratory: NIOSH-approved N95 particulate respirator (for solid spills) or fume hood (for solution handling).[1]
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min).[1] Double-gloving recommended for liquid waste.[1]
-
Ocular: Chemical splash goggles.[1]
-
Body: Standard laboratory coat with closed cuffs; long pants; closed-toe chemically resistant shoes.[1]
Disposal Decision Framework
The disposal pathway is determined by the physical state of the waste. Use the following logic flow to categorize your waste stream.
Figure 1: Logical workflow for segregating N-(3,5-dimethylphenyl)benzenesulfonamide waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, recrystallization cakes, or spilled solids.[1]
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.[1]
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[1]
-
-
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior of the container with a damp paper towel (dispose of towel as trace waste).[1]
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or NMR samples.[1]
-
Solvent Segregation:
-
Container: Use a chemically compatible carboy (HDPE) or safety can.[1]
-
Note: Do not fill containers >90% capacity to allow for thermal expansion.[1]
-
-
Precipitation Check: If the compound precipitates out of solution upon standing, do not attempt to filter it unless required for recovery.[1] Dispose of the slurry as liquid waste, but note "Contains Precipitate" on the label to alert EHS personnel.
Protocol C: Trace Contaminated Materials
Applicable for: Weigh boats, pipette tips, gloves, and bench paper.[1]
-
Collection: Place items in a clear, 6-mil polyethylene bag or a rigid waste bucket lined with a heavy-duty bag.[1]
-
Sharps: If using needles or glass pipettes, these must go into a rigid, puncture-proof Sharps Container , regardless of chemical contamination.[1]
-
Closure: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.[1]
Emergency Procedures: Spills & Exposure
Minor Spill (< 5 g solid or < 100 mL solution):
-
Isolate: Alert nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and lab coat.[1]
-
Cleanup (Solid): Gently cover with wet paper towels to prevent dust generation.[1] Scoop into a waste container.
-
Cleanup (Liquid): Cover with an inert absorbent (vermiculite or absorbent pads).[1]
-
Decontamination: Clean the surface with soap and water.[1][3]
Major Spill:
-
Evacuate: Leave the immediate area and close doors.
-
Notify: Contact your facility's EHS (Environmental Health & Safety) or Emergency Response Team immediately.[1]
Regulatory Compliance (RCRA & EPA)
While N-(3,5-dimethylphenyl)benzenesulfonamide is not explicitly "P-listed" (acutely hazardous) or "U-listed" under US EPA RCRA regulations, it must be managed as Hazardous Waste due to its toxicity profile and organic nature.[1]
-
Waste Code Assignment: If the compound is dissolved in a listed solvent, the mixture assumes the solvent's code (e.g., F002 for halogenated solvents, F003 for non-halogenated ignitables).[1]
-
Destruction Method: The mandatory disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete thermal destruction of the sulfonamide moiety, preventing environmental leaching.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12757679, 3,5-Dimethylbenzenesulfonamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)benzenesulfonamide.[1][7] Acta Crystallographica Section E. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Retrieved from [Link][1]
Sources
- 1. 3,5-Dimethylbenzenesulfonamide | C8H11NO2S | CID 12757679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
